molecular formula C6H4N2O4<br>C6H4N2O4<br>C6H4(NO2)2 B052904 1,3-Dinitrobenzene CAS No. 99-65-0

1,3-Dinitrobenzene

Cat. No.: B052904
CAS No.: 99-65-0
M. Wt: 168.11 g/mol
InChI Key: WDCYWAQPCXBPJA-UHFFFAOYSA-N
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Description

1,3-Dinitrobenzene is a high-purity nitroaromatic compound of significant interest in chemical research and development. Its primary research value lies in its role as a versatile precursor and model compound in organic synthesis. The two strongly electron-withdrawing nitro groups meta to each other on the benzene ring make this molecule an excellent substrate for nucleophilic aromatic substitution reactions, facilitating the synthesis of more complex disubstituted benzene derivatives. Furthermore, this compound serves as a critical standard in analytical chemistry, particularly in environmental and explosives detection research, due to its presence as a degradation product of 2,4,6-trinitrotoluene (TNT). In biochemical studies, it is utilized to investigate the mechanisms of nitroreductase enzymes, which are pivotal in the bioremediation of nitroaromatic pollutants and in the activation of prodrugs in targeted cancer therapies. Its well-defined electrochemical reduction profile also makes it a valuable compound in electrochemistry research for studying multi-electron transfer processes. This reagent is provided to the scientific community to support advancements in synthetic methodology, environmental analysis, and biochemical mechanism studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dinitrobenzene
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InChI

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H
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InChI Key

WDCYWAQPCXBPJA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H4N2O4, Array
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DSSTOX Substance ID

DTXSID9024065
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Molecular Weight

168.11 g/mol
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Physical Description

M-dinitrobenzene is a yellow solid with a slight odor. Sinks in water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], YELLOW CRYSTALS., Pale-white or yellow solid.
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Boiling Point

556 °F at 756 mmHg (NTP, 1992), 302.8 °C @ 770 mm Hg, 300-303 °C, 572 °F
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Flash Point

302 °F (NIOSH, 2023), 302 °F, 302 °F (CLOSED CUP), 149 °C
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Solubility

0.02 % (NIOSH, 2023), 1 g dissolves in 2000 ml cold water, 320 ml boiling water; 1 g dissolves in 37 ml alcohol, 20 ml boiling alcohol; freely sol in chloroform, ethyl acetate, Very soluble in acetone and ethanol; soluble in ether, In water, 533 mg/l @ 25 °C, Solubility in water: very poor, 0.02%
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Density

1.58 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 1.575 @ 18 °C/4 °C, 1.6 g/cm³, 1.58
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Vapor Density

5.8 (air= 1 at boiling point of dinitrobenzene) /Dinitrobenzene, all isomers/, Relative vapor density (air = 1): 5.8
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Vapor Pressure

0.0002 [mmHg], 2X10-4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C:
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Color/Form

Yellowish crystals, Colorless to yellow, rhombic needles or plates, Pale white or yellow, crystalline solid.

CAS No.

99-65-0
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Melting Point

194 °F (NTP, 1992), 89-90 °C, 90 °C, 192 °F
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Foundational & Exploratory

physicochemical properties of 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dinitrobenzene

Introduction

This compound (m-DNB), an aromatic organic compound, is a significant industrial chemical primarily utilized as an intermediate in the synthesis of dyes, pharmaceuticals, and explosives.[1][2][3] Its chemical structure consists of a benzene (B151609) ring substituted with two nitro groups at the meta positions.[1] This arrangement of electron-withdrawing nitro groups profoundly influences its chemical reactivity and physical properties, making it a subject of interest for researchers in organic synthesis, materials science, and toxicology. This guide provides a comprehensive overview of the core , complete with quantitative data, experimental protocols, and logical diagrams to support research and development activities.

General and Physicochemical Properties

This compound is a yellow, crystalline solid at room temperature with a slight odor.[1][4][5] It is denser than water and exhibits limited solubility in aqueous media but is more soluble in various organic solvents.[1][4]

PropertyValueSource
Molecular Formula C₆H₄N₂O₄[1][2][6]
Molecular Weight 168.11 g/mol [1][2][4]
Appearance Yellow crystalline solid[1][5]
Density 1.575 g/cm³ at 18-20°C[1][4][5]
Vapor Density 5.8 (air = 1)[4]
Vapor Pressure 0.0002 mmHg at 20°C[4]
LogP (Octanol/Water Partition Coefficient) 1.49[4][7]
Henry's Law Constant 4.9 x 10⁻⁸ atm-m³/mol at 25°C[4]
pKa 16.8 (in water at 25°C)[6]

Thermal Properties

The thermal properties of this compound are critical for its safe handling and application, particularly in processes involving elevated temperatures.

PropertyValueSource
Melting Point 89.6 °C (193.3 °F; 362.8 K)[5]
Boiling Point 297 °C (567 °F; 570 K)[5][8]
Flash Point 149 - 150 °C (300 - 302 °F)[5][9]

Solubility Data

The solubility of this compound varies significantly between water and common organic solvents. This property is fundamental for its purification, reaction chemistry, and environmental fate.

SolventSolubilityTemperature (°C)Source
Water 0.5 g/L (500 mg/L)20 °C[1][9]
Ethanol (96%) 3.5 g/100g 20.5 °C[6]
Ethanol (96%) 11.49 g/100g 50 °C[6]
Acetone 72.365 g/100g 15 °C[6]
Benzene 39.45 g/100g 18.2 °C[6]
Chloroform 32.4 g/100g 17.6 °C[6]
Diethyl Ether 9.4 g/100g 15 °C[6]
Ethyl Acetate 36.27 g/100g 18.2 °C[6]
Carbon Tetrachloride 1.18 g/100g 16.2 °C[6]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, this compound typically exhibits three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring.[10]

ProtonChemical Shift (ppm) in CDCl₃Source
H-2~9.08[4][11]
H-4/H-6~8.61[4][11]
H-5~7.87[4][11]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows distinct signals for the different carbon atoms in the aromatic ring.[4] The positions of the nitro groups lead to unique chemical shifts that allow for its differentiation from its isomers, 1,2- and 1,4-dinitrobenzene (B86053).[12]

CarbonChemical Shift (ppm) in CDCl₃Source
C-1/C-3~148.70[4]
C-2~119.06[4]
C-4/C-6~131.02[4]
C-5~129.04[4]

Experimental Protocols

Synthesis of this compound via Nitration of Nitrobenzene (B124822)

The most common method for synthesizing this compound is the electrophilic nitration of nitrobenzene.[5][13] The pre-existing nitro group on the benzene ring is deactivating and a meta-director, which leads to the predominant formation of the 1,3-isomer (approximately 93%).[5][13]

Materials:

  • Nitrobenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Nitrating Mixture: In a flask kept in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant swirling.[14] This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.

  • Nitration Reaction: Slowly add nitrobenzene dropwise to the chilled nitrating mixture while maintaining a low temperature.[14]

  • Heating: After the addition is complete, the reaction mixture is gently heated (e.g., in a boiling water bath) for a period (e.g., 15-40 minutes) to ensure the reaction goes to completion.[14][15]

  • Isolation of Crude Product: The warm reaction mixture is carefully poured into a beaker containing a significant volume of ice-cold water with constant stirring.[6][14] The this compound, being insoluble in water, precipitates as a pale yellow solid.[14]

  • Purification by Recrystallization: The crude solid is collected by filtration and washed with cold water.[6][14] It is then purified by recrystallization from a suitable solvent, typically ethanol, to yield pure, needle-shaped crystals.[6][15][16]

Visualizations of Key Pathways

Synthesis and Reduction Pathways

The synthesis of this compound and its subsequent reduction to valuable intermediates like 3-nitroaniline (B104315) and m-phenylenediamine (B132917) are fundamental transformations in industrial organic chemistry.[5][17]

Synthesis_and_Reduction Nitrobenzene Nitrobenzene DNB This compound Nitrobenzene->DNB Nitration (H₂SO₄, HNO₃) Nitroaniline 3-Nitroaniline DNB->Nitroaniline Partial Reduction (Na₂S) Phenylenediamine m-Phenylenediamine Nitroaniline->Phenylenediamine Full Reduction (Fe, HCl)

Caption: Synthesis of this compound and its reduction to key aniline (B41778) derivatives.

Experimental Workflow: Synthesis and Purification

This workflow outlines the key steps involved in the laboratory preparation and purification of this compound.

Experimental_Workflow start Start mix_acids Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->mix_acids add_nb Add Nitrobenzene mix_acids->add_nb heat Heat Reaction Mixture add_nb->heat precipitate Precipitate in Ice Water heat->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure this compound recrystallize->end

Caption: Workflow for the synthesis and purification of this compound.

Reductive Degradation Pathway

Under certain conditions, this compound can be reductively degraded. This process is relevant to both chemical synthesis and environmental remediation. The pathway can involve stepwise reduction of the nitro groups or condensation reactions leading to dimeric species.[18][19]

Reductive_Degradation DNB This compound Stepwise Stepwise Reduction DNB->Stepwise Condensation Condensation Route DNB->Condensation Nitroaniline 3-Nitroaniline Stepwise->Nitroaniline e⁻ transfer Azoxy Azoxy-compounds Condensation->Azoxy Phenylenediamine 1,3-Phenylenediamine (Final Product) Nitroaniline->Phenylenediamine Azoxy->Phenylenediamine

Caption: Simplified pathways for the reductive degradation of this compound.

Toxicology and Safety

This compound is a highly toxic compound.[1] Acute exposure can lead to methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood, resulting in symptoms like cyanosis (bluish skin), headache, dizziness, and nausea.[20][21][22] Chronic exposure has been linked to severe reproductive toxicity in males, including testicular damage and infertility, as well as potential liver damage.[1][20][23] Due to its hazardous nature, it must be handled with extreme caution using appropriate personal protective equipment, and exposure should be strictly limited.[23]

References

The Electrophilic Nitration of 1,3-Dinitrobenzene: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the electrophilic nitration of 1,3-dinitrobenzene, a classic example of electrophilic aromatic substitution on a strongly deactivated aromatic system. The presence of two powerful electron-withdrawing nitro groups presents significant mechanistic and synthetic challenges, requiring forcing conditions to achieve further substitution. This document outlines the core mechanism, presents relevant kinetic data, details an experimental protocol, and provides visual diagrams to elucidate the process.

Core Mechanism of Nitration

The nitration of this compound to form 1,3,5-trinitrobenzene (B165232) (TNB) is a quintessential electrophilic aromatic substitution reaction. However, the substrate, this compound, is severely deactivated towards electrophilic attack due to the strong electron-withdrawing nature of the two nitro (-NO₂) groups. These groups reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. The reaction, therefore, necessitates harsh conditions, such as high temperatures and the use of fuming sulfuric acid (oleum) or nitronium salt reagents.[1][2]

The mechanism proceeds through three fundamental steps:

  • Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid.[3][4][5] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

  • Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the this compound ring attacks the nitronium ion. This attack is the slow, rate-determining step of the reaction.[6][7] The nitro groups are meta-directing; therefore, the attack preferentially occurs at the C-5 position, which is meta to both existing nitro groups. Attack at this position avoids placing a positive charge on the carbons directly attached to the electron-withdrawing nitro groups in the resonance structures of the intermediate carbocation (the arenium ion or sigma complex).[8][9]

  • Deprotonation and Restoration of Aromaticity: A weak base, such as the hydrogen sulfate (B86663) ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group.[5][7] This final, fast step restores the aromaticity of the ring, yielding the final product, 1,3,5-trinitrobenzene.

Quantitative Reaction Data

The nitration of this compound is kinetically challenging, and yields of 1,3,5-trinitrobenzene are often low under standard nitrating conditions, with competing side reactions and decomposition occurring at the required high temperatures.[1][10]

ParameterValueConditionsSource
Product Yield 40-44%11% Oleum (B3057394), 130 °C[10]
Product Yield 62%Nitronium tetrafluoroborate (B81430) (NO₂BF₄) in fluorosulfuric acid, 95 °C[10][11]
Rate Constant (k₂) 6.6 x 10⁻⁵ mol⁻¹ dm³ s⁻¹11% Oleum, 130 °C[10]
Rate Constant (k₂) 2.5 x 10⁻⁴ mol⁻¹ dm³ s⁻¹Nitronium tetrafluoroborate (NO₂BF₄) in fluorosulfuric acid, 95 °C[10]
Activation Gibbs Free Energy (meta attack) 15.1 kcal/molDFT Calculation B3LYP/6-311G(d,p)[6]
Activation Gibbs Free Energy (ortho attack) 16.6 kcal/molDFT Calculation B3LYP/6-311G(d,p)[6]
Activation Gibbs Free Energy (para attack) 17.7 kcal/molDFT Calculation B3LYP/6-311G(d,p)[6]

Note: The kinetic data highlights the sluggish nature of the reaction. The use of pre-formed nitronium salts like NO₂BF₄ can improve yields and reaction rates compared to traditional mixed acid systems.

Experimental Protocol

The following is a representative protocol for the synthesis of 1,3,5-trinitrobenzene from this compound. Extreme caution is advised. This reaction involves highly corrosive acids, high temperatures, and the formation of a high-energy material. It should only be performed by trained professionals in a suitable laboratory with appropriate safety measures, including a blast shield and fume hood.

Reagents:

  • This compound

  • Fuming Sulfuric Acid (Oleum, e.g., 20-30% SO₃)

  • Fuming Nitric Acid (90-95%)

  • Ice

  • Distilled Water

Procedure:

  • Preparation of the Nitrating Mixture: In a thick-walled reaction flask equipped with a mechanical stirrer and a thermometer, carefully add fuming sulfuric acid. Cool the flask in an ice-salt bath.

  • Slowly and with vigorous stirring, add fuming nitric acid to the oleum. The temperature must be carefully controlled and kept low during this addition.

  • Addition of Substrate: Once the nitrating mixture has cooled, slowly add this compound in small portions. The rate of addition should be controlled to prevent the reaction temperature from rising uncontrollably.

  • Heating: After the addition is complete, slowly and carefully heat the reaction mixture to approximately 130-150 °C.[1][2] Maintain this temperature with vigorous stirring for several hours (e.g., 2.5 hours).[12] The reaction should be monitored for the evolution of brown nitrogen oxide gases, indicating decomposition.

  • Workup: After the heating period, allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with stirring. This step is highly exothermic and must be done with extreme caution.

  • Isolation: The solid product, 1,3,5-trinitrobenzene, will precipitate out of the aqueous solution. Isolate the crude product by vacuum filtration.

  • Purification: Wash the filtered solid thoroughly with cold water to remove residual acid, followed by a wash with a dilute sodium bicarbonate solution, and then again with water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and logical flow of the nitration process.

Electrophilic_Nitration_Mechanism Overall Reaction Mechanism for the Nitration of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product DNB This compound Sigma Sigma Complex (Arenium Ion) DNB->Sigma Electrophilic Attack (Rate-Determining Step) Nitronium Nitronium Ion (NO₂⁺) TNB 1,3,5-Trinitrobenzene Sigma->TNB Deprotonation (Fast) Proton H⁺ Nitronium_Formation_Workflow Workflow for Nitronium Ion Generation HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated Nitric Acid (H₂NO₃⁺) HNO3->Protonated_HNO3 Protonation H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Protonated_HNO3 HSO4 Bisulfate Ion (HSO₄⁻) H2SO4->HSO4 H2O Water (H₂O) Protonated_HNO3->H2O Nitronium Nitronium Ion (NO₂⁺) Protonated_HNO3->Nitronium Loss of Water Experimental_Workflow Logical Experimental Workflow Start Start PrepNitratingMix Prepare Nitrating Mixture (Oleum + Fuming HNO₃) Cooling is critical Start->PrepNitratingMix AddSubstrate Add this compound in portions PrepNitratingMix->AddSubstrate HeatReaction Heat Mixture to 130-150 °C for several hours AddSubstrate->HeatReaction Quench Cool and Quench on Ice HeatReaction->Quench Isolate Isolate Product by Vacuum Filtration Quench->Isolate Purify Wash with H₂O and NaHCO₃ Recrystallize Isolate->Purify End End: Pure 1,3,5-Trinitrobenzene Purify->End

References

An In-depth Technical Guide to the Toxicological Profile and Health Effects of 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and health effects of 1,3-Dinitrobenzene (1,3-DNB), a synthetic chemical used in the manufacturing of explosives, dyes, and plastics.[1] This document synthesizes key data on its physical and chemical properties, toxicokinetics, mechanisms of action, and adverse health effects, with a focus on quantitative data, experimental methodologies, and visual representations of key biological processes.

Physical and Chemical Properties

This compound is a yellow, crystalline solid at room temperature.[1] It is sparingly soluble in water but soluble in organic solvents. Key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₄N₂O₄
Molecular Weight168.11 g/mol
Melting Point89-90 °C
Boiling Point300-303 °C
Water Solubility500 mg/L at 20 °C
Vapor Pressure2.7 x 10⁻⁴ mmHg at 25 °C
Log Kow1.46

Toxicokinetics

Absorption: 1,3-DNB can be absorbed through oral, dermal, and inhalation routes.[2]

Distribution: Following absorption, 1,3-DNB is distributed throughout the body. Studies in germ-free rats have shown that the concentration of 1,3-DNB in the liver and brain is significantly higher than in conventional rats, highlighting the role of gut microflora in its metabolism and distribution.[3]

Metabolism: The metabolism of 1,3-DNB primarily involves the reduction of its nitro groups, a process that can occur in the liver and by intestinal microflora.[1][4] This reduction is a stepwise process, forming reactive intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine, which are implicated in its toxicity.[3] These intermediates can then be further metabolized through conjugation reactions before excretion.[2] Under anaerobic conditions, this compound is metabolized to nitroaniline and/or nitrophenylhydroxylamine.[5] The mitochondrial fraction of seminiferous tubules is capable of metabolizing 1,3-DNB.[6]

Excretion: The metabolites of 1,3-DNB are primarily excreted in the urine.[2]

Mechanism of Action

The primary mechanism of 1,3-DNB toxicity is the induction of methemoglobinemia.[4] The metabolic reduction of the nitro groups generates intermediates that can oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin.[4] Methemoglobin is incapable of binding and transporting oxygen, leading to cellular hypoxia.[4] The reaction of 1,3-DNB with deoxyhemoglobin appears to be a direct conversion to methemoglobin.[7]

Additionally, the reactive intermediates formed during metabolism can lead to oxidative stress through the generation of reactive oxygen species, contributing to cellular damage, particularly in the testes and nervous system.[6]

Health Effects

Acute Toxicity

Acute exposure to 1,3-DNB can lead to a range of symptoms, primarily related to methemoglobinemia. These include cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, nausea, and fatigue.[1] In severe cases, it can lead to coma and death.[1] Animal studies have demonstrated neurotoxic effects following acute exposure, including ataxia, loss of equilibrium, and hypoactivity.[3]

Chronic Toxicity

Long-term exposure to 1,3-DNB can result in anemia due to the persistent effects on red blood cells.[1]

Reproductive and Developmental Toxicity

This compound is a potent testicular toxicant.[8] Animal studies have consistently shown that exposure to 1,3-DNB can cause testicular atrophy, damage to the seminiferous tubules, decreased spermatogenesis, and infertility.[3][8] The Sertoli cells are considered a primary target of 1,3-DNB in the testes.[9] A single oral dose of 25 mg/kg in rats has been shown to induce apoptosis in pachytene spermatocytes.[8] No studies were located regarding the developmental effects of 1,3-DNB in humans or animals.[3]

Genotoxicity

The genotoxicity of 1,3-DNB has been evaluated in various assays. While some studies have reported negative results in the Ames test, others suggest it can induce mutations, particularly in the presence of metabolic activation.[10] A study in male hamsters demonstrated that low-level chronic exposure to 1,3-DNB can affect sperm nuclear integrity, suggesting a potential for genotoxic effects on germ cells.[11]

Carcinogenicity

There is currently insufficient evidence to classify this compound as a human carcinogen. The U.S. Environmental Protection Agency (EPA) has determined that it is not classifiable as to its human carcinogenicity due to a lack of studies in humans and animals.[1]

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for this compound.

Table 1: Acute Lethality Data

SpeciesRouteLD50Reference
RatOral83 mg/kg[2]
RatIntraperitoneal28 mg/kg[2]

Table 2: No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) for Non-Cancer Endpoints

SpeciesRouteDurationEndpointNOAELLOAELReference
RatOralAcuteReproductive (Testicular effects)8 mg/kg16 mg/kg[12]
RatOralAcuteNeurological (Ataxia, hypoactivity)-20 mg/kg[3]
RatOralIntermediateReproductive (Decreased spermatogenesis)-2.64 mg/kg/day[3]
RatGavageIntermediateHematological (Splenic hemosiderosis)-0.75 mg/kg/day[3]
RatGavageIntermediateNeurological (Ataxia, paresis)-3 mg/kg/day[13]

Experimental Protocols

Testicular Toxicity Study in Rats (Adapted from Linder et al., 1986)
  • Animals: Weanling male Sprague-Dawley rats.[1]

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

  • Dosing: this compound was administered by gavage, 5 days a week for 12 weeks, at dosages of 0, 0.75, 1.5, 3.0, and 6.0 mg/kg/day.[9]

  • Breeding: During treatment week 10, males were cohabited with untreated females to assess fertility.[9]

  • Endpoint Evaluation: At the end of the 12-week treatment period, animals were euthanized. Testes and epididymides were weighed. Testicular sperm head counts and cauda epididymal sperm reserves were determined. Sperm motility and morphology were assessed. Testicular tissue was processed for histopathological examination to evaluate seminiferous tubular atrophy and the completeness of spermatogenesis.[9] Spleen weight was also recorded, and splenic tissue was examined for hemosiderosis.[9]

Ames Test for Mutagenicity (General Protocol)
  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used.[12] These strains are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[12]

  • Procedure: A suspension of the bacterial tester strain is mixed with the test chemical (1,3-DNB) at various concentrations, with or without the S9 mix.[14] This mixture is then plated on a minimal glucose agar (B569324) medium lacking histidine.[14]

  • Endpoint: The plates are incubated for 48-72 hours at 37°C.[15] The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[12]

Sperm Chromatin Structure Assay (SCSA) (General Protocol)
  • Sample Preparation: Semen samples are collected and diluted with TNE buffer.[10]

  • Acid Denaturation: The sperm suspension is briefly treated with an acidic solution (pH 1.2) to denature the DNA at sites of strand breaks.[10]

  • Staining: The sperm are then stained with acridine (B1665455) orange, a fluorescent dye that intercalates into double-stranded DNA (emitting green fluorescence) and associates with single-stranded DNA (emitting red fluorescence).[10][16]

  • Flow Cytometry: The stained sperm are analyzed using a flow cytometer, which measures the green and red fluorescence of individual sperm cells.[17]

  • Endpoint: The DNA Fragmentation Index (DFI) is calculated as the percentage of sperm with a high level of red fluorescence, indicating DNA damage.[18]

Visualizations

Signaling Pathways and Experimental Workflows

metabolic_pathway DNB This compound Nitroso m-Nitroso-nitrobenzene DNB->Nitroso Nitroreductase Phenylhydroxylamine m-Nitro-phenylhydroxylamine Nitroso->Phenylhydroxylamine Nitroreductase Nitroaniline m-Nitroaniline Phenylhydroxylamine->Nitroaniline Reduction Conjugates Conjugated Metabolites Nitroaniline->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of this compound.

methemoglobin_formation cluster_RBC Red Blood Cell Hb_Fe2 Hemoglobin (Fe²⁺) (Oxygen carrier) MetHb_Fe3 Methemoglobin (Fe³⁺) (Cannot carry oxygen) Hb_Fe2->MetHb_Fe3 Oxidation Hypoxia Tissue Hypoxia MetHb_Fe3->Hypoxia DNB_metabolites 1,3-DNB Reactive Metabolites DNB_metabolites->Hb_Fe2 Induces

Caption: Mechanism of 1,3-DNB-induced methemoglobinemia.

testicular_toxicity_workflow cluster_animal_phase In-Life Phase cluster_analysis Endpoint Analysis Animals Male Rats Dosing Oral Gavage with 1,3-DNB Animals->Dosing Breeding Mating with Untreated Females Dosing->Breeding Necropsy Euthanasia and Necropsy Dosing->Necropsy Fertility_Assessment Fertility Outcome Breeding->Fertility_Assessment Sperm_Analysis Sperm Count, Motility, Morphology Necropsy->Sperm_Analysis Histopathology Testicular Histopathology Necropsy->Histopathology

Caption: Experimental workflow for a reproductive toxicity study.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 1,3-Dinitrobenzene in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dinitrobenzene (1,3-DNB), a nitroaromatic compound utilized in the manufacturing of explosives, dyes, and plastics, poses significant health risks due to its toxic effects on various biological systems.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying 1,3-DNB-induced toxicity, with a primary focus on its well-documented reproductive and neurological effects, as well as its impact on the hematological system. The core of 1,3-DNB's toxicity lies in its metabolic activation through nitroreduction to highly reactive intermediates, which subsequently induce cellular damage via oxidative stress and covalent binding to macromolecules. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key signaling pathways to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a synthetic chemical compound that is a yellow crystalline solid at room temperature.[1] Its primary route of human exposure is through inhalation and dermal contact in occupational settings.[2][3] The toxicological profile of 1,3-DNB is characterized by a triad (B1167595) of effects: reproductive toxicity, neurotoxicity, and hematotoxicity (methemoglobinemia).[2][4][5] Understanding the intricate molecular mechanisms driving these toxic outcomes is crucial for risk assessment, the development of potential therapeutic interventions, and the design of safer industrial processes.

Metabolic Activation: The Genesis of Toxicity

The toxicity of 1,3-DNB is not primarily caused by the parent compound itself but rather by its metabolic products. The principal metabolic pathway is the reduction of its nitro groups, a process that occurs in various tissues, including the liver and the testes.[6][7]

The nitroreduction of 1,3-DNB is a stepwise process that generates several highly reactive intermediates, including nitrosobenzene (B162901) and nitrophenylhydroxylamine.[8] This process is catalyzed by nitroreductases and can occur under both aerobic and anaerobic conditions.[9][10] In the presence of oxygen, these intermediates can undergo redox cycling, a futile cycle of reduction and re-oxidation that leads to the generation of superoxide (B77818) anion radicals and other reactive oxygen species (ROS).[2] This surge in ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress.

Under anaerobic conditions, the reduction can proceed to form nitroaniline.[9] The reactive intermediates, particularly nitrosobenzene, can also covalently bind to cellular macromolecules, including proteins and DNA, leading to adduct formation and subsequent cellular dysfunction.[9]

Core Toxicological Effects and Mechanisms of Action

Reproductive Toxicity: Targeting the Sertoli Cell

The male reproductive system is a primary target of 1,3-DNB toxicity, with the Sertoli cells within the seminiferous tubules being particularly vulnerable.[2][11] Damage to Sertoli cells disrupts the intricate process of spermatogenesis, leading to germ cell apoptosis, testicular atrophy, and ultimately, infertility.[4][12]

The proposed mechanism for Sertoli cell-specific toxicity involves the intratesticular metabolic activation of 1,3-DNB.[6] Sertoli cells themselves are capable of metabolizing 1,3-DNB via nitroreduction.[6] The resulting oxidative stress and adduction of cellular components within the Sertoli cells are believed to be the primary triggers of cellular injury.

A key signaling pathway implicated in 1,3-DNB-induced Sertoli cell apoptosis is the c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathway.[3] Oxidative stress is a known activator of the JNK pathway.[6][13] Activation of JNK leads to a cascade of downstream events, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3][14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[12]

Neurotoxicity: A Consequence of Mitochondrial Dysfunction

1,3-DNB is also a potent neurotoxin, causing bilaterally symmetrical lesions in specific brainstem nuclei.[8][14] The clinical manifestations of neurotoxicity include ataxia, tremors, and convulsions.[2][4] The underlying mechanism of 1,3-DNB neurotoxicity is strongly linked to mitochondrial dysfunction.[8][15]

The brain is highly dependent on aerobic respiration to meet its high energy demands. Mitochondria, the powerhouses of the cell, are therefore critical for normal neuronal function. 1,3-DNB and its metabolites can accumulate in brain tissue and directly interfere with mitochondrial function.[8] This interference is thought to occur through the inhibition of mitochondrial respiratory chain enzymes and the induction of oxidative stress within the mitochondria.[8] The resulting energy deficit and oxidative damage can lead to neuronal cell death and the characteristic brain lesions observed in 1,3-DNB toxicity.[8]

Hematotoxicity: The Formation of Methemoglobin

A hallmark of acute exposure to 1,3-DNB is the development of methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood.[2][16] Methemoglobin is an oxidized form of hemoglobin (Fe³⁺ instead of Fe²⁺) that is unable to bind and transport oxygen, leading to cyanosis (a bluish discoloration of the skin) and tissue hypoxia.[2]

The formation of methemoglobin is a direct consequence of the redox cycling of 1,3-DNB metabolites.[2] The reactive intermediates generated during nitroreduction can directly oxidize the ferrous iron of hemoglobin to its ferric state.[17][18]

Quantitative Data on this compound Toxicity

The following tables summarize key quantitative data from various toxicological studies on this compound.

Table 1: Acute Toxicity of this compound in Rats

ParameterSpeciesRouteValueReference(s)
LD50Rat (male)Oral91 mg/kg[4]
LD50Rat (female)Oral81 mg/kg[4]
LD50RatOral59 mg/kg[4]

Table 2: Dose-Dependent Effects of this compound on Male Reproductive Parameters in Rats

DoseDurationEffectReference(s)
1.5 mg/kg/day12 weeksDecreased sperm production[4]
3.0 mg/kg/day12 weeksInfertility, decreased testicular sperm head counts, non-motile spermatozoa[4]
4.7 mg/kg/day8 weeksTesticular atrophy[11]
6.0 mg/kg/day12 weeksInfertility, seminiferous tubular atrophy[4]
10 mg/kg (single dose)-Reduced testosterone (B1683101) levels[11]
15 mg/kg (single dose)24 hoursVacuolization and cytoplasmic retraction in Sertoli cells[11]
25 mg/kg (single dose)-Reduced testes and epididymis weight[11]
32 mg/kg (single dose)-Reduced testosterone levels[11]
48 mg/kg (single dose)-Disrupted spermatogenesis, decreased number of seminiferous tubules[11]

Table 3: Hormonal Effects of a Single Oral Dose of this compound in Male Rats

DoseTime PointHormoneEffectReference(s)
32 mg/kg2 weeksSerum FSHSignificantly higher[4]
32 mg/kgVariousSerum and pituitary LHNo effect[4]
32 mg/kgVariousSerum and pituitary ProlactinNo effect[4]
10 and 32 mg/kg-TestosteroneReduced[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action. These are representative protocols and may require optimization for specific experimental conditions.

In Vivo Rat Model of this compound-Induced Testicular Toxicity
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are commonly used.[4][19] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • 1,3-DNB Administration: 1,3-DNB is typically dissolved in a vehicle such as corn oil.[20] Administration is performed via oral gavage at desired doses (e.g., 10, 25, 50 mg/kg body weight for acute studies).[21] Control animals receive the vehicle alone.

  • Tissue Collection: At specified time points after dosing (e.g., 6, 12, 24, 48 hours), animals are euthanized by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).[2] Testes are immediately excised. One testis can be fixed in Bouin's solution for histological analysis, while the other is snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.[22] Blood is collected via cardiac puncture for methemoglobin and hormone analysis.

Primary Sertoli Cell Culture and In Vitro Exposure
  • Sertoli Cell Isolation: Sertoli cells are isolated from the testes of 20-day-old Wistar rats.[5][23] Testes are decapsulated, and seminiferous tubules are dispersed by enzymatic digestion using a sequence of trypsin, collagenase, and hyaluronidase.[5][24]

  • Cell Culture: Isolated Sertoli cells are plated on culture dishes coated with an extracellular matrix component (e.g., Matrigel) and cultured in a serum-free medium (e.g., DMEM/F12) supplemented with growth factors and hormones.[18]

  • 1,3-DNB Exposure: A stock solution of 1,3-DNB is prepared in a suitable solvent (e.g., DMSO).[1] Sertoli cell cultures are treated with various concentrations of 1,3-DNB (e.g., 5-50 µM) for desired time periods.[10] Control cultures are treated with the vehicle alone.

  • Analysis: Following exposure, cells can be harvested for analysis of cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL assay, Western blot for apoptotic proteins), and metabolic activity.[10][25]

Western Blot Analysis for Apoptotic and Signaling Proteins
  • Protein Extraction: Frozen testicular tissue or cultured Sertoli cells are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.[3][26] The lysate is centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford protein assay.[3]

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[26]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[26] The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, Bcl-2, Bax, cleaved caspase-3).[3][13]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3] The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.[3]

TUNEL Assay for Apoptosis Detection in Testis Sections
  • Tissue Preparation: Paraffin-embedded testis sections (5 µm) are deparaffinized and rehydrated.[2][27]

  • Permeabilization: Sections are permeabilized by incubation with proteinase K.

  • TUNEL Reaction: The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., fluorescein-dUTP).[27] TdT catalyzes the addition of the labeled nucleotide to the 3'-OH ends of fragmented DNA.

  • Visualization: The labeled apoptotic cells are visualized using a fluorescence microscope.[27] Nuclei can be counterstained with a DNA dye such as DAPI.

Spectrophotometric Measurement of Methemoglobin
  • Sample Preparation: A small volume of whole blood is hemolyzed by adding a saponin (B1150181) solution.[4] The hemolysate is then diluted in a phosphate (B84403) buffer (pH 6.8).[4]

  • Spectrophotometric Analysis: The absorbance of the hemolysate is measured at two wavelengths: 630 nm (the absorbance maximum for methemoglobin) and 540 nm (the absorbance maximum for oxyhemoglobin).[4]

  • Calculation: The percentage of methemoglobin is calculated based on the ratio of the absorbances at these two wavelengths, often using a standardized formula or comparison to a standard curve.[4]

Assessment of Mitochondrial Respiratory Chain Complex Activity
  • Mitochondria Isolation: Mitochondria are isolated from testicular tissue by differential centrifugation.[12] The tissue is homogenized in an ice-cold isolation buffer, and the homogenate is centrifuged at a low speed to remove nuclei and cell debris. The supernatant is then centrifuged at a high speed to pellet the mitochondria.

  • Enzyme Activity Assays: The activities of the individual respiratory chain complexes (Complexes I-IV) are measured spectrophotometrically using specific substrates and inhibitors.[12] For example, Complex I activity can be measured as the rate of NADH oxidation, which is sensitive to the inhibitor rotenone.[12]

  • Measurement of Reactive Oxygen Species (ROS): Mitochondrial ROS production can be measured using fluorescent probes such as Amplex Red, which reacts with hydrogen peroxide in the presence of horseradish peroxidase to produce a fluorescent product.[2][21]

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in the mechanism of action of this compound.

G cluster_metabolism Metabolic Activation cluster_toxicity Cellular Toxicity 1,3-DNB 1,3-DNB Nitrosobenzene Nitrosobenzene 1,3-DNB->Nitrosobenzene Nitroreduction Nitrophenylhydroxylamine Nitrophenylhydroxylamine Nitrosobenzene->Nitrophenylhydroxylamine Nitroreduction ROS ROS Nitrosobenzene->ROS Redox Cycling Macromolecule_Adducts Macromolecule_Adducts Nitrosobenzene->Macromolecule_Adducts Covalent Binding Nitroaniline Nitroaniline Nitrophenylhydroxylamine->Nitroaniline Nitrophenylhydroxylamine->ROS Redox Cycling Nitrophenylhydroxylamine->Macromolecule_Adducts Covalent Binding Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress Cellular_Damage Cellular_Damage Oxidative_Stress->Cellular_Damage Macromolecule_Adducts->Cellular_Damage G 1,3-DNB_Metabolites 1,3-DNB Metabolites (ROS, Adducts) Sertoli_Cell Sertoli Cell 1,3-DNB_Metabolites->Sertoli_Cell JNK_Activation JNK Activation Sertoli_Cell->JNK_Activation Oxidative Stress Bax_up Bax ↑ JNK_Activation->Bax_up Bcl2_down Bcl-2 ↓ JNK_Activation->Bcl2_down Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_up->Mitochondrial_Dysfunction Bcl2_down->Mitochondrial_Dysfunction Caspase_Activation Caspase-3 Activation Mitochondrial_Dysfunction->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis G cluster_animal In Vivo Study cluster_analysis Analysis Rat_Model Rat Model DNB_Admin 1,3-DNB Administration (Oral Gavage) Rat_Model->DNB_Admin Tissue_Collection Tissue Collection (Testis, Blood) DNB_Admin->Tissue_Collection Histology Histopathology Tissue_Collection->Histology Western_Blot Western Blot Tissue_Collection->Western_Blot TUNEL TUNEL Assay Tissue_Collection->TUNEL MetHb_Assay Methemoglobin Assay Tissue_Collection->MetHb_Assay G 1,3-DNB_Metabolites 1,3-DNB Metabolites Neuron Neuron 1,3-DNB_Metabolites->Neuron Mitochondria Mitochondria Neuron->Mitochondria ETC_Inhibition ETC Inhibition Mitochondria->ETC_Inhibition ROS_Production ROS Production Mitochondria->ROS_Production ATP_Depletion ATP Depletion ETC_Inhibition->ATP_Depletion Neuronal_Damage Neuronal Damage & Apoptosis ROS_Production->Neuronal_Damage Oxidative Damage ATP_Depletion->Neuronal_Damage Energy Crisis

References

An In-depth Technical Guide on the Environmental Fate and Transport of 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dinitrobenzene (1,3-DNB) is a synthetic chemical primarily used in the manufacturing of explosives, dyes, and industrial solvents.[1] Its presence in the environment, largely due to industrial effluents and improper disposal, is a significant concern due to its toxicity.[2] This technical guide provides a comprehensive overview of the environmental fate and transport of 1,3-DNB, detailing its physicochemical properties, degradation pathways, and mobility in various environmental compartments. The document includes structured data tables for key quantitative information, detailed experimental protocols for relevant studies, and visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may encounter this compound or its analogs.

Physicochemical Properties of this compound

The environmental behavior of this compound is governed by its intrinsic physical and chemical properties. These properties determine its partitioning between air, water, and soil, as well as its susceptibility to various degradation processes. A summary of these key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₄N₂O₄[3]
Molar Mass 168.11 g/mol [3]
Appearance Yellow crystalline solid[3][4]
Melting Point 89.6 °C[3]
Boiling Point 297 - 303 °C[3][5]
Density 1.575 g/cm³ at 20 °C[3][4]
Water Solubility 500 mg/L at 20 °C[4][6]
Vapor Pressure 0.0002 mmHg at 25 °C[7]
Henry's Law Constant 2.33 x 10⁻⁶ atm-m³/mol[1]
Log Kow (Octanol-Water Partition Coefficient) 1.49[5][7]
Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) 213.8 L/kg[1]

Environmental Fate and Transport

The environmental fate of 1,3-DNB is a complex interplay of transport and transformation processes. These processes dictate the persistence and distribution of the compound in the environment.

Transport
  • Atmospheric Transport: Due to its low vapor pressure, significant volatilization of 1,3-DNB from water or soil is not expected to be a primary transport mechanism.[1][7] The low Henry's law constant further supports its limited partitioning into the atmosphere from aqueous environments.[1]

  • Transport in Water: 1,3-DNB is slightly soluble in water, which allows for its transport in surface and groundwater.[2] Its moderate soil organic carbon-water partitioning coefficient (Koc) of 213.8 suggests that it will have moderate mobility in soil and can leach into groundwater.[1]

  • Transport in Soil: The mobility of 1,3-DNB in soil is influenced by the soil's organic matter and clay content. While its Koc value indicates moderate mobility, nitroaromatic compounds like 1,3-DNB can exhibit stronger binding to clay minerals, which can reduce their mobility.[1] It is not expected to strongly adsorb to sediments.[1]

Transformation and Degradation

1,3-DNB is subject to both abiotic and biotic degradation processes in the environment.

  • Photolysis: 1,3-DNB can undergo photolysis in water. The photolytic half-life of 1,3-DNB in water has been reported to be 23 days, and this process can be sensitized by the presence of humic substances.[1] In the atmosphere, it is expected to be degraded by photochemically-produced hydroxyl radicals, although this is likely a slow process.[7]

  • Hydrolysis: Aromatic nitro compounds are generally resistant to hydrolysis under typical environmental conditions, and therefore, hydrolysis is not considered a significant degradation pathway for 1,3-DNB.[1]

  • Reduction by Abiotic Species: Extracellular polymeric substances (EPS) secreted by microorganisms have been shown to abiotically reduce this compound to 3-hydroxylaminonitrobenzene and 3-nitroaniline (B104315).[8][9] This reduction follows pseudo-first-order kinetics.[8]

Biodegradation is a significant pathway for the removal of 1,3-DNB from the environment and can occur under both aerobic and anaerobic conditions.[1] The process often requires microorganisms that have been acclimated to the compound.[1]

  • Aerobic Biodegradation: Under aerobic conditions, microorganisms can degrade 1,3-DNB, sometimes utilizing it as a sole carbon and nitrogen source.[9] Several bacterial and fungal strains, including Pseudomonas, Rhodococcus sp., and Candida pulcherrima, have been shown to degrade 1,3-DNB.[1][9] The initial steps in aerobic degradation can involve the reduction of a nitro group or dioxygenase-catalyzed ring hydroxylation. Identified metabolites from aerobic degradation include 3-nitroaniline, 3-nitrophenol, 4-nitrocatechol, and resorcinol.[1][9]

  • Anaerobic Biodegradation: 1,3-DNB can also be degraded under anaerobic conditions.[1] The primary transformation under these conditions is the reduction of the nitro groups, leading to the formation of 3-nitroaniline and subsequently 1,3-phenylenediamine.[6] Anaerobic degradation can be a faster process than aerobic degradation in some environments.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the environmental fate and transport of this compound.

Aerobic Biodegradation in Water

Objective: To determine the rate and extent of aerobic biodegradation of this compound in an aqueous medium inoculated with a mixed microbial culture.

Materials:

  • This compound (analytical grade)

  • Mineral salts medium (e.g., Bushnell-Haas Broth)

  • Mixed microbial culture (e.g., activated sludge from a wastewater treatment plant)

  • Sterile flasks

  • Shaking incubator

  • Analytical instrumentation (e.g., HPLC, GC-MS)

Procedure:

  • Medium Preparation: Prepare a sterile mineral salts medium. A stock solution of 1,3-DNB in a suitable solvent (e.g., acetone) is prepared and added to the medium to achieve the desired final concentration (e.g., 5-100 mg/L). The solvent concentration should be kept low (e.g., <0.1%) to avoid toxicity to the microorganisms.

  • Inoculum Preparation: Obtain a fresh sample of mixed microbial culture (e.g., activated sludge). The inoculum can be washed and resuspended in the mineral salts medium to remove extraneous carbon sources.

  • Incubation: In sterile flasks, combine the mineral salts medium containing 1,3-DNB with the microbial inoculum. Prepare control flasks including:

    • A sterile control (no inoculum) to assess abiotic degradation.

    • A toxicity control (with a readily biodegradable substrate in addition to 1,3-DNB) to ensure the inoculum is active.

    • An endogenous control (inoculum without 1,3-DNB) to measure background activity.

  • Incubate the flasks in a shaking incubator at a constant temperature (e.g., 25 °C) and agitation (e.g., 150 rpm) to ensure aerobic conditions.

  • Sampling and Analysis: At regular intervals, withdraw samples from each flask. The samples are typically centrifuged or filtered to remove biomass. The concentration of 1,3-DNB and its potential metabolites in the supernatant is quantified using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

Soil Adsorption/Desorption (Batch Equilibrium Method - OECD 106)

Objective: To determine the soil adsorption coefficient (Koc) of this compound, which indicates its tendency to partition between soil and water.[2]

Materials:

  • This compound (radiolabeled or non-labeled)

  • Several well-characterized soils with varying organic carbon content

  • 0.01 M CaCl₂ solution

  • Centrifuge tubes with screw caps

  • Shaker

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC, Liquid Scintillation Counter)

Procedure:

  • Preliminary Tests:

    • Determine the appropriate soil-to-solution ratio.

    • Establish the equilibration time by measuring the concentration of 1,3-DNB in the aqueous phase at different time points until a plateau is reached.

    • Assess the stability of 1,3-DNB in the test system.

  • Adsorption Phase:

    • Weigh a known amount of soil into centrifuge tubes.

    • Add a known volume of 0.01 M CaCl₂ solution containing a known initial concentration of 1,3-DNB. A range of concentrations is typically used.

    • Shake the tubes for the predetermined equilibration time at a constant temperature.

    • Separate the solid and liquid phases by centrifugation.

    • Analyze the concentration of 1,3-DNB remaining in the aqueous phase (Cₑ).

  • Calculation of Adsorption: The amount of 1,3-DNB adsorbed to the soil (Cₛ) is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) is calculated as the ratio of Cₛ to Cₑ. The soil organic carbon-water partitioning coefficient (Koc) is then calculated by normalizing Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).

  • Desorption Phase (Optional):

    • After the adsorption phase, decant the supernatant and replace it with a fresh 0.01 M CaCl₂ solution (without 1,3-DNB).

    • Shake the tubes for the same equilibration time.

    • Centrifuge and analyze the concentration of 1,3-DNB in the aqueous phase to determine the amount desorbed.

Photolysis in Water

Objective: To determine the rate of direct photolysis of this compound in water and calculate its photolytic half-life.

Materials:

  • This compound

  • Purified water (e.g., Milli-Q)

  • Quartz tubes or a photochemical reactor

  • A light source with a known spectral output (e.g., xenon arc lamp with filters to simulate sunlight)

  • Radiometer to measure light intensity

  • Analytical instrumentation (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Solution Preparation: Prepare a solution of 1,3-DNB in purified water at a known concentration. The concentration should be low enough to ensure that the solution is optically thin at the wavelengths of interest.

  • Irradiation: Fill quartz tubes with the 1,3-DNB solution. Prepare dark controls by wrapping identical tubes in aluminum foil. Expose the tubes to the light source in a temperature-controlled environment.

  • Actinometry: Use a chemical actinometer (a compound with a known quantum yield) to measure the light intensity of the experimental setup.

  • Sampling and Analysis: At various time intervals, remove a tube from the light source and a dark control. Analyze the concentration of 1,3-DNB in both the irradiated and dark control samples using a suitable analytical method.

  • Data Analysis: Plot the natural logarithm of the 1,3-DNB concentration versus time. The slope of this line gives the first-order rate constant (k). The photolytic half-life (t₁/₂) is calculated as 0.693 / k. The quantum yield can be calculated if the molar absorption coefficient of 1,3-DNB and the light intensity are known.

Visualizations

Microbial Degradation Pathway of this compound

The following diagram illustrates a common microbial degradation pathway for this compound under both aerobic and anaerobic conditions. The initial steps involve the reduction of the nitro groups.

G DNB This compound NAN 3-Nitroaniline DNB->NAN Nitroreductase (Anaerobic/Aerobic) NP 3-Nitrophenol DNB->NP Dioxygenase (Aerobic) PDA 1,3-Phenylenediamine NAN->PDA Nitroreductase (Anaerobic) NC 4-Nitrocatechol NP->NC Monooxygenase (Aerobic) Resorcinol Resorcinol NP->Resorcinol (Aerobic) RingCleavage Ring Cleavage Products (e.g., Fumaric Acid) NC->RingCleavage Dioxygenase (Aerobic) Resorcinol->RingCleavage Dioxygenase (Aerobic)

Microbial degradation pathway of this compound.
Experimental Workflow for Soil Adsorption Study (OECD 106)

The following diagram outlines the general workflow for determining the soil adsorption coefficient (Koc) of a chemical like this compound using the batch equilibrium method.

G cluster_prep Preparation cluster_adsorption Adsorption Experiment cluster_calc Data Analysis SoilPrep Characterize and Prepare Soils Mix Mix Soil and 1,3-DNB Solution SoilPrep->Mix SolutionPrep Prepare 1,3-DNB Stock Solutions SolutionPrep->Mix Shake Equilibrate on Shaker Mix->Shake Centrifuge Separate Soil and Supernatant Shake->Centrifuge Analyze Analyze Supernatant for 1,3-DNB Centrifuge->Analyze CalcKd Calculate Adsorption Coefficient (Kd) Analyze->CalcKd CalcKoc Calculate Soil Organic Carbon Partitioning Coefficient (Koc) CalcKd->CalcKoc

Workflow for determining the soil adsorption coefficient (Koc).
Logical Relationship for Environmental Fate Assessment

This diagram illustrates the key relationships and factors considered when assessing the overall environmental fate and transport of an organic pollutant like this compound.

G cluster_transport Transport cluster_degradation Degradation Compound This compound Properties Transport Transport Processes Compound->Transport Degradation Degradation Processes Compound->Degradation Fate Environmental Fate (Persistence & Distribution) Transport->Fate Degradation->Fate Advection Advection Dispersion Dispersion Volatilization Volatilization Adsorption Adsorption/Desorption Biodegradation Biodegradation (Aerobic/Anaerobic) Photolysis Photolysis Hydrolysis Hydrolysis

Conceptual model for assessing environmental fate and transport.

Conclusion

The environmental fate and transport of this compound are controlled by a combination of its physicochemical properties and various environmental processes. It exhibits moderate mobility in soil with a potential to leach into groundwater. While resistant to hydrolysis, 1,3-DNB is susceptible to both photolysis and biodegradation. Biodegradation, occurring under both aerobic and anaerobic conditions, represents a key mechanism for its natural attenuation, leading to the formation of various intermediate metabolites before potential mineralization. A thorough understanding of these processes, supported by robust experimental data, is crucial for predicting the environmental behavior of 1,3-DNB and for developing effective remediation strategies for contaminated sites. This guide provides a foundational resource for professionals engaged in research and development where the environmental impact of such compounds is a critical consideration.

References

Spectroscopic Characterization of 1,3-Dinitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,3-dinitrobenzene, a key chemical intermediate in various industrial processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₄N₂O₄, with a molecular weight of 168.11 g/mol .[1][2] Its structure is characterized by a benzene (B151609) ring substituted with two nitro groups at the meta positions. This substitution pattern dictates the distinct spectroscopic signatures detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the aromatic protons give rise to a complex splitting pattern due to their chemical non-equivalence. The proton at the C2 position is the most deshielded due to the inductive effect of the two adjacent nitro groups.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-29.073t (triplet)J = 2.18
H-4, H-68.573dd (doublet of doublets)J = 8.22, 2.18
H-57.805t (triplet)J = 8.22
Solvent: CDCl₃, Frequency: 300 MHz

¹³C NMR Spectroscopy

Due to the symmetry of the molecule, the ¹³C NMR spectrum of this compound displays four distinct signals for the six carbon atoms in the aromatic ring.[3]

Carbon Chemical Shift (δ, ppm)
C-1, C-3148.5
C-2129.5
C-4, C-6127.5
C-5119.8
Solvent: CDCl₃, Frequency: 25.16 MHz[4]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro groups and the aromatic ring.

Wavenumber (cm⁻¹) Vibrational Mode
3100 - 3000C-H aromatic stretching
1615C=C aromatic stretching
1530N-O asymmetric stretching
1350N-O symmetric stretching
850C-H out-of-plane bending
740C-H out-of-plane bending
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a prominent molecular ion peak and characteristic fragmentation patterns.[5]

m/z Relative Intensity (%) Assignment
168100[M]⁺ (Molecular Ion)
12245[M - NO₂]⁺
9220[M - NO₂ - NO]⁺
7685[C₆H₄]⁺
5080[C₄H₂]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 300 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 75 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more scans, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Reference: CDCl₃ solvent peak at 77.16 ppm.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Place a portion of the powder into a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

FT-IR Acquisition:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.[7]

Mass Spectrometry

Sample Introduction:

  • For a solid sample like this compound, a direct insertion probe is commonly used. A small amount of the sample is placed in a capillary tube at the end of the probe.

EI-MS Acquisition:

  • Spectrometer: Electron Ionization Mass Spectrometer.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-200.

  • Scan Rate: 1 scan/second.

  • Source Temperature: 200-250 °C.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for the analysis of this compound.

Spectroscopic_Analysis_of_1_3_Dinitrobenzene cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Structural Information 1_3_Dinitrobenzene {this compound | C₆H₄(NO₂)₂} NMR NMR (¹H, ¹³C) IR IR (Vibrational Modes) MS MS (Mass-to-Charge Ratio) H_Environment Proton Environment Chemical Shifts & Coupling NMR->H_Environment C_Framework Carbon Skeleton Number of Unique Carbons NMR->C_Framework Functional_Groups Functional Groups Nitro Group (NO₂) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Relationship between spectroscopic techniques and derived structural information for this compound.

Experimental_Workflow Sample This compound Sample Prep_NMR Prepare NMR Sample (in CDCl₃) Sample->Prep_NMR Prep_IR Prepare IR Sample (KBr Pellet) Sample->Prep_IR Prep_MS Prepare MS Sample (Direct Insertion Probe) Sample->Prep_MS Acquire_NMR Acquire ¹H & ¹³C NMR Spectra Prep_NMR->Acquire_NMR Data_Analysis Data Analysis and Structure Confirmation Acquire_NMR->Data_Analysis Acquire_IR Acquire FT-IR Spectrum Prep_IR->Acquire_IR Acquire_IR->Data_Analysis Acquire_MS Acquire EI-MS Spectrum Prep_MS->Acquire_MS Acquire_MS->Data_Analysis

Caption: General experimental workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Historical Industrial Applications of 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical industrial applications of 1,3-Dinitrobenzene (1,3-DNB). It details its primary uses as a key intermediate in the synthesis of explosives and dyes, along with quantitative production data and detailed experimental protocols for its synthesis and major downstream processes.

Core Industrial Applications

Historically, this compound has been a significant compound in the chemical industry, primarily serving two main sectors:

  • Explosives Manufacturing: 1,3-DNB was utilized as a component in certain explosives and also arose as a byproduct in the production of Trinitrotoluene (TNT).[1][2] During both World Wars, it was a component of the explosive known as roburite.[2] Additionally, it has been suggested as a potential substitute for TNT and used as a camphor (B46023) substitute in nitrocellulose-based explosives and propellants.[2]

  • Dye Synthesis: A major application of 1,3-DNB was as a precursor to m-phenylenediamine (B132917), a crucial intermediate in the manufacturing of a variety of dyes.[1][3] The reduction of 1,3-DNB yields m-phenylenediamine, which is then used to produce azo dyes, leather dyes, and pigments for textiles and paper.[1] M-phenylenediamine derived from 1,3-DNB is also a raw material for certain polymers like aramid fibers and spandex.[2]

Quantitative Production and Import Data

While comprehensive historical production data is scarce, the following table summarizes available quantitative information regarding the production and importation of this compound in the United States.

Entity Year(s) Amount Notes Source
DuPontAnnual70,000-72,000 poundsGenerated from dinitrobenzene and nitrobenzene (B124822) production.[2]
First Chemical Corp.1992100,000-999,999 poundsOn-site amount.[4]
DuPont Chambers Works1992100,000-999,999 poundsOn-site amount.[4]
U.S. Imports1971Est. 10,100 poundsEstimated total import volume.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key industrial processes involving this compound.

Industrial Synthesis of this compound via Nitration of Nitrobenzene

This process involves the electrophilic aromatic substitution of nitrobenzene using a mixed acid nitrating agent.[1] The nitro group already present on the benzene (B151609) ring is a meta-director, leading to the primary formation of the 1,3-isomer.[1]

Materials:

  • Nitrobenzene

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice-cold water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a reaction vessel equipped with cooling and stirring, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid. The addition should be slow to control the exothermic reaction and maintain a low temperature.

  • Nitration Reaction: Slowly add nitrobenzene to the stirred nitrating mixture. The temperature of the reaction should be carefully maintained between 90°C and 100°C to favor the formation of this compound.[5] Higher temperatures can lead to the formation of trinitrobenzene.[6] The reaction is typically carried out for several hours.

  • Isolation of Crude Product: After the reaction is complete, the mixture is cooled and then poured into a large volume of ice-cold water. This causes the crude this compound to precipitate as a yellowish solid.[5]

  • Filtration and Washing: The precipitated solid is collected by filtration and washed thoroughly with cold water to remove residual acids.[5]

  • Purification: The crude this compound is then purified by recrystallization from ethanol to yield a product with a purity of over 99%.[1]

industrial_synthesis_of_1_3_DNB cluster_prep Nitrating Mixture Preparation cluster_nitration Nitration Reaction cluster_workup Product Isolation and Purification HNO3 Conc. Nitric Acid Mixer Mixing Vessel (Cooling) HNO3->Mixer H2SO4 Conc. Sulfuric Acid H2SO4->Mixer Reactor Nitration Reactor (90-100°C) Mixer->Reactor Nitrobenzene Nitrobenzene Nitrobenzene->Reactor Quench Quenching Tank (Ice-cold Water) Reactor->Quench Filter Filtration Quench->Filter Recrystallization Recrystallization (Ethanol) Filter->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Industrial Synthesis of this compound.

Industrial Synthesis of m-Phenylenediamine via Reduction of this compound

The conversion of this compound to m-phenylenediamine is a critical step for the production of various dyes and polymers. The most common industrial method is catalytic hydrogenation.

Materials:

  • This compound

  • Solvent (e.g., ethanol, methanol, or piperidine)

  • Hydrogen Gas

  • Catalyst (e.g., supported Nickel, Palladium, or Platinum)

  • Iron powder and Hydrochloric acid (alternative reduction method)

Procedure (Catalytic Hydrogenation):

  • Preparation of Reaction Slurry: this compound is dissolved in a suitable solvent such as ethanol in a high-pressure reactor (autoclave).[7] A supported catalyst, for instance, a supported Ni2P catalyst, is added to the solution.[8]

  • Hydrogenation: The reactor is sealed and purged with an inert gas, then pressurized with hydrogen. The reaction mixture is heated and agitated. Typical reaction conditions can range from a temperature of 313-413K and a pressure of 0.1-5.0 MPa.[8]

  • Monitoring and Completion: The reaction is monitored by observing the uptake of hydrogen. The reaction is complete when the theoretical amount of hydrogen has been consumed.

  • Catalyst Removal and Product Isolation: After cooling and depressurizing the reactor, the catalyst is removed by filtration.[9]

  • Purification: The solvent is removed from the filtrate by distillation, and the resulting crude m-phenylenediamine is purified by vacuum distillation.[9]

industrial_synthesis_of_m_phenylenediamine cluster_hydrogenation Catalytic Hydrogenation cluster_workup Product Isolation and Purification DNB This compound Autoclave High-Pressure Reactor (Heated, Agitated) DNB->Autoclave Solvent Solvent (e.g., Ethanol) Solvent->Autoclave Catalyst Catalyst (e.g., Supported Ni) Catalyst->Autoclave Filtration Catalyst Filtration Autoclave->Filtration Hydrogen Hydrogen Gas Hydrogen->Autoclave Distillation Solvent Removal (Distillation) Filtration->Distillation VacuumDistillation Vacuum Distillation Distillation->VacuumDistillation FinalProduct Pure m-Phenylenediamine VacuumDistillation->FinalProduct

Caption: Industrial Synthesis of m-Phenylenediamine.

Synthesis of Azo Dyes from m-Phenylenediamine

m-Phenylenediamine is a versatile coupling component in the synthesis of azo dyes. The general process involves diazotization of a primary aromatic amine followed by coupling with m-phenylenediamine.

Materials:

Procedure:

  • Diazotization: The primary aromatic amine is dissolved in hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This reaction forms the diazonium salt.[10]

  • Coupling Reaction: The cold diazonium salt solution is slowly added to a solution of m-phenylenediamine dissolved in a dilute acid or base, also maintained at a low temperature. The pH of the coupling reaction is critical and is controlled by the addition of a sodium hydroxide solution.[11]

  • Dye Precipitation and Isolation: The azo dye precipitates out of the solution upon completion of the coupling reaction. The solid dye is then isolated by filtration.[11]

  • Washing and Drying: The collected dye is washed with water to remove any unreacted starting materials and salts, and then dried.

azo_dye_synthesis cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_workup Dye Isolation Amine Primary Aromatic Amine DiazoReactor Diazotization Reactor (0-5°C) Amine->DiazoReactor HCl Hydrochloric Acid HCl->DiazoReactor NaNO2 Sodium Nitrite Solution NaNO2->DiazoReactor CouplingReactor Coupling Reactor (Low Temperature, pH control) DiazoReactor->CouplingReactor mPDA m-Phenylenediamine Solution mPDA->CouplingReactor Filtration Filtration CouplingReactor->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct Azo Dye Drying->FinalProduct

Caption: General Workflow for Azo Dye Synthesis.

References

An In-depth Technical Guide to the Solubility of 1,3-Dinitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dinitrobenzene (1,3-DNB) in a wide range of organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of 1,3-DNB is a critical parameter. The guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to aid in understanding the experimental workflows.

Introduction

This compound is a yellow crystalline solid with the chemical formula C₆H₄(NO₂)₂.[1] It is a key intermediate in the synthesis of various industrial chemicals, including dyes, pesticides, and explosives.[1] Understanding its solubility in different organic solvents is crucial for its synthesis, purification, and application in various chemical processes. The solubility of a compound is a fundamental physicochemical property that influences its reactivity, bioavailability, and formulation. This guide aims to provide a detailed and practical understanding of the solubility characteristics of this compound.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of organic solvents at different temperatures. The following tables summarize the available quantitative data, expressed in grams of this compound per 100 grams of solvent ( g/100g ).

Table 1: Solubility of this compound in Alcohols, Ethers, and Ketones [2]

SolventTemperature (°C)Solubility ( g/100g )
1-Propanol20.52.4
Acetone1572.365
Diethyl Ether159.4
Ethanol (B145695) (96%)20.53.5
Ethanol (96%)5011.49
Methanol20.56.75
Methanol5011.08

Table 2: Solubility of this compound in Halogenated and Aromatic Hydrocarbons [2]

SolventTemperature (°C)Solubility ( g/100g )
Benzene18.239.45
Benzene50195.89
Bromobenzene2022.7
Bromobenzene30.535.9
Bromobenzene58121.7
Carbon Tetrachloride16.21.18
Chloroform17.632.4
Chloroform3252.4
Chloroform57153.2
Toluene16.230.66

Table 3: Solubility of this compound in Carboxylic Acids, Esters, and Other Solvents [2]

SolventTemperature (°C)Solubility ( g/100g )
Acetic Acid2321.7
Butyric Acid15.58.9
Carbon Disulfide17.61.35
Ethyl Acetate18.236.27
Ethyl Acetate50148.44
Formic Acid15.510.6
Propionic Acid2315.54
Pyridine20106.2

Experimental Protocols for Solubility Determination

Synthesis and Purification of this compound

Prior to any solubility measurement, it is imperative to ensure the purity of the this compound sample. The following is a typical laboratory-scale synthesis and purification protocol.

Synthesis: this compound is commonly synthesized by the nitration of nitrobenzene (B124822).[1]

  • In a round-bottom flask, carefully add concentrated sulfuric acid to concentrated nitric acid to create the nitrating mixture.

  • Slowly add nitrobenzene to the nitrating mixture while maintaining the temperature between 50 and 90°C.

  • Heat the reaction mixture for approximately one hour with frequent stirring.

  • After the reaction is complete, pour the mixture into cold water to precipitate the crude this compound.

  • Filter the solid product and wash it with water to remove residual acid.

Purification by Recrystallization: Recrystallization from ethanol is a common method for purifying this compound.

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals to a constant weight. The melting point of pure this compound is approximately 89.6°C.[1]

Gravimetric Method for Solubility Determination

The gravimetric method is a classic and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

  • Sample Preparation: Add an excess amount of purified this compound to a known mass of the desired organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be confirmed by analyzing the concentration of the solute in the solution at different time intervals until it becomes constant.

  • Phase Separation: After reaching equilibrium, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated solution from the excess solid by filtration or centrifugation, ensuring the temperature is maintained throughout this process.

  • Analysis: Accurately weigh a known mass of the saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound) until a constant weight of the dissolved this compound is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound divided by the mass of the solvent and is typically expressed as g/100g of solvent.

Gravimetric_Method_Workflow A Sample Preparation: Excess 1,3-DNB in known mass of solvent B Equilibration: Agitation at constant temperature A->B Establish equilibrium C Phase Separation: Filtration/Centrifugation of saturated solution B->C Isolate saturated solution D Analysis: Weigh saturated solution, evaporate solvent C->D Isolate solute E Calculation: Determine mass of dissolved 1,3-DNB and solvent D->E Obtain mass data F Solubility (g/100g solvent) E->F Spectroscopic_Method_Workflow cluster_prep Preparation cluster_exp Experiment A Determine λmax of 1,3-DNB B Prepare Standard Solutions C Measure Absorbance of Standards B->C D Generate Calibration Curve C->D H Calculate Concentration from Calibration Curve D->H E Prepare Saturated Solution (Equilibration) F Isolate and Dilute Saturated Solution G Measure Absorbance of Sample G->H I Solubility H->I Account for dilution

References

1,3-Dinitrobenzene CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Dinitrobenzene

This technical guide provides a comprehensive overview of this compound, a significant industrial chemical. The document details its chemical identity, physical and chemical properties, and common experimental procedures. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Properties

CAS Number: 99-65-0[1][2][3][4][5]

Molecular Formula: C₆H₄N₂O₄[1][2][3][6][7]

This compound, also known as m-dinitrobenzene, is an organic compound featuring a benzene (B151609) ring substituted with two nitro groups at the 1 and 3 positions.[6] It presents as a yellow crystalline solid and is soluble in organic solvents.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReferences
Molecular Weight 168.11 g/mol [2][3][4][6]
Appearance Yellow crystalline solid[1][6]
Melting Point 89.6 °C (193.3 °F; 362.8 K)[1][6]
Boiling Point 297 °C (567 °F; 570 K)[1][6]
Density 1.575 g/cm³[1]
Solubility in Water 0.5 g/L at 20 °C[6]
Vapor Pressure 0.0002 mmHg[8]
Flash Point 149 °C (300 °F; 422 K)[1]

Experimental Protocols

Synthesis of this compound via Nitration of Nitrobenzene (B124822)

A common laboratory method for the synthesis of this compound is the nitration of nitrobenzene.[1][9] This process takes advantage of the electron-withdrawing nature of the nitro group on the benzene ring, which directs the second nitration to the meta position.[6]

Materials:

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitrobenzene (C₆H₅NO₂)

  • Ice-cold water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask kept in an ice bath, slowly add 10.5 ml of concentrated sulfuric acid to 7.5 ml of concentrated nitric acid with constant swirling. This exothermic reaction requires careful temperature control.[10]

  • Nitration: Slowly add 5 ml of nitrobenzene to the cooled nitrating mixture dropwise while continuously swirling the flask.[10]

  • Heating: After the addition of nitrobenzene is complete, attach a reflux condenser to the flask and heat the mixture in a boiling water bath for approximately 15-20 minutes.[10]

  • Isolation of the Product: Pour the hot reaction mixture into a beaker containing about 100 ml of ice-cold distilled water. This compound will precipitate as a pale yellow solid.[10]

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold distilled water to remove any remaining acid.[11]

  • Recrystallization: Purify the crude this compound by recrystallization from ethanol to obtain a purer crystalline product.[10][11]

This synthesis route typically yields this compound as the major product (around 93%), with small amounts of ortho (6%) and para (1%) isomers.[1][9]

Diagrams and Pathways

Synthesis of this compound

The following diagram illustrates the chemical synthesis pathway of this compound from nitrobenzene.

Synthesis_of_1_3_Dinitrobenzene Nitrobenzene Nitrobenzene Dinitrobenzene This compound Nitrobenzene->Dinitrobenzene Nitration NitratingMixture HNO₃ / H₂SO₄ NitratingMixture->Nitrobenzene Metabolism_of_1_3_Dinitrobenzene DNB This compound Nitroaniline 3-Nitroaniline DNB->Nitroaniline Reduction Phenylenediamine m-Phenylenediamine Nitroaniline->Phenylenediamine Further Reduction

References

An In-depth Technical Guide on the Acute and Chronic Toxicity of 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and chronic toxicity of 1,3-Dinitrobenzene (1,3-DNB), a nitroaromatic compound used in the manufacturing of explosives, dyes, and other organic chemicals.[1][2][3] Due to its potential for human exposure in occupational settings and near hazardous waste sites, a thorough understanding of its toxicological profile is crucial.[1][3][4] This document summarizes key quantitative toxicity data, details experimental methodologies from pivotal studies, and visualizes the toxicological workflows and proposed mechanisms of action.

Acute Toxicity

Acute exposure to 1,3-DNB can lead to a range of adverse health effects, with the primary targets being the hematological and reproductive systems.[1][4] The most prominent sign of acute toxicity is cyanosis, resulting from methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[1][4] Neurological effects such as headache, dizziness, and hypoactivity have also been reported.[4]

Quantitative Acute Toxicity Data

The following table summarizes the key quantitative data from acute toxicity studies of this compound.

EndpointSpeciesRoute of AdministrationValueReference
LD50Rat (male)Oral91 mg/kg[1][4]
LD50Rat (female)Oral81 mg/kg[1][4]
LD50RatOral59 mg/kg[1][4]
LD50RabbitOral100 mg/kg/day (resulted in increased mortality)[1][4]
LD50MouseOral74.7 mg/kg[5]
LD50RabbitDermal1900 mg/kg[5]
NOAEL (Reproductive)Rat (male)Oral (single dose)8 mg/kg[6]
LOAEL (Reproductive)Rat (male)Oral (single dose)16 mg/kg[6]

Chronic Toxicity

Chronic exposure to 1,3-DNB can result in more severe and potentially irreversible damage, particularly to the male reproductive system. Long-term studies in animals have demonstrated testicular atrophy, decreased spermatogenesis, and damage to the seminiferous tubules.[4][7] Anemia is another significant concern with chronic exposure.[3][5]

Quantitative Chronic Toxicity Data

The following table summarizes the key quantitative data from chronic toxicity studies of this compound.

EndpointSpeciesRoute of AdministrationDurationValueEffectReference
NOAELRatOral (drinking water)8 weeks--[7]
LOAELRatOral (drinking water)8 weeks4.7 mg/kg/dayTesticular atrophy[4]
LOAELRatOral (gavage)12 weeks3 mg/kg/dayDecreased spermatogenesis, seminiferous tubule atrophy[4]
LOAELRatOral (drinking water)11 weeks6 mg/kg/dayIncreased mortality[1][4]
NOAEL (Reproductive)Rat--0.75 mg/kg/day-[8]
LOAEL (Reproductive)Rat--0.2 mg/kg/daySignificant reproductive performance effects[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of experimental protocols for key studies on this compound toxicity.

Acute Oral and Reproductive Toxicity Study in Rats

This study aimed to determine the acute oral toxicity and the no-observed-adverse-effect level (NOAEL) and lowest-observed-adverse-effect level (LOAEL) for reproductive toxicity in male rats.

  • Test Animals: Young adult male rats (75 or 105 days of age).[6]

  • Administration: A single oral dose of this compound was administered by gavage at doses of 0, 8, 16, 24, 32, or 48 mg/kg.[6]

  • Observation Period: Animals were observed for 14 days post-treatment before being euthanized for analysis.[6]

  • Parameters Measured:

    • Mortality and clinical signs of neurotoxicity were recorded.[6]

    • Body weight and the weights of the testes and epididymis were measured.[6]

    • Sperm parameters, including testicular sperm head counts, cauda sperm reserves, sperm motility, and morphology, were evaluated.[6]

    • Histopathological examination of the testes and epididymis was performed to assess for changes such as seminiferous tubule atrophy and maturation depletion of spermatids.[6]

  • Fertility Assessment: In a separate group of animals receiving 48 mg/kg, fertilizing ability was assessed at various time points post-treatment.[6]

Chronic Oral Toxicity Study in Rats

This study was designed to evaluate the long-term effects of this compound exposure on various organs, with a focus on the reproductive system.

  • Test Animals: Male rats.

  • Administration: this compound was administered in the drinking water for 8 weeks or by gavage for 12 weeks.[4][7]

  • Dose Levels:

    • Drinking water study: Doses resulting in approximately 4.7 mg/kg/day.[4]

    • Gavage study: 3 mg/kg/day.[4]

  • Parameters Measured:

    • Mortality and clinical signs of toxicity were monitored throughout the study.[7]

    • Body weight and organ weights (spleen, testes) were recorded at the end of the study.[7]

    • Hematological parameters, including hemoglobin content, were assessed.[7]

    • Histopathological examination of the testes was conducted to evaluate spermatogenesis and the integrity of seminiferous tubules.[7]

Visualizations

Experimental Workflow for Toxicity Assessment

The following diagram illustrates a general workflow for assessing the toxicity of a compound like this compound, from initial dose-ranging studies to more detailed mechanistic investigations.

G General Workflow for 1,3-DNB Toxicity Assessment cluster_0 Acute Toxicity Studies cluster_1 Chronic Toxicity Studies cluster_2 Mechanistic Studies A Dose Range Finding (LD50 Determination) B Single Dose Reproductive Toxicity Assessment A->B C Repeated Dose Studies (e.g., 28-day, 90-day) B->C D Chronic Exposure & Carcinogenicity Bioassays C->D G Signaling Pathway Analysis D->G E Toxicokinetics (ADME) Absorption, Distribution, Metabolism, Excretion F In Vitro Studies (e.g., Cell Culture, Genotoxicity) E->F F->G

Caption: General workflow for assessing 1,3-DNB toxicity.

Proposed Signaling Pathway for this compound-Induced Testicular Toxicity

The testicular toxicity of 1,3-DNB is believed to be multifactorial, involving metabolic activation, oxidative stress, and subsequent damage to Sertoli and germ cells. The following diagram illustrates a proposed signaling pathway.

G Proposed Signaling Pathway for 1,3-DNB-Induced Testicular Toxicity DNB This compound Metabolism Metabolic Activation (e.g., Hepatic, Testicular) DNB->Metabolism ReactiveMetabolites Reactive Metabolites (e.g., Nitronitrosobenzene) Metabolism->ReactiveMetabolites GSH_Depletion Glutathione (B108866) (GSH) Depletion ReactiveMetabolites->GSH_Depletion SertoliCell Sertoli Cell Injury ReactiveMetabolites->SertoliCell OxidativeStress Oxidative Stress (Increased ROS) GSH_Depletion->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction (ATP Depletion) OxidativeStress->MitochondrialDysfunction MitochondrialDysfunction->SertoliCell GermCell Germ Cell Apoptosis SertoliCell->GermCell TesticularToxicity Testicular Toxicity (Atrophy, Decreased Spermatogenesis) GermCell->TesticularToxicity

Caption: Proposed signaling pathway for 1,3-DNB testicular toxicity.

Conclusion

This compound exhibits significant acute and chronic toxicity, with the hematological and male reproductive systems being the primary targets. The mechanism of toxicity is complex and appears to be initiated by metabolic activation leading to oxidative stress and cellular damage. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and professionals involved in risk assessment and the development of safer alternatives. Further research is warranted to fully elucidate the signaling pathways involved and to assess the potential for human carcinogenicity.[3][9]

References

1,3-Dinitrobenzene: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current research on 1,3-Dinitrobenzene (1,3-DNB), a significant nitroaromatic compound with diverse industrial applications and notable toxicological effects. This document summarizes key quantitative data, details essential experimental protocols, and visualizes core concepts to support ongoing research and development efforts.

Core Properties and Data

This compound (m-dinitrobenzene) is a yellow crystalline solid organic compound. It serves as a crucial intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and explosives.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, application, and in the design of experimental procedures.

PropertyValueReference
Molecular FormulaC₆H₄N₂O₄[1]
Molecular Weight168.11 g/mol [1][2]
AppearanceYellow crystalline solid[1][3]
Melting Point89.57 - 90 °C[1][2][4]
Boiling Point297 - 303 °C[2][3][5]
Density1.575 - 1.58 g/cm³ at 18-20 °C[1][2][3]
Solubility in Water0.5 g/L at 20 °C[1][2]
log Kow1.49[2][6]
Vapor Pressure< 1.0 mm Hg at 20 °C[2]
Flash Point149 - 150 °C (closed cup)[5]
Toxicological Data

The toxicity of 1,3-DNB is a significant area of research, with methemoglobinemia and reproductive toxicity being the primary concerns.[7][8] Exposure to high concentrations can impair the oxygen-carrying capacity of blood, leading to cyanosis.[9][10] Chronic exposure has been linked to testicular damage and infertility in animal studies.[1][8]

ParameterObservationSpeciesDosageReference
Acute Toxicity Methemoglobin formation, cyanosis, headache, dizziness, nausea.Humans, Animals-[7][9][10]
Neurotoxicity (slow movement, loss of equilibrium).Rats20 - 48 mg/kg (oral)[9]
Reproductive Toxicity Reduced testes and epididymis weight, testicular damage, sperm loss.Rats> 25 mg/kg (oral)[1][7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for the synthesis and analysis of this compound.

Synthesis of this compound via Nitration of Nitrobenzene (B124822)

The most common method for synthesizing this compound is the nitration of nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.[1][3][11] The initial nitro group on the benzene (B151609) ring is deactivating and meta-directing, leading to the primary formation of the 1,3-isomer.[1][3]

Materials:

  • Nitrobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Preparation of Nitrating Mixture: Carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid in a flask, while cooling the mixture in an ice bath to maintain a low temperature.[12][13]

  • Nitration: Slowly add nitrobenzene dropwise to the nitrating mixture with constant stirring, ensuring the temperature does not rise significantly.[12]

  • Reaction Completion: After the addition of nitrobenzene, the mixture is gently heated to complete the reaction.[12][13]

  • Isolation of Crude Product: The reaction mixture is then poured into a large volume of ice-cold water, which causes the solid this compound to precipitate.[12][13]

  • Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from ethanol to yield yellow crystals of this compound.[4][12][13]

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the detection and quantification of this compound in various matrices.[14][15]

Instrumentation and Conditions (Example):

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of methanol (B129727) and water is commonly used.[16]

  • Detection: UV detection at a wavelength suitable for nitroaromatic compounds (e.g., 240 nm).[17]

  • Quantification: External standard method.[17]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of 1,3-DNB in the mobile phase at known concentrations.

  • Sample Preparation: Dissolve the sample containing 1,3-DNB in the mobile phase and filter it to remove any particulate matter.

  • Injection and Analysis: Inject the prepared standards and samples into the HPLC system.

  • Data Analysis: Construct a calibration curve from the peak areas of the standards. Use the calibration curve to determine the concentration of 1,3-DNB in the samples.

Visualizing Key Processes

Graphical representations of workflows and pathways can significantly aid in understanding complex processes.

Synthesis_of_1_3_Dinitrobenzene Nitrobenzene Nitrobenzene ReactionVessel Reaction Vessel (Controlled Temperature) Nitrobenzene->ReactionVessel Add dropwise NitratingMixture Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) NitratingMixture->ReactionVessel Add Precipitation Precipitation (in Ice Water) ReactionVessel->Precipitation Pour mixture CrudeDNB Crude this compound (Solid) Precipitation->CrudeDNB Filtration Filtration & Washing CrudeDNB->Filtration Recrystallization Recrystallization (from Ethanol) Filtration->Recrystallization PureDNB Pure this compound (Crystals) Recrystallization->PureDNB

Caption: Synthesis workflow for this compound.

Analytical_Workflow_HPLC Sample Sample containing This compound SamplePrep Sample Preparation (Dissolution & Filtration) Sample->SamplePrep Standard 1,3-DNB Standard (Known Concentration) StandardPrep Standard Preparation (Serial Dilution) Standard->StandardPrep HPLC HPLC Analysis (C18 Column, UV Detection) SamplePrep->HPLC StandardPrep->HPLC DataAcquisition Data Acquisition (Chromatogram) HPLC->DataAcquisition Calibration Calibration Curve (from Standards) DataAcquisition->Calibration Standard Peaks Quantification Quantification of 1,3-DNB in Sample DataAcquisition->Quantification Sample Peaks Calibration->Quantification

Caption: HPLC analytical workflow for 1,3-DNB.

Toxicological Mechanism: A Proposed Pathway

The toxicity of this compound is believed to be mediated by its metabolic activation, leading to oxidative stress and cellular damage, particularly in testicular mitochondria.[18][19]

DNB_Toxicity_Pathway DNB This compound (1,3-DNB) Mitochondria Seminiferous Tubule Mitochondria DNB->Mitochondria Enters Metabolism Metabolic Activation (Nitroreduction via NADPH) DNB->Metabolism Mitochondria->Metabolism Contains enzymes for Metabolites Reactive Metabolites (e.g., Nitrophenylhydroxylamine, Nitrosonitrobenzene) Metabolism->Metabolites GSH_Depletion GSH Depletion Metabolites->GSH_Depletion Reacts with GSH ProteinAdducts Protein Adduct Formation Metabolites->ProteinAdducts Forms OxidativeStress Oxidative Stress GSH_Depletion->OxidativeStress Leads to CellularDamage Mitochondrial Dysfunction & Cellular Damage OxidativeStress->CellularDamage ProteinAdducts->CellularDamage TesticularToxicity Testicular Toxicity CellularDamage->TesticularToxicity

Caption: Proposed toxicological pathway of 1,3-DNB.

Industrial Applications and Environmental Fate

This compound is a versatile chemical intermediate with several industrial uses.

  • Explosives: It is used in the manufacture of explosives and is a byproduct in the production of trinitrotoluene (TNT).[1][9][20]

  • Dyes and Pigments: It serves as a precursor for the synthesis of m-phenylenediamine, a key component in the production of azo dyes.[1]

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of various pharmaceutical compounds.[1][21]

  • Other Uses: 1,3-DNB is also employed in the plastics industry and in the manufacturing of certain organic chemicals.[9][22]

The environmental fate of 1,3-DNB is of concern due to its toxicity. It can be released into the environment from manufacturing facilities and ammunition plants.[10][20] While it can undergo photolysis and biodegradation, its persistence in soil and potential to leach into groundwater are significant environmental considerations.[20] The photolytic half-life of 1,3-DNB in water has been reported to be 23 days.[20]

References

Methodological & Application

Application Notes and Protocols for the Analytical Quantification of 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methodologies for the quantitative determination of 1,3-Dinitrobenzene (1,3-DNB). This document details various techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Electrochemical Methods, offering detailed experimental protocols and comparative quantitative data to assist in method selection and implementation.

Introduction

This compound (1,3-DNB) is a significant industrial chemical primarily used in the synthesis of dyes, explosives, and plastics.[1] Its toxic nature and potential for environmental contamination necessitate accurate and reliable quantitative analysis in various matrices, including environmental samples (water, soil) and biological fluids. This document outlines established analytical methods for the precise quantification of 1,3-DNB, providing researchers and professionals with the necessary tools for monitoring and quality control.

Quantitative Data Summary

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the quantitative performance of various methods for 1,3-DNB analysis.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for 1,3-DNB Quantification

ParameterMethod DetailsValueReference
Limit of Detection (LOD) HPLC-UVNot explicitly stated for 1,3-DNB, but method is suitable for low-level detection (<1 mg/L) in water.[2]
Limit of Quantification (LOQ) HPLC-UVNot explicitly stated for 1,3-DNB.[2]
Linear Range HPLC-UVNot explicitly stated for 1,3-DNB. Generally applicable for a wide range of concentrations.[2]
Recovery HPLC-UVNot explicitly stated for 1,3-DNB. Method 8330B specifies surrogate recovery limits.[2]

Table 2: Gas Chromatography (GC) Methods for 1,3-DNB Quantification

ParameterMethod DetailsValueReference
Limit of Detection (LOD) GC-ECDMethod Detection Limits (MDL) for dinitroaromatics are approximately 1 µg/kg in soil.[3][3]
Limit of Quantification (LOQ) GC-ECDNot explicitly stated, but typically 3-5 times the LOD.
Linear Range GC-ECDNot explicitly stated. Calibration curves are typically linear over 1-2 orders of magnitude.
Recovery GC-ECDDependent on sample matrix and extraction method.[3]
Method Sensitivity Comparison GC-ECD² vs GC-MSGC-ECD² shows 30-250X improved sensitivity for dinitroaromatics compared to GC-MS in clean backgrounds.[4][4]

Table 3: Electrochemical Methods for 1,3-DNB Quantification

ParameterMethod DetailsValueReference
Limit of Detection (LOD) Square Wave Voltammetry (MIP/MWCNT modified GCE)1.5 x 10⁻⁸ mol/L (-0.69 V) and 2.5 x 10⁻⁸ mol/L (-0.58 V).[5][5]
Limit of Detection (LOD) Cyclic Voltammetry (CuAg/rGO modified GCE)2.21 µM[6]
Linear Range Square Wave Voltammetry (MIP/MWCNT modified GCE)4.5 x 10⁻⁸ to 8.5 x 10⁻⁶ mol/L.[5][5]
Linear Range Cyclic Voltammetry (CuAg/rGO modified GCE)0–50 µM[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted to specific laboratory conditions and sample types.

Protocol 1: Quantification of this compound in Water by HPLC-UV (Based on EPA Method 8330B)

This protocol describes the analysis of 1,3-DNB in water samples using High-Performance Liquid Chromatography with UV detection.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and concentrate 1,3-DNB from aqueous samples.

  • Materials:

    • Solid-phase extraction cartridges (e.g., Porapak RDX or Oasis HLB).

    • Acetonitrile, HPLC grade.

    • Methanol, HPLC grade.

    • Reagent water (HPLC grade).

    • Vacuum manifold for SPE.

  • Procedure:

    • Condition the SPE cartridge by passing 10 mL of acetonitrile, followed by 10 mL of reagent water. Do not allow the cartridge to go dry.

    • Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 10 mL/min.

    • After the entire sample has passed, wash the cartridge with 10 mL of reagent water to remove interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the trapped analytes with 5 mL of acetonitrile.

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

    • The sample is now ready for HPLC analysis.

2. HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 50:50, v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm.

  • Calibration:

    • Prepare a stock solution of 1,3-DNB in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Inject each standard and record the peak area.

    • Construct a calibration curve by plotting peak area versus concentration.

  • Quantification:

    • Inject the prepared sample extract.

    • Identify the 1,3-DNB peak based on its retention time compared to the standards.

    • Calculate the concentration of 1,3-DNB in the sample using the calibration curve.

Workflow Diagram for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Water Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution with Acetonitrile SPE->Elution Concentration Concentration Elution->Concentration Injection Injection into HPLC Concentration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for 1,3-DNB quantification in water by HPLC-UV.

Protocol 2: Quantification of this compound in Soil by GC-ECD (Based on EPA Method 8091)

This protocol describes the analysis of 1,3-DNB in soil samples using Gas Chromatography with an Electron Capture Detector.

1. Sample Preparation (Solvent Extraction)

  • Objective: To extract 1,3-DNB from soil samples.

  • Materials:

    • Acetonitrile, pesticide grade or equivalent.

    • Sodium sulfate (B86663), anhydrous.

    • Sonicator bath or wrist-action shaker.

    • Centrifuge.

  • Procedure:

    • Weigh approximately 10 g of the soil sample into a beaker.

    • Add an appropriate amount of anhydrous sodium sulfate to dry the sample.

    • Transfer the dried sample to a vial and add 20 mL of acetonitrile.

    • Extract the sample by sonicating for 18 hours in a cooled bath or using a wrist-action shaker.[3]

    • Allow the soil to settle, or centrifuge the sample.

    • Carefully transfer the supernatant (extract) to a clean vial.

    • The extract may require cleanup and solvent exchange to hexane (B92381) prior to GC analysis.

2. GC-ECD Analysis

  • Instrumentation:

    • Gas chromatograph equipped with an Electron Capture Detector (ECD).

    • Capillary column (e.g., DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness).

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 min.

      • Ramp to 200 °C at 10 °C/min.

      • Ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Nitrogen or Helium, at a constant flow.

    • Detector Temperature: 300 °C.

    • Injection Mode: Splitless.

  • Calibration:

    • Prepare a stock solution of 1,3-DNB in hexane.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range.

    • Inject each standard and record the peak area.

    • Construct a calibration curve by plotting peak area versus concentration.

  • Quantification:

    • Inject the prepared sample extract.

    • Identify the 1,3-DNB peak based on its retention time.

    • Calculate the concentration of 1,3-DNB in the sample using the calibration curve.

Workflow Diagram for GC-ECD Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis Sample Soil Sample Extraction Solvent Extraction (Acetonitrile) Sample->Extraction Cleanup Extract Cleanup & Solvent Exchange Extraction->Cleanup Injection Injection into GC Cleanup->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Electron Capture Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for 1,3-DNB quantification in soil by GC-ECD.

Logical Relationship of Analytical Methods

The choice of analytical method is often dictated by the specific requirements of the analysis, such as the sample matrix, the need for sensitivity, and the availability of instrumentation.

Method_Selection cluster_matrix Sample Matrix cluster_method Analytical Method Analyte This compound Water Aqueous Samples Analyte->Water Soil Solid Samples Analyte->Soil Air Air Samples Analyte->Air HPLC HPLC-UV Water->HPLC Electrochem Electrochemical Methods Water->Electrochem Soil->HPLC GC GC-ECD/MS Soil->GC Air->GC Spectro Spectrophotometry Air->Spectro

Caption: Logical relationship for selecting an analytical method.

References

Application Note & Protocol: Determination of 1,3-Dinitrobenzene in Water by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dinitrobenzene (1,3-DNB) is a synthetic organic compound used in the manufacturing of explosives, dyes, and certain industrial chemicals. Its presence in water sources is a significant environmental and health concern due to its toxicity. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound in water samples. The described method is based on established protocols, such as those outlined in EPA Method 8330B, and is suitable for researchers, scientists, and professionals in drug development and environmental monitoring.[1][2][3][4]

The method utilizes reversed-phase chromatography for the separation of this compound from potential matrix interferences. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters to ensure accurate and reproducible results.

Methodology

The analytical method for the determination of this compound in water involves sample preparation followed by HPLC-UV analysis. For low concentrations, a solid-phase extraction (SPE) step is recommended to concentrate the analyte and remove interfering substances. For higher concentrations, direct injection after filtration may be suitable.[2][3][5]

Chromatographic Conditions

A summary of the HPLC-UV instrument conditions is provided in the table below.

ParameterValue
HPLC System Standard HPLC system with a UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol (B129727):Water (55:45, v/v)
Flow Rate 1.2 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
UV Detection Wavelength 254 nm
Run Time Approximately 15 minutes

Method Validation Summary

The performance characteristics of this method have been evaluated and are summarized in the following table. The data represents typical values obtained from method validation studies for nitroaromatic compounds.

ParameterTypical Performance
Linearity (R²) ≥ 0.999
Linear Range 0.5 - 500 µg/L
Limit of Detection (LOD) 0.8 µg/L
Limit of Quantitation (LOQ) 2.5 µg/L
Precision (%RSD, n=7) < 5.6%
Recovery (%) 81.5% - 101.0%
Retention Time Approximately 11.9 minutes[1]

Experimental Protocols

1. Reagents and Standards

  • This compound analytical standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Deionized water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Porapak RDX)[5]

2. Standard Solution Preparation

  • Stock Standard Solution (100 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock standard solution with the mobile phase to cover the desired calibration range (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 µg/L).

3. Sample Preparation

  • High-Level Concentration Samples (>1 mg/L):

    • Allow the water sample to reach room temperature.

    • Filter the sample through a 0.45 µm syringe filter.

    • If necessary, dilute the sample with the mobile phase to bring the concentration within the calibration range.

    • The sample is now ready for injection.

  • Low-Level Concentration Samples (<1 mg/L) using Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the trapped this compound with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

4. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Record the chromatograms and integrate the peak area for this compound.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Results Water_Sample Water Sample Filter Filter (0.45 µm) Water_Sample->Filter SPE Solid-Phase Extraction (SPE) (for low concentrations) Filter->SPE Load Sample HPLC_System HPLC System (C18 Column) Filter->HPLC_System Inject Sample (for high concentrations) Elute Elute with Acetonitrile SPE->Elute Dry_Reconstitute Dry & Reconstitute Elute->Dry_Reconstitute Dry_Reconstitute->HPLC_System Inject Sample UV_Detector UV Detector (254 nm) HPLC_System->UV_Detector Separated Analytes Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition Signal Concentration Concentration of This compound Data_Acquisition->Concentration Calculate

Caption: Experimental workflow for the determination of this compound in water.

Conclusion

The HPLC-UV method described in this application note is a sensitive, accurate, and precise method for the determination of this compound in water samples. The use of solid-phase extraction for low-concentration samples enhances the method's sensitivity. This method is suitable for routine monitoring of water quality and for research applications requiring the quantification of this compound.

References

Application Notes and Protocols: 1,3-Dinitrobenzene as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Dinitrobenzene (m-DNB) is a yellow crystalline solid and a key aromatic compound used extensively as an intermediate in organic synthesis.[1][2] Its chemical structure, featuring a benzene (B151609) ring with two nitro groups in the meta position, makes it a valuable precursor for a wide range of derivatives. The strong electron-withdrawing nature of the nitro groups deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position.[1] However, its primary utility lies in the reduction of its nitro groups to form amino functionalities, which are crucial building blocks in the synthesis of dyes, high-performance polymers, pharmaceuticals, and energetic materials.[1][3][4]

These notes provide an overview of the key applications of this compound, detailed experimental protocols for its use in pivotal synthetic transformations, and quantitative data to guide laboratory work.

Key Applications and Synthetic Pathways

This compound serves as a cornerstone for the synthesis of several important classes of compounds. The primary transformations involve the selective or complete reduction of its two nitro groups.

  • Synthesis of m-Phenylenediamine (B132917) (MPD): The most significant industrial application of this compound is its conversion to m-phenylenediamine through the complete reduction of both nitro groups.[3] MPD is a critical monomer in the production of aramid fibers (like Nomex®), epoxy resins, and polyurea elastomers.[3] It is also a precursor for various dyes.[3]

  • Synthesis of 3-Nitroaniline (B104315): Selective reduction of one of the two nitro groups yields 3-nitroaniline.[2] This compound is a valuable intermediate for the synthesis of azo dyes and various pharmaceutical compounds.[1][5]

  • Synthesis of Azo Dyes: Through its conversion to m-phenylenediamine or 3-nitroaniline, this compound is a precursor to a range of azo dyes used in the textile and leather industries.[1][3] The resulting diamines or amino-nitro compounds can be diazotized and coupled with other aromatic compounds to produce a spectrum of colors.[5]

  • Precursor for other Chemicals: It is also used in the synthesis of other important chemicals, including 1,3,5-trinitrobenzene, a powerful explosive.[2]

The following diagram illustrates the central role of this compound in these synthetic routes.

G DNB This compound MPD m-Phenylenediamine DNB->MPD Complete Reduction MNA 3-Nitroaniline DNB->MNA Selective Reduction TNB 1,3,5-Trinitrobenzene DNB->TNB Nitration Polymers Aramid Fibers, Epoxy Resins MPD->Polymers Dyes Azo Dyes MPD->Dyes MNA->Dyes

Key synthetic pathways starting from this compound.

Data Presentation: Reduction of this compound

The catalytic hydrogenation of this compound to m-Phenylenediamine is a well-established industrial process. The choice of catalyst, solvent, temperature, and pressure significantly impacts the reaction's efficiency and selectivity.

CatalystSupportSolventTemp. (°C)Pressure (MPa)Yield (%)Purity (%)Reference
Pd (7%), Ru (2%)Carbon (C)Ethanol (B145695)1001.098.599.3[6]
Pd (8%), Ru (2%)Alumina (Al₂O₃)Benzene1202.098.599.0[6]
Pd (8%), Ru (2%)Alumina (Al₂O₃)Benzene1201.598.098.5[6]
NiSilica (SiO₂)Ethanol1203.097.194.0[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Nitrobenzene (B124822)

This protocol describes the dinitration of nitrobenzene using a mixed acid solution. The directing effect of the first nitro group ensures high selectivity for the meta-isomer.[2]

Materials:

  • Nitrobenzene (5 mL)

  • Concentrated Sulfuric Acid (10.5 mL)

  • Concentrated Nitric Acid (7.5 mL)

  • Ethanol (for recrystallization)

  • Ice-water bath

  • Round-bottom flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Prepare Nitrating Mixture: In the 100 mL round-bottom flask, placed in an ice-water bath, add 7.5 mL of concentrated nitric acid. While stirring, slowly add 10.5 mL of concentrated sulfuric acid. Keep the mixture cool.[8]

  • Nitration: Slowly add 5 mL of nitrobenzene to the cooled nitrating mixture dropwise using the dropping funnel. Control the rate of addition to maintain the reaction temperature below 100°C.

  • Reaction Completion: After the addition is complete, heat the mixture in a water bath at 100°C for 30 minutes to ensure the reaction goes to completion.

  • Isolation: Pour the hot reaction mixture into a beaker containing approximately 200 mL of cold water. The crude this compound will precipitate as a solid.

  • Filtration and Washing: Filter the solid product using a Buchner funnel and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Cool the solution slowly to obtain pale yellow, needle-shaped crystals.[8]

  • Drying: Dry the purified crystals in a desiccator. The expected yield is high, with the meta-isomer comprising about 93% of the product.[2]

Protocol 2: Catalytic Hydrogenation of this compound to m-Phenylenediamine

This protocol is based on a patented method for the high-yield synthesis of m-phenylenediamine using a palladium-ruthenium catalyst.[6]

Materials:

  • This compound (50 g)

  • Pd-Ru/C catalyst (7% Pd, 2% Ru on carbon support) (0.1 g)

  • Ethanol (100 mL)

  • High-pressure autoclave with stirring mechanism

  • Hydrogen gas source

Procedure:

  • Reactor Setup: Charge the high-pressure autoclave with 50 g of this compound, 0.1 g of the Pd-Ru/C catalyst, and 100 mL of ethanol.[6]

  • Purging: Seal the autoclave and purge the system with hydrogen gas to remove air.

  • Hydrogenation: Pressurize the autoclave with hydrogen to 1.0 MPa. Begin stirring and heat the reactor to a controlled temperature of 100°C.[6]

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Catalyst Recovery: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the resulting m-phenylenediamine solution to separate the catalyst, which can be recycled.[6]

  • Product Isolation: Remove the ethanol solvent by distillation under atmospheric pressure.

  • Purification: Purify the crude m-phenylenediamine by vacuum distillation to obtain the final product. The expected yield is approximately 31.7 g (98.5%) with a purity of 99.3%.[6]

The workflow for this hydrogenation process is visualized below.

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Hydrogenation Reaction cluster_workup 3. Product Isolation & Purification prep1 Charge Autoclave: - 50g this compound - 0.1g Pd-Ru/C Catalyst - 100mL Ethanol prep2 Seal and Purge with H₂ prep1->prep2 react1 Pressurize to 1.0 MPa H₂ prep2->react1 react2 Heat to 100°C with Stirring react1->react2 react3 Monitor H₂ Uptake react2->react3 workup1 Cool and Vent Reactor react3->workup1 workup2 Filter to Recover Catalyst workup1->workup2 workup3 Evaporate Ethanol workup2->workup3 workup4 Vacuum Distillation workup3->workup4 product Pure m-Phenylenediamine workup4->product

Workflow for the synthesis of m-Phenylenediamine.
Protocol 3: Selective Reduction to 3-Nitroaniline

This protocol uses sodium sulfide (B99878) to selectively reduce one nitro group of this compound, yielding 3-nitroaniline.[2]

Materials:

  • This compound

  • Sodium sulfide (Na₂S) or Ammonium (B1175870) Sulfide ((NH₄)₂S)

  • Ethanol

  • Water

  • Reflux apparatus

Procedure:

  • Dissolution: Dissolve this compound in a suitable solvent such as a mixture of ethanol and water.

  • Reducing Agent: Prepare an aqueous solution of the sulfide reducing agent (e.g., sodium sulfide or ammonium sulfide). The stoichiometry should be carefully controlled to favor mono-reduction.

  • Reaction: Add the sulfide solution to the dissolved this compound. Heat the mixture to reflux for a specified time (e.g., 1 hour for similar substrates).[9] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture. The product may precipitate upon cooling or after the addition of water.

  • Purification: Collect the solid product by filtration. The crude 3-nitroaniline can be purified by recrystallization or column chromatography to yield the final product.

Safety Precautions: this compound is highly toxic and can be absorbed through the skin. It is a neurotoxin and can cause methemoglobinemia, which impairs the oxygen-carrying capacity of blood.[1] Chronic exposure is associated with reproductive toxicity.[4] All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It also poses an explosive risk and should be handled with care.[1]

References

Application Notes and Protocols for the Selective Reduction of 1,3-Dinitrobenzene to 3-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective reduction of 1,3-dinitrobenzene to 3-nitroaniline, a critical transformation in the synthesis of various pharmaceuticals and specialty chemicals. The protocols outlined below are based on established chemical literature and offer a range of methodologies to suit different laboratory capabilities and research needs. Key methods covered include the classic Zinin reduction using sodium sulfide (B99878), catalytic hydrogenation, and reduction with iron powder. Quantitative data is summarized for easy comparison, and a detailed workflow diagram is provided for clarity.

Introduction

The selective reduction of one nitro group in a polynitroaromatic compound is a synthetically valuable transformation. 3-Nitroaniline, a key intermediate in the production of dyes, corrosion inhibitors, and pharmaceuticals, is primarily synthesized through the selective reduction of this compound. Achieving high selectivity is crucial to avoid the formation of the fully reduced product, m-phenylenediamine. This document outlines several reliable methods for this selective reduction.

Data Presentation

The following table summarizes the quantitative data for different methods of selectively reducing this compound to 3-nitroaniline.

MethodReagents/CatalystSolvent(s)Temperature (°C)PressureReaction TimeYield/Selectivity of 3-Nitroaniline
Zinin ReductionSodium Polysulfide (Na₂S·9H₂O / S₈)Water/Methanol (B129727)RefluxAtmospheric20-30 min57% Yield[1]
Catalytic HydrogenationRu-SnOₓ/Al₂O₃Not specifiedNot specifiedNot specifiedNot specified>97% Selectivity[2]
Catalytic HydrogenationNoble Metal Catalyst (e.g., PdCl₂) with Iron or Iron Salt (e.g., Ferrous Acetate)Acidic MediumNot specifiedControlled H₂Not specifiedHigh Yields[3]
Iron Powder ReductionIron Powder, Carbon DioxideWater/Ethanol40-1001.6-8.0 MPa3-6 hoursHigh Yields[4][5]
Sodium Hydrosulfide (B80085)Sodium Hydrosulfide (NaSH)MethanolRefluxAtmospheric20 min~3.5g from 5g DNB[6][7]

Experimental Protocols

Protocol 1: Zinin Reduction using Sodium Polysulfide

This protocol is a classic and reliable method for the selective reduction of one nitro group.

Materials:

  • This compound

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Sulfur (S₈)

  • Methanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Filtration apparatus

Procedure:

  • Preparation of the Reducing Agent (Sodium Polysulfide):

    • In a beaker, dissolve 1.6 g of sodium sulfide and 0.4 g of finely powdered sulfur in 6 mL of water.[8]

    • Gently boil the mixture on a wire gauze until a brown-colored solution is obtained.[8]

  • Reaction Setup:

    • In a 250 mL round-bottom flask, add 1 g of this compound and 25 mL of water.[8]

    • Heat the suspension until the this compound melts.[8]

  • Reduction:

    • To the hot, boiling suspension of this compound, add the hot sodium polysulfide solution dropwise with constant stirring over a period of approximately 30 minutes.[8]

    • After the addition is complete, heat the resulting brown solution gently on a sand bath for 20 minutes, followed by vigorous heating on a wire gauze for 5 minutes.[8]

  • Work-up and Purification:

    • Perform a hot filtration of the reaction mixture.

    • Allow the filtrate to cool to room temperature to crystallize the 3-nitroaniline.

    • Collect the crystals by filtration and wash them with a minimum amount of cold water.[8]

    • Recrystallize the crude product from a minimum amount of hot water to obtain pure 3-nitroaniline.[8]

Protocol 2: Reduction using Sodium Hydrosulfide in Methanol

This protocol offers a straightforward procedure using a pre-prepared solution of sodium hydrosulfide.

Materials:

  • This compound (m-dinitrobenzene)

  • Sodium Sulfide (Na₂S)

  • Sodium Bicarbonate (NaHCO₃)

  • Methanol

  • Water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • Preparation of the Reducing Agent (Sodium Hydrosulfide Solution):

    • In a beaker, dissolve 18 g of sodium sulfide in 50 mL of distilled water with vigorous stirring.[6]

    • Once dissolved, add 6 g of finely powdered sodium bicarbonate in small portions with constant stirring.[6]

    • Cool the beaker in an ice bath to below 20°C.[6]

    • Add 50 mL of methanol while continuing to stir. This will precipitate sodium carbonate.[6]

    • Filter the solution to remove the precipitated sodium carbonate. The filtrate contains the sodium hydrosulfide reducing agent.[6]

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 6.7 g of this compound in 50 mL of methanol, heating gently to aid dissolution.[6]

    • Attach a reflux condenser to the flask.

  • Reduction:

    • Bring the methanolic solution of this compound to a gentle reflux.

    • Add the previously prepared methanolic solution of sodium hydrosulfide to the refluxing solution. A color change should be observed.[6]

    • Continue to reflux the mixture.

  • Work-up and Purification:

    • After the reaction is complete, set up a simple distillation to remove most of the methanol.[6]

    • Pour the remaining reaction mixture into approximately 200 mL of ice-cold distilled water to precipitate the crude 3-nitroaniline.[6]

    • Collect the precipitate by filtration and wash with cold distilled water.[6]

    • Recrystallize the crude product from hot 75% aqueous methanol to obtain pure 3-nitroaniline. The expected yield is around 3.5 g.[6]

Visualizations

Reaction Pathway

Caption: Chemical transformation of this compound to 3-Nitroaniline.

Experimental Workflow

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Prepare Reducing Agent (e.g., Na₂S/S₈ or NaSH solution) addition Add reducing agent to This compound solution reagent_prep->addition reactant_prep Dissolve this compound in appropriate solvent reactant_prep->addition reflux Heat under reflux for specified time addition->reflux distill Distill off solvent (if applicable) reflux->distill precipitate Precipitate product in ice-cold water distill->precipitate filter Filter to collect crude product precipitate->filter recrystallize Recrystallize from suitable solvent for purification filter->recrystallize

References

Application Note: Synthesis of m-Phenylenediamine via Catalytic Hydrogenation of 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-Phenylenediamine (B132917) (m-PDA) is a crucial industrial chemical intermediate used in the synthesis of dyes, high-performance polymers like aramid fibers, epoxy resin curing agents, and various pharmaceuticals.[1][2] The industrial production of m-PDA is primarily achieved through the reduction of 1,3-dinitrobenzene. While older methods often employed iron powder in acidic conditions (the Béchamp reduction), modern, greener approaches favor catalytic hydrogenation.[1][3] This method offers high product yield and quality, lower costs, and significantly less environmental waste.[1]

This document provides a detailed laboratory protocol for the synthesis of m-phenylenediamine by the catalytic hydrogenation of this compound using a palladium-ruthenium on carbon (Pd-Ru/C) catalyst in an ethanol (B145695) solvent. This approach is noted for its mild reaction conditions, high catalyst activity, and excellent product selectivity.[4]

Principle

The synthesis involves the reduction of the two nitro groups (-NO₂) of this compound to amino groups (-NH₂) using hydrogen gas in the presence of a metal catalyst. The overall reaction is as follows:

C₆H₄(NO₂)₂ + 6H₂ --(Catalyst)--> C₆H₄(NH₂)₂ + 4H₂O

Catalytic hydrogenation is an environmentally friendly method for producing m-phenylenediamine.[5] The choice of catalyst is key to a high product yield.[5] Supported nickel catalysts and noble metal catalysts are commonly used.[1][6]

Experimental Protocol

Materials and Equipment

Chemicals CAS No. Notes
This compound (m-DNB)99-65-0Toxic, irritant. Handle with care.
Ethanol (EtOH), Absolute64-17-5Flammable.
Palladium-Ruthenium on Carbon (Pd-Ru/C)N/AExample: 7% Pd, 2% Ru on activated carbon.
Hydrogen (H₂) Gas1333-74-0Extremely flammable. Use in a well-ventilated area.
Nitrogen (N₂) Gas7727-37-9Inert gas for purging.
Equipment Notes
High-pressure autoclave/hydrogenator with stirringRated for the pressures and temperatures of the reaction.
Gas lines for H₂ and N₂With appropriate regulators and safety valves.
Filtration apparatus (e.g., Büchner funnel)For catalyst removal.
Rotary evaporatorFor solvent removal.
Vacuum distillation apparatusFor final purification of the product.
Standard laboratory glasswareBeakers, flasks, graduated cylinders.

Procedure

  • Reactor Setup: Charge the high-pressure autoclave with 50.0 g of this compound, 0.1 g of Pd-Ru/C catalyst (7% Pd, 2% Ru), and 100 mL of ethanol.[4]

  • Inerting: Seal the autoclave. Purge the system by pressurizing with nitrogen gas and then venting. Repeat this process 3-5 times to remove all oxygen.

  • Hydrogenation: After purging, pressurize the autoclave with hydrogen gas to 1.0 MPa.[4]

  • Reaction: Begin vigorous stirring and heat the reactor to a controlled temperature of 100°C.[4] Maintain these conditions and monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a fume hood.

  • Catalyst Filtration: Purge the reactor with nitrogen gas. Open the autoclave and filter the resulting ethanol solution of m-phenylenediamine to separate the catalyst.[4] The catalyst can be recycled for subsequent runs.[4]

  • Solvent Removal: Remove the ethanol solvent from the filtrate using a rotary evaporator.[4]

  • Purification: The crude m-phenylenediamine is then purified by vacuum distillation to yield the final product.[4]

Data Summary

The following table summarizes the quantitative data for a typical experimental run as described in the protocol.

ParameterValueUnit
This compound50.0g
Ethanol (Solvent)100mL
Pd-Ru/C Catalyst0.1g
Hydrogen Pressure1.0MPa
Reaction Temperature100°C
Expected Yield 31.7 g
Purity >99 %

Yield and purity data are based on similar reported procedures.[4]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G Workflow for m-Phenylenediamine Synthesis cluster_prep Reactor Charging cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation & Purification charge_dnb Charge this compound charge_cat Charge Pd-Ru/C Catalyst charge_etoh Charge Ethanol purge Purge with N₂ charge_etoh->purge pressurize Pressurize with H₂ (1.0 MPa) purge->pressurize react Heat & Stir (100°C) pressurize->react cool Cool & Vent react->cool filter Filter to Remove Catalyst cool->filter evaporate Evaporate Ethanol filter->evaporate distill Vacuum Distill Product evaporate->distill product Final Product: m-Phenylenediamine distill->product

Caption: Experimental workflow from reactor charging to final product purification.

Safety and Handling

  • This compound: is highly toxic and can be absorbed through the skin. It is a suspected mutagen. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • m-Phenylenediamine: is also toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes. Use appropriate PPE.

  • Hydrogen Gas: is extremely flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and that all equipment is properly grounded. The system must be purged of air with an inert gas like nitrogen before introducing hydrogen.

  • High-Pressure Operations: The use of a high-pressure autoclave requires proper training. Ensure the equipment is rated for the intended pressure and temperature and has been properly maintained. Always use a blast shield.

  • Catalyst Handling: Palladium on carbon catalysts can be pyrophoric, especially after use when dry and exposed to air. Handle the used catalyst while wet and store it under water to prevent ignition.

References

Application Notes and Protocols: Synthesis of Azo Dyes Utilizing 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] These dyes are of immense industrial importance, with applications spanning textiles, printing, food, and pharmaceuticals.[1][2] The synthesis of azo dyes primarily involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[2][3]

While not a direct participant in the coupling reaction, 1,3-Dinitrobenzene serves as a crucial and readily available starting material.[4][5] Its application in azo dye synthesis is contingent on a key chemical transformation: the selective reduction of one of its two nitro groups to form 3-nitroaniline (B104315) (m-nitroaniline).[4][6] This intermediate, a primary aromatic amine, can then undergo diazotization and subsequent coupling to yield a variety of azo dyes. This document provides detailed application notes and experimental protocols for the synthesis of azo dyes starting from this compound.

Synthetic Pathway Overview

The conversion of this compound into an azo dye follows a well-defined three-step synthetic route. The initial and most critical step is the selective mono-reduction of a nitro group, followed by the classic diazotization and azo coupling reactions.

Synthesis_Pathway DNB This compound MNA 3-Nitroaniline DNB->MNA Selective Reduction Diazonium 3-Nitrobenzenediazonium Salt MNA->Diazonium Diazotization AzoDye Azo Dye Diazonium->AzoDye Azo Coupling CouplingAgent Coupling Component (e.g., Phenol, Naphthol) CouplingAgent->AzoDye Workflow cluster_reduction Protocol 1: Selective Reduction cluster_azo Protocol 2: Azo Dye Synthesis cluster_diazo Part A: Diazotization cluster_coupling Part B: Azo Coupling R1 Dissolve 1,3-DNB in hot water (85°C) R3 Add Na₂S solution dropwise to DNB emulsion R1->R3 R2 Prepare aqueous Na₂S solution R2->R3 R4 Cool mixture with ice to 20°C R3->R4 R5 Filter and collect crude 3-Nitroaniline R4->R5 D1 Dissolve 3-Nitroaniline in HCl R5->D1 Purified Product D2 Cool solution to 0-5°C D1->D2 D4 Add NaNO₂ solution dropwise to amine solution (<5°C) D2->D4 D3 Prepare cold aqueous NaNO₂ solution D3->D4 C2 Add diazonium salt solution to 2-Naphthol solution D4->C2 Use Immediately C1 Dissolve 2-Naphthol in cold NaOH solution C1->C2 C3 Stir in ice bath for 20 min C2->C3 C4 Filter, wash, and dry the Azo Dye product C3->C4

References

Application Notes and Protocols for the Use of 1,3-Dinitrobenzene as a Standard in Explosives Detection Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dinitrobenzene (1,3-DNB) is a nitroaromatic compound that serves as a crucial analytical standard in the field of explosives detection research.[1][2] Due to its chemical properties and structural similarity to many common explosives, it is frequently included in analytical methods for the identification and quantification of explosive residues in various environmental and forensic samples.[3][4] 1,3-DNB is a component of some explosive formulations and a degradation product of 2,4,6-trinitrotoluene (B92697) (TNT), making its detection relevant in itself.[4] This document provides detailed application notes and experimental protocols for the use of 1,3-DNB as a standard in common analytical techniques employed in explosives detection.

Physicochemical Properties of this compound

A high-purity, certified analytical standard of this compound should be used for the preparation of calibration standards and spiking solutions.

PropertyValue
Chemical Formula C₆H₄(NO₂)₂
Molecular Weight 168.11 g/mol
Appearance Yellowish crystalline solid
Melting Point 89-91 °C
Boiling Point 297 °C
CAS Number 99-65-0

Source: Sigma-Aldrich

Data Presentation: Performance of Analytical Methods for 1,3-DNB Detection

The following tables summarize quantitative data for the analysis of this compound using various analytical techniques. These values can be used as a benchmark for researchers developing and validating their own methods.

Table 1: Gas Chromatography (GC) Methods

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
GC-MS/MS (Splitless)Acetonitrile (B52724)77 - 333 fg/µL--[3]
GC-MS/MS (PTV-LVI)Acetonitrile8 - 47 fg/µL--[3]
GC-ECDDeionized Water0.01 - 0.09 µg/L0.03 - 0.31 µg/L-[5]
GC-ECDTap Water0.01 - 0.06 µg/L0.03 - 0.19 µg/L-[5]
GC-ECDSeawater0.01 - 0.03 µg/L0.03 - 0.11 µg/L-[5]
GC-NPDSoil< 0.16 mg/kg--[6]
GC-NPDGroundwater< 1.0 µg/L--[6]
GC-MS (NCI SIM)Acetonitrile--1 - 1000 pg/µL[7]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
HPLC-UVWater0.010 µg/L-0.10 - 200 µg/L[8]
LC-MS/MS (APCI)Water--0.001 - 5 µg/mL[9]

Table 3: Electrochemical Methods

Analytical MethodElectrodeLimit of Detection (LOD)Linearity RangeReference
Cyclic Voltammetry (CV)Si-HLower than GCE-[10]
Electrochemical Impedance Spectroscopy (EIS)Si-H2 orders of magnitude lower than CV-[10]
Cyclic Voltammetry (CV)CuAg/rGO modified GCE2.21 µM0 - 50 µM[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods such as EPA Method 8330B and other cited research.

Protocol 1: Preparation of this compound Standard Solutions

Objective: To prepare a series of 1,3-DNB standard solutions for calibration and spiking.

Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC or GC grade)

  • Methanol (HPLC or GC grade)

  • Volumetric flasks (Class A)

  • Micropipettes and sterile tips

  • Analytical balance

Procedure:

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of 1,3-DNB analytical standard.

    • Dissolve the weighed standard in a small amount of acetonitrile in a 10 mL Class A volumetric flask.

    • Bring the flask to volume with acetonitrile and mix thoroughly.

    • Store the stock solution in an amber glass vial at 4°C.

  • Intermediate Standard Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL primary stock solution into a 10 mL Class A volumetric flask.

    • Bring the flask to volume with the desired solvent (acetonitrile or methanol, depending on the analytical method).

    • Mix thoroughly.

  • Working Calibration Standards (e.g., 0.1, 0.5, 1, 2, 5 µg/mL):

    • Prepare a series of calibration standards by serially diluting the intermediate standard solution with the appropriate solvent in volumetric flasks.

Protocol 2: Sample Preparation for Explosives Analysis in Soil/Sediment

Objective: To extract 1,3-DNB and other explosives from soil or sediment samples for subsequent analysis. This protocol is adapted from EPA Method 8330B.[12][13]

Materials:

  • Soil/sediment sample

  • Acetonitrile (HPLC or GC grade)

  • Reagent water

  • Sodium chloride (for salting-out extraction, if applicable)

  • Ultrasonic bath or shaker

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.45 µm)

Procedure:

  • Extraction:

    • Weigh 2 g of the soil/sediment sample into a glass vial.

    • Add 10 mL of acetonitrile to the vial.

    • For low-level detection, a salting-out extraction can be performed by adding sodium chloride.[12]

    • Cap the vial tightly and place it in an ultrasonic bath for 18 hours, or on a mechanical shaker.

  • Filtration and Dilution:

    • Allow the sample to settle.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Dilute the extract with reagent water as required for the analytical instrument's linear range.

Protocol 3: GC-MS Analysis of this compound and Other Explosives

Objective: To identify and quantify 1,3-DNB and other nitroaromatic explosives in a prepared sample extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Injector: Split/splitless inlet

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp: 10°C/min to 280°C, hold for 5 min

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Procedure:

  • Instrument Setup and Calibration:

    • Set up the GC-MS system according to the specified conditions.

    • Perform a multi-point calibration by injecting the prepared 1,3-DNB working calibration standards.

    • Generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis:

    • Inject 1 µL of the prepared sample extract into the GC-MS.

    • Acquire data in SIM mode, monitoring characteristic ions for 1,3-DNB (e.g., m/z 168, 122, 76) and other target explosives.

  • Data Analysis:

    • Identify 1,3-DNB and other explosives in the sample chromatogram by comparing retention times and ion ratios with the calibration standards.

    • Quantify the concentration of each analyte using the calibration curve.

Protocol 4: HPLC-UV Analysis of this compound and Other Explosives (EPA Method 8330B)

Objective: To determine the concentration of 1,3-DNB and other nitroaromatic and nitramine explosives in water and soil extracts using High-Performance Liquid Chromatography with UV detection.[12][13][14]

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 50:50 v/v).

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 100 µL.

  • UV Detection: 254 nm.

Procedure:

  • Instrument Setup and Calibration:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a multi-point calibration by injecting the prepared 1,3-DNB working calibration standards.

    • Generate a calibration curve by plotting peak area or height against concentration.

  • Sample Analysis:

    • Inject 100 µL of the filtered sample extract.

    • Monitor the chromatogram at 254 nm.

  • Data Analysis:

    • Identify 1,3-DNB and other explosives by comparing their retention times with those of the standards.

    • Quantify the analytes using the calibration curve. A confirmation analysis on a secondary column (e.g., CN column) is recommended for positive identifications.

Visualizations

Workflow for GC-MS Analysis of Explosives using 1,3-DNB as a Standard

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Soil/Water Sample Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Spike Spike with 1,3-DNB Internal Standard (Optional) Extraction->Spike Cleanup Filtration / SPE Cleanup Spike->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectra) Detection->Identification Calibration Prepare 1,3-DNB Calibration Curve Quantification Quantification (Comparison to Standard) Calibration->Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of explosives by GC-MS.

Logical Relationship of 1,3-DNB as an Analytical Standard

DNB_Standard cluster_calibration Calibration & Validation cluster_application Application in Analysis DNB_Standard This compound (Certified Reference Material) Stock Stock Solution Preparation DNB_Standard->Stock IS Internal Standard (for Quantification) DNB_Standard->IS ES External Standard (for Quantification) DNB_Standard->ES Spike Matrix Spike (for Recovery Assessment) DNB_Standard->Spike Working Working Standards (Serial Dilution) Stock->Working Cal_Curve Calibration Curve Generation Working->Cal_Curve LOD_LOQ Method Validation (LOD, LOQ, Linearity) Cal_Curve->LOD_LOQ Target_Explosives Target Explosives (e.g., TNT, RDX, DNT) Cal_Curve->Target_Explosives Quantifies IS->Target_Explosives Corrects for Matrix Effects ES->Target_Explosives Quantifies Spike->Target_Explosives Assesses Method Efficiency

Caption: Role of 1,3-DNB as an analytical standard.

References

Application Notes and Protocols for Studying 1,3-Dinitrobenzene Biodegradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying the biodegradation of 1,3-Dinitrobenzene (1,3-DNB), a toxic and persistent environmental pollutant. The following sections detail the necessary protocols for the isolation and cultivation of 1,3-DNB degrading microorganisms, analytical methods for monitoring its degradation, and assays for key enzymatic activities.

Overview of this compound Biodegradation

This compound is a nitroaromatic compound used in the synthesis of explosives, dyes, and plastics.[1] Its presence in soil and water poses significant environmental and health risks. Microbial biodegradation offers a promising and eco-friendly approach for the remediation of 1,3-DNB contaminated sites. Various microorganisms, including bacteria and fungi, have been shown to degrade 1,3-DNB under both aerobic and anaerobic conditions.

Under aerobic conditions, the degradation pathway often involves the initial reduction of one nitro group, followed by hydroxylation and subsequent ring cleavage. In contrast, anaerobic degradation typically proceeds through the sequential reduction of both nitro groups to form aromatic amines.

Experimental Protocols

Isolation and Enrichment of this compound Degrading Microorganisms

This protocol describes the enrichment and isolation of bacteria from contaminated soil capable of utilizing 1,3-DNB as a sole source of carbon and nitrogen.

Materials:

  • Soil samples from a site contaminated with nitroaromatic compounds.

  • Sterile Mineral Salt Medium (MSM) (see Table 1 for composition).

  • This compound (analytical grade).

  • Sterile flasks, petri dishes, and incubator.

Protocol:

  • Enrichment Culture:

    • Prepare 100 mL of MSM in a 250 mL Erlenmeyer flask.

    • Add 1,3-DNB as the sole carbon and nitrogen source to a final concentration of 50 mg/L.

    • Inoculate the medium with 1 g of sieved soil sample.

    • Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days.

    • After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing 1,3-DNB (100 mg/L) and incubate under the same conditions.

    • Repeat this sub-culturing step at least three times to enrich for 1,3-DNB degrading microorganisms.

  • Isolation of Pure Cultures:

    • Prepare MSM agar (B569324) plates containing 1,3-DNB (100 mg/L) as the sole carbon and nitrogen source.

    • Serially dilute the final enrichment culture (10⁻¹ to 10⁻⁶) in sterile saline solution (0.85% NaCl).

    • Spread 100 µL of each dilution onto the MSM agar plates.

    • Incubate the plates at 30°C for 5-7 days, or until colonies are visible.

    • Select morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.

    • Isolated pure strains can be identified using standard microbiological and molecular techniques (e.g., 16S rRNA gene sequencing).

Biodegradation Studies in Liquid Culture

This protocol outlines the procedure for evaluating the 1,3-DNB degradation potential of the isolated microbial strains in a liquid medium.

Materials:

  • Isolated microbial strain(s).

  • Sterile Mineral Salt Medium (MSM).

  • This compound stock solution (in a suitable solvent like acetone, ensuring the final solvent concentration in the medium is non-toxic to the microorganisms).

  • Sterile flasks and incubator shaker.

  • Analytical instruments for quantifying 1,3-DNB (e.g., HPLC-UV, GC-MS).

Protocol:

  • Inoculum Preparation:

    • Grow the isolated strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes), wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀nm = 1.0).

  • Biodegradation Assay:

    • Prepare 100 mL of MSM in 250 mL flasks.

    • Spike the medium with 1,3-DNB to the desired initial concentration (e.g., 50 mg/L).

    • Inoculate the flasks with the prepared cell suspension (e.g., 1% v/v).

    • Set up a control flask without inoculum to monitor for abiotic degradation.

    • Incubate the flasks at 30°C and 150 rpm.

    • Withdraw samples (e.g., 1 mL) at regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours).

    • Prepare the samples for analysis by centrifuging to remove cells and filtering the supernatant through a 0.22 µm filter.

    • Analyze the concentration of 1,3-DNB and its potential metabolites using appropriate analytical methods (see Section 2.3).

Analytical Methods

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.[2]

  • Column Temperature: 25°C.

Sample Preparation:

  • Aqueous Samples: Centrifuge to remove particulate matter and filter through a 0.22 µm syringe filter.

  • Soil Samples:

    • Extract a known weight of soil (e.g., 5 g) with a suitable solvent like acetonitrile (B52724) or methanol (e.g., 10 mL) by shaking or sonication.

    • Centrifuge the extract and collect the supernatant.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

  • GC-MS System: With an electron ionization (EI) source.

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-500.

Sample Preparation (Derivatization may be required for polar metabolites):

  • Extract the sample as described for HPLC analysis.

  • Concentrate the extract under a gentle stream of nitrogen.

  • If necessary, derivatize the sample to increase the volatility of polar metabolites (e.g., silylation with BSTFA).

  • Reconstitute the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) before injection.

Nitroreductase Enzyme Assay

This spectrophotometric assay measures the activity of nitroreductase, a key enzyme in the initial steps of 1,3-DNB reduction, by monitoring the oxidation of NADH.

Materials:

  • Cell-free extract from the microbial strain.

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0).

  • NADH solution (e.g., 10 mM).

  • This compound solution (in a suitable solvent).

  • Spectrophotometer.

Protocol:

  • Preparation of Cell-Free Extract:

    • Grow the microbial cells to the mid-log phase in a medium containing 1,3-DNB to induce enzyme expression.

    • Harvest the cells by centrifugation and wash with phosphate buffer.

    • Resuspend the cells in the same buffer and lyse them by sonication or using a French press.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to remove cell debris. The supernatant is the cell-free extract.

  • Enzyme Assay:

    • In a 1 mL cuvette, prepare a reaction mixture containing:

      • 800 µL of phosphate buffer.

      • 100 µL of NADH solution (final concentration 1 mM).

      • 50 µL of cell-free extract.

    • Initiate the reaction by adding 50 µL of 1,3-DNB solution (final concentration to be optimized, e.g., 100 µM).

    • Immediately measure the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs) for 5 minutes at a constant temperature (e.g., 30°C).

    • The rate of NADH oxidation is proportional to the nitroreductase activity.

    • A control reaction without 1,3-DNB should be run to account for any substrate-independent NADH oxidation.

Data Presentation

Quantitative data from biodegradation studies should be summarized in tables for clear comparison.

Table 1: Composition of Mineral Salt Medium (MSM)

ComponentConcentration (g/L)
K₂HPO₄1.5
KH₂PO₄0.5
(NH₄)₂SO₄1.0
MgSO₄·7H₂O0.2
CaCl₂·2H₂O0.02
FeSO₄·7H₂O0.01
Trace Element Solution*1.0 mL/L
pH7.0 ± 0.2

*Trace element solution composition can vary, but a common formulation includes (in mg/L): ZnSO₄·7H₂O (100), MnCl₂·4H₂O (30), H₃BO₃ (300), CoCl₂·6H₂O (200), CuCl₂·2H₂O (10), NiCl₂·6H₂O (20), NaMoO₄·2H₂O (60).

Table 2: Degradation of this compound by Different Microbial Strains

Microbial StrainInitial 1,3-DNB Conc. (mg/L)Incubation Time (hours)Degradation (%)Reference
Rhodococcus sp.509685Fictional
Pseudomonas sp.507292Fictional
Mixed Microbial Consortium10012078Fictional

Table 3: Optimal Conditions for this compound Biodegradation

ParameterOptimal ValueMicrobial StrainReference
pH7.0 - 7.5Pseudomonas sp.Fictional
Temperature (°C)30 - 35Rhodococcus sp.Fictional
Initial 1,3-DNB Conc. (mg/L)< 100Mixed Microbial ConsortiumFictional

Visualizations

Aerobic Biodegradation Pathway of this compound

Aerobic_Biodegradation DNB This compound NAN 3-Nitroaniline DNB->NAN Nitroreductase NPH 3-Nitrophenol DNB->NPH Dioxygenase AP 3-Aminophenol NAN->AP Hydroxylamine Mutase NC 4-Nitrocatechol NPH->NC Hydroxylase RingCleavage Ring Cleavage Products NC->RingCleavage R Resorcinol AP->R R->RingCleavage CO2_H2O CO2 + H2O RingCleavage->CO2_H2O Further Metabolism

Caption: Aerobic degradation pathway of 1,3-DNB.

Anaerobic Biodegradation Pathway of this compound

Anaerobic_Biodegradation DNB This compound NAN 3-Nitroaniline DNB->NAN Nitroreductase PDA 1,3-Phenylenediamine NAN->PDA Nitroreductase RingCleavage Ring Cleavage Products PDA->RingCleavage CO2_CH4 CO2 + CH4 RingCleavage->CO2_CH4 Further Metabolism

Caption: Anaerobic degradation pathway of 1,3-DNB.

Experimental Workflow for 1,3-DNB Biodegradation Study

Experimental_Workflow cluster_isolation Microorganism Isolation cluster_degradation Biodegradation Assay cluster_analysis Analytical Procedures Soil Contaminated Soil Sample Enrichment Enrichment Culture Soil->Enrichment Isolation Isolation of Pure Cultures Enrichment->Isolation LiquidCulture Liquid Culture Biodegradation Isolation->LiquidCulture EnzymeAssay Enzyme Assays Isolation->EnzymeAssay Sampling Time-course Sampling LiquidCulture->Sampling HPLC HPLC-UV Analysis (Quantification) Sampling->HPLC GCMS GC-MS Analysis (Metabolite ID) Sampling->GCMS

References

Application Notes and Protocols for Utilizing 1,3-Dinitrobenzene in Toxicology Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,3-Dinitrobenzene (1,3-DNB) in toxicological research. 1,3-DNB is a well-characterized toxicant known for its adverse effects on the reproductive, nervous, and hematological systems, making it a valuable model compound for studying specific mechanisms of toxicity.

Overview of this compound Toxicology

This compound is a nitroaromatic compound primarily used in the synthesis of dyes, explosives, and plastics.[1] Its toxicological profile is of significant interest due to its specific and potent effects observed in animal models. The primary targets of 1,3-DNB toxicity are:

  • Testicular Toxicity: 1,3-DNB specifically targets Sertoli cells within the seminiferous tubules, leading to vacuolization, germ cell detachment, and subsequent apoptosis of spermatocytes.[2][3] This makes it a model toxicant for studying male reproductive toxicology.

  • Neurotoxicity: Exposure to 1,3-DNB can induce neurotoxicity, characterized by symptoms such as slow movement, loss of equilibrium, and general hypoactivity in animal models.[2][4] The underlying mechanism involves mitochondrial dysfunction in astrocytes.[5][6]

  • Hematotoxicity: A key indicator of 1,3-DNB exposure is the formation of methemoglobin, which reduces the oxygen-carrying capacity of the blood, leading to cyanosis.[2][4]

The metabolism of 1,3-DNB involves both oxidative and reductive biotransformations.[2] It is believed that a metabolite, rather than the parent compound, may be responsible for the observed testicular toxicity.[7]

Quantitative Toxicological Data

The following tables summarize key quantitative data from in vivo and in vitro studies on this compound toxicity.

Table 1: In Vivo Toxicological Data for this compound

SpeciesRoute of AdministrationDose/ConcentrationObserved EffectsReference
Rat (Sprague-Dawley)Oral (single dose)25 mg/kgIncreased apoptosis of pachytene spermatocytes at 24 hours.[8][8]
Rat (Sprague-Dawley)Oral (single dose)15 mg/kgVacuolization and cytoplasmic retraction in Sertoli cells within 24 hours.[2][2]
Rat (Carworth Farms)Oral (single dose)81-91 mg/kgLD50.[9][10][9][10]
Rat (Sprague-Dawley)Oral (11 weeks)6 mg/kg/dayIncreased mortality.[2][4][2][4]
RatOral (single dose)20-48 mg/kgSigns of neurotoxicity including slow movement and loss of equilibrium.[2][4][2][4]
RatOral (single dose)16-180 mg/kgCyanosis due to methemoglobin formation.[2][4][2][4]
Mouse (prepubertal)Oral40 mg/kg/dayIncreased mortality.[2][2]
Mouse (adult)Oral (single dose)48 mg/kgDecreased testes weight and reduced numbers of testicular cells.[11][12][11][12]

Table 2: In Vitro Toxicological Data for this compound

Cell TypeAssayConcentrationObserved EffectsReference
Rat Sertoli-germ cell co-culturesGerm cell exfoliation≥ 5 x 10⁻⁶ MSignificant germ cell detachment.[3][3]
Immortalized rat Sertoli cellsNeutral red cell viabilityNot specified1,2-DNB was more toxic than 1,3-DNB.[13][13]
Immortalized rat astrocytes (DI-TNC1)Proliferation, mitochondrial membrane potentialNot specifiedDecreased proliferation and mitochondrial membrane potential in high passage cells.[5][5]

Experimental Protocols

The following are detailed protocols for key toxicology assays using this compound.

In Vivo Testicular Toxicity Assay in Rats

This protocol is designed to assess the effects of 1,3-DNB on the testes, specifically targeting Sertoli cell function and germ cell apoptosis.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound (analytical grade)

  • Corn oil (vehicle)

  • Gavage needles

  • Standard histology equipment (formalin, paraffin (B1166041), microtome, slides)

  • TUNEL assay kit for apoptosis detection

  • Antibodies for immunohistochemistry (e.g., Bax, cleaved caspase-3)

  • RT-PCR reagents for gene expression analysis

Procedure:

  • Animal Dosing:

    • Acclimate animals for at least one week before the experiment.

    • Prepare a suspension of 1,3-DNB in corn oil. A common dose to induce testicular toxicity is a single oral gavage of 25 mg/kg body weight.[8]

    • Administer the 1,3-DNB suspension or vehicle control to the rats via oral gavage.

  • Tissue Collection and Processing:

    • At selected time points (e.g., 24, 48, 72 hours) post-dosing, euthanize the animals.

    • Excise the testes and weigh them.

    • For histology, fix one testis in 10% neutral buffered formalin for 24 hours, then process for paraffin embedding.

    • For molecular analysis, snap-freeze the other testis in liquid nitrogen and store at -80°C.

  • Histopathological Analysis:

    • Section the paraffin-embedded testes (5 µm thickness) and stain with Hematoxylin and Eosin (H&E).

    • Examine the sections under a light microscope for signs of Sertoli cell vacuolization, germ cell sloughing, and other abnormalities.

  • Apoptosis Detection (TUNEL Assay):

    • Perform the TUNEL assay on paraffin-embedded sections according to the manufacturer's instructions to detect apoptotic cells.

    • Quantify the number of TUNEL-positive cells in the seminiferous tubules. A marked increase in apoptotic pachytene spermatocytes is expected.[8]

  • Immunohistochemistry:

    • Perform immunohistochemistry on testis sections for apoptosis-related proteins like Bax and cleaved caspase-3 to confirm the apoptotic pathway.[8]

  • Gene Expression Analysis (RT-PCR):

    • Extract total RNA from the frozen testis tissue.

    • Perform reverse transcription to synthesize cDNA.

    • Use quantitative PCR (qPCR) to analyze the expression of apoptosis-related genes such as Bax, Bcl-2, Bcl-xL, and Bcl-xs. Upregulation of these genes suggests the involvement of the mitochondrial pathway in apoptosis.[8]

In Vitro Sertoli Cell Toxicity Assay

This assay models the direct effects of 1,3-DNB on Sertoli cells in culture.

Materials:

  • Primary Sertoli-germ cell co-cultures or a Sertoli cell line

  • Culture medium (e.g., DMEM/F12)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, as a vehicle for 1,3-DNB)

  • Multi-well culture plates

  • Incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Cell viability assay kit (e.g., Neutral Red, MTT)

Procedure:

  • Cell Culture and Plating:

    • Culture Sertoli cells or co-cultures in appropriate medium.

    • Plate the cells in multi-well plates and allow them to adhere and form a confluent monolayer.

  • Treatment with this compound:

    • Prepare a stock solution of 1,3-DNB in DMSO.

    • Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., starting from 5 x 10⁻⁶ M).[3] Include a vehicle control (DMSO only).

    • Replace the culture medium with the treatment medium.

  • Assessment of Toxicity:

    • Morphological Evaluation: At various time points (e.g., 24, 48 hours), examine the cells under an inverted microscope for morphological changes such as Sertoli cell vacuolation and germ cell detachment.[3]

    • Germ Cell Exfoliation Quantification: For co-cultures, collect the culture medium and count the number of exfoliated germ cells. A significant increase indicates Sertoli cell damage.[3]

    • Cell Viability Assay: Perform a cell viability assay (e.g., Neutral Red uptake) according to the manufacturer's protocol to quantify cytotoxicity.[13]

Analytical Methods for 1,3-DNB and Metabolites

Accurate quantification of 1,3-DNB and its metabolites in biological samples is crucial for toxicokinetic studies.

Table 3: Analytical Methods for this compound

Sample MatrixPreparation MethodAnalytical MethodDetection LimitReference
BloodEthyl acetate (B1210297) extractionHRGC/ECD10 µg/L[14][15]
BloodMethanol extraction, reverse-phase columnHPLC/UV/LSCNot specified[14][15]
UrineReverse-phase column elutionHPLC/UV/LSCNot specified[14][15]
UrineEthyl acetate extraction, HPLC, derivatizationGC/MSNot specified[14][15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in 1,3-DNB toxicity and a general experimental workflow.

G cluster_exposure Exposure cluster_metabolism Metabolism cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Effects 1,3-DNB 1,3-DNB Nitroreduction Nitroreduction 1,3-DNB->Nitroreduction Toxic_Metabolite Toxic_Metabolite Nitroreduction->Toxic_Metabolite Sertoli_Cell Sertoli Cell Toxic_Metabolite->Sertoli_Cell Primary Target Mitochondrial_Dysfunction Mitochondrial Dysfunction Sertoli_Cell->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Sertoli_Cell->Oxidative_Stress Apoptosis_Induction Apoptosis Induction (Germ Cells) Mitochondrial_Dysfunction->Apoptosis_Induction Oxidative_Stress->Apoptosis_Induction Bax_Upregulation Bax Upregulation Apoptosis_Induction->Bax_Upregulation Caspase3_Activation Cleaved Caspase-3 Activation Apoptosis_Induction->Caspase3_Activation Testicular_Injury Testicular Injury Bax_Upregulation->Testicular_Injury Caspase3_Activation->Testicular_Injury

Caption: Signaling pathway of 1,3-DNB-induced testicular toxicity.

G cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis cluster_interpretation Interpretation Select_Model Select Model (In Vivo / In Vitro) Determine_Dose Determine Dose/ Concentration Define_Endpoints Define Endpoints Dosing Animal Dosing or Cell Treatment Sample_Collection Sample Collection (Tissues, Cells, Media) Dosing->Sample_Collection Histopathology Histopathology Sample_Collection->Histopathology Molecular_Assays Molecular Assays (PCR, IHC) Sample_Collection->Molecular_Assays Biochemical_Assays Biochemical Assays (Viability, Apoptosis) Sample_Collection->Biochemical_Assays Analytical_Chemistry Analytical Chemistry (HPLC, GC-MS) Sample_Collection->Analytical_Chemistry Data_Interpretation Data Interpretation and Conclusion Histopathology->Data_Interpretation Molecular_Assays->Data_Interpretation Biochemical_Assays->Data_Interpretation Analytical_Chemistry->Data_Interpretation

Caption: General experimental workflow for 1,3-DNB toxicology studies.

References

Application Notes and Protocols for the Rapid Detection of 1,3-Dinitrobenzene Using Immunosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of immunosensors for the rapid and sensitive detection of 1,3-Dinitrobenzene (DNB). The information compiled herein is intended to guide researchers in fabricating and characterizing various types of immunosensors, including evanescent wave, electrochemical, and fluorescence-based platforms.

Introduction

This compound (DNB) is a significant environmental pollutant and a potential biomarker for the exposure to certain explosives and industrial chemicals. Its rapid and sensitive detection is crucial for environmental monitoring, homeland security, and occupational safety. Immunosensors, which combine the high specificity of antibody-antigen interactions with the sensitivity of various transducer technologies, offer a promising approach for the on-site and real-time detection of DNB. This document outlines the principles, fabrication protocols, and performance characteristics of different immunosensor platforms for DNB detection.

Data Presentation

A summary of the performance of different sensor types for the detection of this compound is presented in the table below. This allows for a direct comparison of their key analytical parameters.

Sensor TypeAnalyteLimit of Detection (LOD)Linear RangeDetection TimeReference
Evanescent Wave All-Fiber ImmunosensorThis compound0.054 mg/L (0.32 µM)Not Specified< 10 minutes[1][2]
Electrochemical Sensor (Non-Immuno)This compound2.21 µM0 - 50 µMNot Specified

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of immunosensors for this compound.

Protocol 1: Synthesis of Hapten-Carrier Conjugate (NB-OVA)

This protocol describes the synthesis of the immunogen required for antibody production and the coating antigen for the immunosensor surface, based on the conjugation of a DNB hapten (derived from 4-nitrohippuric acid) to a carrier protein, Ovalbumin (OVA), using the EDC coupling method.

Materials:

  • 4-Nitrohippuric acid

  • Ovalbumin (OVA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Deionized water

Procedure:

  • Activation of 4-Nitrohippuric Acid:

    • Dissolve 4-nitrohippuric acid in a suitable organic solvent (e.g., Dimethylformamide, DMF) to a final concentration of 10 mg/mL.

    • Add EDC and NHS in a 1.5-fold molar excess to the 4-nitrohippuric acid solution.

    • Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl group of the hapten.

  • Conjugation to Ovalbumin (OVA):

    • Dissolve OVA in PBS (pH 7.4) to a concentration of 5 mg/mL.

    • Slowly add the activated hapten solution to the OVA solution while gently stirring. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20:1 is recommended.

    • Allow the reaction to proceed overnight at 4°C with continuous stirring.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against PBS (pH 7.4) for 48 hours, with at least four changes of the buffer, to remove unreacted hapten and coupling reagents.

    • Store the purified NB-OVA conjugate at -20°C.

Protocol 2: Fabrication of an Evanescent Wave All-Fiber Immunosensor

This protocol outlines the steps for constructing a fiber-optic immunosensor for DNB detection.

Materials:

  • Optical fiber (e.g., silica)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (B28343), anhydrous

  • Heterobifunctional crosslinker (e.g., Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, SMCC)

  • NB-OVA conjugate (from Protocol 1)

  • Bovine Serum Albumin (BSA)

  • PBS, pH 7.4

  • Regeneration buffer (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Fiber Optic Probe Preparation:

    • Remove a section of the cladding from the optical fiber to expose the core, creating the sensing region.

    • Clean the exposed core by immersing it in Piranha solution for 30 minutes to hydroxylate the surface. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the fiber thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization of the Fiber Surface:

    • Immerse the cleaned fiber in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature. This will introduce amine groups to the fiber surface.

    • Rinse the fiber with toluene and then ethanol (B145695), and cure at 110°C for 15 minutes.

  • Immobilization of the NB-OVA Conjugate:

    • Activate the silanized fiber by immersing it in a solution of a heterobifunctional crosslinker (e.g., 1 mg/mL SMCC in PBS) for 1 hour at room temperature.

    • Rinse the fiber with PBS.

    • Immerse the activated fiber in a solution of the NB-OVA conjugate (e.g., 100 µg/mL in PBS) and incubate overnight at 4°C.

    • Rinse the fiber with PBS to remove unbound conjugate.

  • Blocking and Storage:

    • Block any remaining active sites on the fiber surface by incubating with a 1% BSA solution in PBS for 1 hour at room temperature.

    • Rinse with PBS. The immunosensor is now ready for use or can be stored in PBS at 4°C.

Detection Principle (Competitive Immunoassay):

  • A mixture of the sample containing this compound and a known concentration of fluorescently labeled anti-DNB antibody is prepared.

  • This mixture is introduced to the NB-OVA functionalized fiber optic probe.

  • The free DNB in the sample and the NB-OVA on the probe compete for binding to the fluorescently labeled antibodies.

  • A higher concentration of DNB in the sample results in less antibody binding to the probe, leading to a lower fluorescence signal.

  • The probe can be regenerated by washing with a low pH buffer to dissociate the antibody-antigen binding.

Protocol 3: Generalized Fabrication of an Electrochemical Immunosensor

This protocol provides a general framework for developing an electrochemical immunosensor for DNB, which can be adapted based on available antibodies and instrumentation.

Materials:

  • Gold screen-printed electrode (SPE) or glassy carbon electrode (GCE)

  • Alumina (B75360) slurry (for polishing GCE)

  • Ethanol

  • Sulfuric acid (H₂SO₄)

  • 11-Mercaptoundecanoic acid (MUA) or similar thiol for self-assembled monolayer (SAM) formation

  • EDC and NHS

  • Anti-DNB antibody

  • BSA

  • PBS, pH 7.4

  • Electrochemical workstation

  • Ferri/ferrocyanide solution (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl)

Procedure:

  • Electrode Cleaning and Preparation:

    • For GCE: Polish the electrode with alumina slurry, sonicate in ethanol and water, and then electrochemically clean by cycling in H₂SO₄.

    • For Gold SPE: Rinse with ethanol and deionized water.

  • Formation of Self-Assembled Monolayer (SAM):

    • Immerse the clean gold electrode in an ethanolic solution of MUA (e.g., 10 mM) for 12-24 hours to form a carboxyl-terminated SAM.

    • Rinse thoroughly with ethanol and water.

  • Antibody Immobilization:

    • Activate the carboxyl groups of the SAM by immersing the electrode in a freshly prepared aqueous solution of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) for 1 hour.

    • Rinse with PBS.

    • Drop-cast a solution of anti-DNB antibody (e.g., 100 µg/mL in PBS) onto the activated electrode surface and incubate in a humid chamber for 2-4 hours at room temperature or overnight at 4°C.

  • Blocking:

    • Rinse the electrode with PBS.

    • Immerse the electrode in a 1% BSA solution in PBS for 1 hour to block non-specific binding sites.

    • Rinse with PBS. The immunosensor is ready for use.

Electrochemical Detection (Competitive Assay):

  • The immunosensor is incubated with a sample solution containing an unknown amount of DNB and a fixed concentration of an enzyme-labeled DNB conjugate (e.g., DNB-HRP).

  • Free DNB in the sample competes with the DNB-HRP conjugate for binding to the immobilized antibodies.

  • After incubation and washing, a substrate for the enzyme (e.g., TMB for HRP) is added.

  • The electrochemical signal generated by the enzymatic reaction is measured (e.g., by cyclic voltammetry or differential pulse voltammetry). A higher concentration of DNB in the sample results in a lower electrochemical signal.

Mandatory Visualization

Below are diagrams created using Graphviz (DOT language) to visualize the experimental workflows and signaling pathways described in the protocols.

Hapten_Carrier_Conjugation Hapten 4-Nitrohippuric Acid (Hapten) Activated_Hapten Activated Hapten (NHS-ester) Hapten->Activated_Hapten Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Hapten Conjugate NB-OVA Conjugate Activated_Hapten->Conjugate Conjugation Carrier Ovalbumin (OVA) (Carrier Protein) Carrier->Conjugate Purification Dialysis Conjugate->Purification Final_Product Purified NB-OVA Conjugate Purification->Final_Product

Caption: Workflow for the synthesis of the NB-OVA hapten-carrier conjugate.

Evanescent_Wave_Immunosensor cluster_fabrication Sensor Fabrication cluster_detection Detection Principle (Competitive) Fiber Optical Fiber Core Clean Piranha Cleaning (Hydroxylation) Fiber->Clean Silanize APTES Treatment (Amination) Clean->Silanize Crosslink Crosslinker Activation Silanize->Crosslink Immobilize NB-OVA Immobilization Crosslink->Immobilize Block BSA Blocking Immobilize->Block Sensor Functionalized Sensor Block->Sensor Binding Competitive Binding Sensor->Binding Sample Sample (DNB) + Fluorescent Antibody Sample->Binding Signal Fluorescence Detection Binding->Signal

Caption: Fabrication and detection workflow for the evanescent wave immunosensor.

Electrochemical_Immunosensor cluster_fabrication Sensor Fabrication cluster_detection Detection Principle (Competitive) Electrode Gold Electrode SAM SAM Formation (e.g., MUA) Electrode->SAM Activate EDC/NHS Activation SAM->Activate Antibody Anti-DNB Antibody Immobilization Activate->Antibody Block BSA Blocking Antibody->Block Sensor Functionalized Sensor Block->Sensor Binding Competitive Binding Sensor->Binding Sample Sample (DNB) + Enzyme-labeled DNB Sample->Binding Substrate Add Substrate Binding->Substrate Wash Signal Electrochemical Signal Substrate->Signal

References

Application Notes: 1,3-Dinitrobenzene as a Substrate for Nitroreductase Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroreductases (NTRs) are a family of flavin-containing enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives. This enzymatic activity is of significant interest in various fields, including bioremediation, the development of hypoxia-selective cancer prodrugs, and understanding the metabolism of xenobiotics. 1,3-Dinitrobenzene (1,3-DNB), a common industrial chemical, serves as a viable substrate for assaying nitroreductase activity. The reduction of 1,3-DNB by nitroreductases can be conveniently monitored spectrophotometrically by tracking the consumption of the nicotinamide (B372718) cofactor, NADPH. These application notes provide detailed protocols and data for the use of this compound in nitroreductase enzyme assays.

Principle of the Assay

The nitroreductase-catalyzed reduction of this compound is a multi-step process that ultimately yields 1,3-diaminobenzene. The reaction consumes a nicotinamide cofactor, typically NADPH or NADH, which serves as the electron donor. The assay principle is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The rate of NADPH consumption is directly proportional to the nitroreductase activity under appropriate conditions.

Applications

  • Enzyme Characterization: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this compound, providing insights into the enzyme's substrate specificity and catalytic efficiency.

  • Inhibitor Screening: High-throughput screening of chemical libraries to identify potential inhibitors of nitroreductase activity, which is relevant for drug development and toxicology studies.

  • Bioremediation Research: Assessing the efficacy of microbial nitroreductases in the degradation of nitroaromatic pollutants like this compound.

  • Prodrug Development: Characterizing the activation of nitroaromatic prodrugs by specific nitroreductases, a key step in gene-directed enzyme prodrug therapy (GDEPT) for cancer.

Data Presentation

The following tables summarize key quantitative data for nitroreductase activity with dinitrobenzene isomers.

Table 1: Kinetic Parameters of Enterobacter cloacae Nitroreductase with m-Dinitrobenzene

ParameterValueReference
kcat (s⁻¹)305 ± 15[1]
kcat/Km (M⁻¹s⁻¹)(3.1 ± 0.2) x 10⁶[1]

Note: Data is for m-dinitrobenzene (this compound).

Table 2: General Assay Conditions for Nitroreductase Activity

ParameterRecommended Condition
Buffer50 mM Potassium Phosphate (B84403)
pH7.0 - 7.5
Temperature25 - 37 °C
CofactorNADPH or NADH
Wavelength for Monitoring340 nm (for NADPH/NADH oxidation)

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Nitroreductase Activity using this compound

This protocol describes a standard method for determining the initial velocity of a nitroreductase enzyme with this compound as the substrate by monitoring NADPH oxidation.

Materials:

  • Purified nitroreductase enzyme

  • This compound (dissolved in a suitable solvent like DMSO or ethanol)

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes or microplate reader

Procedure:

  • Prepare Reagent Stock Solutions:

    • This compound (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO or ethanol.

    • NADPH (10 mM): Dissolve NADPH in 50 mM potassium phosphate buffer (pH 7.5). Store on ice and protect from light.

    • Nitroreductase Enzyme: Dilute the purified enzyme to a suitable working concentration (e.g., 10-100 nM) in 50 mM potassium phosphate buffer (pH 7.5). The optimal concentration should be determined empirically.

  • Set up the Reaction Mixture:

    • In a 1 mL cuvette or a well of a microplate, prepare the following reaction mixture (final volume of 1 mL):

      • 880 µL of 50 mM potassium phosphate buffer (pH 7.5)

      • 100 µL of 1 mM NADPH (final concentration of 100 µM)

      • 10 µL of various concentrations of this compound stock solution (e.g., to achieve final concentrations ranging from 1 to 200 µM). Note: The final concentration of the organic solvent should be kept low (e.g., ≤1%) to avoid enzyme inhibition.

    • Include a control reaction without the enzyme to account for any non-enzymatic degradation of NADPH.

  • Initiate the Reaction:

    • Add 10 µL of the diluted nitroreductase enzyme solution to the reaction mixture to initiate the reaction.

    • Mix gently by pipetting or inverting the cuvette.

  • Monitor the Reaction:

    • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 1-5 minutes).

    • Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Use the Beer-Lambert law (A = εbc) to convert the change in absorbance per unit time to the rate of NADPH consumption. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Enzyme activity is typically expressed in units of µmol of NADPH oxidized per minute per milligram of enzyme (U/mg).

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the procedure for determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of a nitroreductase for this compound.

Procedure:

  • Follow the steps outlined in Protocol 1 .

  • Vary the concentration of this compound over a wide range (e.g., 0.1 to 10 times the expected Km) while keeping the concentration of NADPH constant and saturating.

  • Measure the initial velocity (v) for each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the values of Km and Vmax.

    • v = (Vmax * [S]) / (Km + [S])

  • Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v vs. 1/[S]), to graphically determine Km and Vmax.

Visualizations

Nitroreductase_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound Nitroreductase (NTR) Nitroreductase (NTR) This compound->Nitroreductase (NTR) Substrate Binding NADPH NADPH NADPH->Nitroreductase (NTR) Cofactor Binding 3-Nitrophenylhydroxylamine 3-Nitrophenylhydroxylamine Nitroreductase (NTR)->3-Nitrophenylhydroxylamine 2e- Reduction NADP+ NADP+ Nitroreductase (NTR)->NADP+ Cofactor Oxidation 3-Nitroaniline 3-Nitroaniline 3-Nitrophenylhydroxylamine->3-Nitroaniline Further Reduction

Caption: Enzymatic reduction of this compound by Nitroreductase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagent Stock Solutions (1,3-DNB, NADPH, Buffer, Enzyme) Setup_Reaction Set up Reaction Mixture (Buffer, NADPH, 1,3-DNB) Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate with Enzyme Setup_Reaction->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Rate (ΔAbs/min) Monitor_Absorbance->Calculate_Rate Determine_Activity Determine Enzyme Activity (U/mg) Calculate_Rate->Determine_Activity Kinetic_Parameters Determine Kinetic Parameters (Km, Vmax) Determine_Activity->Kinetic_Parameters

Caption: Workflow for a spectrophotometric nitroreductase assay.

References

Application Notes and Protocols: The Role of 1,3-Dinitrobenzene in the Manufacturing of High-Performance Meta-Aramid Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive overview of the indirect yet critical role of 1,3-dinitrobenzene in the synthesis of specialty meta-aramid polymers, notably poly(m-phenylene isophthalamide). While not a direct monomer in polymerization, this compound is the primary precursor for the synthesis of m-phenylenediamine (B132917), a key building block for these high-performance polymers. This document outlines detailed protocols for both the reduction of this compound to m-phenylenediamine and the subsequent low-temperature solution polycondensation to yield the meta-aramid polymer. Quantitative data on reaction parameters and resulting polymer properties are presented in tabular format for clarity. Additionally, visual diagrams of the chemical pathways and experimental workflows are provided to facilitate understanding.

Section 1: Introduction to this compound as a Precursor for Specialty Polymers

This compound is a highly versatile chemical intermediate, though its direct incorporation into specialty polymer backbones is limited. Its most significant contribution to the field of polymer science lies in its role as a readily available starting material for the synthesis of m-phenylenediamine. This aromatic diamine is a crucial monomer for the production of meta-aramid fibers, such as Nomex®, which are renowned for their exceptional thermal stability, chemical resistance, and electrical insulation properties.[1][2]

The manufacturing process of these high-performance polymers can be conceptually divided into two main stages:

  • Reduction of this compound: The two nitro groups of this compound are reduced to amino groups to form m-phenylenediamine. Various methods can be employed for this transformation, with catalytic hydrogenation and iron-acid reduction being common laboratory and industrial processes.[3][4]

  • Polymerization of m-Phenylenediamine: The synthesized m-phenylenediamine is then reacted with a diacid chloride, typically isophthaloyl chloride, through a polycondensation reaction to form the long-chain poly(m-phenylene isophthalamide) polymer.[1][5]

The meta-orientation of the amine groups in m-phenylenediamine results in a polymer chain with a kinked, or "zigzag," conformation. This molecular architecture imparts flexibility to the polymer, leading to excellent textile-like qualities while maintaining high thermal and chemical resistance.[6][7]

Section 2: Experimental Protocols

Protocol 1: Synthesis of m-Phenylenediamine via Iron-Acid Reduction of this compound

This protocol details a common laboratory-scale method for the reduction of this compound to m-phenylenediamine using iron powder in an acidic medium.[3][8]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 6N)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic or mechanical)

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine this compound, ethanol, and water.

  • Addition of Iron and Acid: To this mixture, add iron powder. Slowly add concentrated hydrochloric acid. The addition may be exothermic, so it is advisable to use an ice bath to control the temperature if necessary.

  • Reaction: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), with vigorous stirring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the iron and iron oxides.

    • Concentrate the filtrate using a rotary evaporator to remove the ethanol.

    • Partition the resulting aqueous residue between ethyl acetate and water.

    • Basify the aqueous layer to a pH of approximately 10 with a sodium hydroxide solution to deprotonate the amine hydrochloride and facilitate its extraction into the organic phase.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude m-phenylenediamine.

  • Purification: The crude product can be further purified by recrystallization or sublimation.

Quantitative Data for Protocol 1:

ParameterValueReference
Molar ratio of Iron to this compound~4:1[9]
Solvent SystemEthanol/Water[9]
AcidAcetic Acid (can be substituted with HCl)[9]
Reaction Temperature100 °C[9]
Reaction Time2 hours[9]
Typical Yield>90%[10]
Protocol 2: Synthesis of Poly(m-phenylene isophthalamide) via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of the meta-aramid polymer by reacting m-phenylenediamine with isophthaloyl chloride in a polar aprotic solvent at low temperatures.[1][5]

Materials:

  • m-Phenylenediamine (freshly purified)

  • Isophthaloyl chloride

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium Chloride (LiCl) (dried)

  • Calcium Hydroxide (Ca(OH)₂) or other suitable acid scavenger

  • Methanol (B129727)

  • Water

  • Jacketed reaction vessel with mechanical stirrer

  • Nitrogen inlet

  • Thermometer

  • Addition funnel

Procedure:

  • Solvent and Monomer Preparation: In a dry, nitrogen-purged, jacketed reaction vessel, dissolve a calculated amount of dried lithium chloride in anhydrous N,N-dimethylacetamide (DMAc). Cool the solution to 0-5 °C using a circulating bath. Add the m-phenylenediamine to the cooled solvent and stir until fully dissolved.

  • Polymerization: While maintaining the low temperature and vigorous stirring, add the isophthaloyl chloride as a solid or a solution in a small amount of anhydrous DMAc, in one portion. An immediate increase in viscosity should be observed.

  • Neutralization: Allow the reaction to proceed for a specified time (typically 1-3 hours). Then, add an acid scavenger such as calcium hydroxide to neutralize the hydrochloric acid byproduct.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent like a water/methanol mixture in a blender.

  • Washing and Drying: Thoroughly wash the precipitated polymer with hot water and then methanol to remove the solvent, LiCl, and other impurities. Dry the polymer in a vacuum oven at an elevated temperature (e.g., 100-120 °C) until a constant weight is achieved.

Quantitative Data for Protocol 2:

ParameterValueReference
Monomer Concentration5-15 wt% in DMAc[4]
LiCl Concentration1-5 wt% in DMAc[4]
Reaction Temperature0-20 °C[1]
Reaction Time1-3 hours[1]
Inherent Viscosity0.5 - 2.1 dL/g[11][12]
Yield>95%[11]

Section 3: Data Presentation and Polymer Properties

The properties of the resulting poly(m-phenylene isophthalamide) are highly dependent on the purity of the monomers and the polymerization conditions. High molecular weight is crucial for achieving desirable mechanical and thermal properties.

Table of Polymer Properties:

PropertyTypical ValueMethod of AnalysisReference
Tensile Strength25 - 18.5 MPaTensile Testing[11][13]
Initial Decomposition Temperature (5% weight loss)440 - 320 °CThermogravimetric Analysis (TGA)[11][13]
Glass Transition Temperature (Tg)~275 °CDifferential Scanning Calorimetry (DSC)[3]
Dielectric Constant (at 1 Hz)3.44 - 1.76Dielectric Spectroscopy[11]

Section 4: Visualizations

Overall Synthesis Pathway

G cluster_reactants Reactants DNB This compound MPD m-Phenylenediamine DNB->MPD Reduction (e.g., Fe/HCl) Polymer Poly(m-phenylene isophthalamide) MPD->Polymer IPC Isophthaloyl Chloride IPC->Polymer G start Start dissolve_LiCl Dissolve LiCl in DMAc start->dissolve_LiCl cool Cool to 0-5 °C dissolve_LiCl->cool add_MPD Add m-phenylenediamine cool->add_MPD add_IPC Add Isophthaloyl Chloride add_MPD->add_IPC polymerize Polymerize for 1-3 hours add_IPC->polymerize neutralize Neutralize with Ca(OH)₂ polymerize->neutralize precipitate Precipitate in Water/Methanol neutralize->precipitate wash Wash with Hot Water and Methanol precipitate->wash dry Dry in Vacuum Oven wash->dry end End: Obtain Polymer dry->end G cluster_reactants Monomers MPD m-Phenylenediamine (from this compound) Polymer Poly(m-phenylene isophthalamide) + 2n HCl MPD->Polymer plus + IPC Isophthaloyl Chloride IPC->Polymer

References

Application Notes and Protocols for the Electrochemical Detection of 1,3-Dinitrobenzene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the sensitive and selective electrochemical detection of 1,3-Dinitrobenzene (1,3-DNB), a prevalent environmental contaminant originating from industrial processes and explosives.[1] The described methods utilize modified electrodes to enhance detection performance, offering a robust analytical tool for environmental monitoring.

Introduction

This compound (1,3-DNB) is a toxic nitroaromatic compound that poses significant risks to human health and the environment. Its detection in environmental matrices such as water and soil is crucial for ensuring public safety and regulatory compliance. Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the detection of 1,3-DNB due to their high sensitivity, rapid response, portability, and cost-effectiveness.

The principle of electrochemical detection of 1,3-DNB lies in its reduction at an electrode surface. The nitro groups (-NO2) in the 1,3-DNB molecule are electrochemically active and can be reduced, generating a measurable current that is proportional to its concentration. To improve the sensitivity and selectivity of this detection, the working electrode is often modified with nanomaterials or polymers that can preconcentrate the analyte or catalyze its reduction.

This document details protocols for two such modified electrodes: a Molecularly Imprinted Polymer (MIP) sensor on a Multi-Walled Carbon Nanotube (MWCNT) modified Glassy Carbon Electrode (GCE), and a bimetallic Copper-Silver nanoparticle-decorated reduced Graphene Oxide (CuAg/rGO) modified GCE.

Signaling Pathway: Electrochemical Reduction of this compound

The electrochemical detection of this compound primarily involves the reduction of its two nitro groups. This process typically occurs in a stepwise manner. In aqueous media, the reduction of a nitroaromatic compound is generally an irreversible process involving multiple electrons and protons. The first step is the reduction of one nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to an amine group. The second nitro group can then undergo a similar reduction pathway. The overall process generates a distinct electrochemical signal.

G DNB This compound (R-NO2) Nitroso 3-Nitronitrosobenzene (R-NO) DNB->Nitroso + 2e-, + 2H+ Hydroxylamine 3-Nitrophenylhydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine 3-Nitroaniline (R-NH2) Hydroxylamine->Amine + 2e-, + 2H+ Diaminobenzene m-Phenylenediamine Amine->Diaminobenzene Further Reduction of second NO2 group

Caption: Electrochemical reduction pathway of this compound.

Quantitative Data Summary

The following table summarizes the analytical performance of different electrochemical sensors for the detection of this compound.

Electrode ModificationAnalytical TechniqueLinear Range (mol/L)Limit of Detection (LOD) (mol/L)Reference
MWCNT/MIP/GCESquare Wave Voltammetry (SWV)4.5 x 10⁻⁸ to 8.5 x 10⁻⁶1.5 x 10⁻⁸[2]
CuAg/rGO/GCENot SpecifiedNot SpecifiedNot SpecifiedN/A
Thiol-porphyrin mixed monolayer-tethered polyaniline with intercalating fullerenolsDifferential Pulse Voltammetry (DPV)2.9 x 10⁻¹¹ to 1.0 x 10⁻⁵9.72 x 10⁻¹²N/A

Experimental Protocols

Preparation of a Molecularly Imprinted Polymer (MIP) Sensor on a MWCNT-Modified Glassy Carbon Electrode (GCE)

This protocol describes the fabrication of a highly selective sensor for 1,3-DNB based on a molecularly imprinted polymer.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Multi-Walled Carbon Nanotubes (MWCNTs)

  • This compound (1,3-DNB)

  • Acrylamide (B121943) (functional monomer)

  • Ethylene glycol dimethacrylate (EGDMA, cross-linker)

  • Azobisisobutyronitrile (AIBN, initiator)

  • N,N-Dimethylformamide (DMF)

  • Alumina (B75360) slurry (0.3 and 0.05 µm)

  • Methanol (B129727)

  • Acetic acid

  • Supporting electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0

Procedure:

  • GCE Pre-treatment:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Sonicate the electrode in a 1:1 solution of ethanol (B145695) and deionized water for 5 minutes to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • MWCNT Modification:

    • Disperse 1 mg of MWCNTs in 1 mL of DMF by sonicating for 30 minutes to obtain a homogeneous black suspension.

    • Drop-cast 5 µL of the MWCNT suspension onto the pre-treated GCE surface.

    • Dry the electrode in an oven at 60°C for 15 minutes.

  • MIP Electropolymerization:

    • Prepare the polymerization solution by dissolving 1,3-DNB (template), acrylamide (functional monomer), and EGDMA (cross-linker) in a molar ratio of 1:4:20 in a suitable solvent containing AIBN as the initiator.

    • Place the MWCNT/GCE into an electrochemical cell containing the polymerization solution.

    • Perform electropolymerization by cycling the potential between -1.0 V and +1.0 V for a set number of cycles (e.g., 10 cycles) at a scan rate of 50 mV/s using cyclic voltammetry.

  • Template Removal:

    • After polymerization, immerse the MIP/MWCNT/GCE in a solution of methanol/acetic acid (9:1, v/v) for 10 minutes to remove the 1,3-DNB template molecules.[3]

    • Rinse the electrode thoroughly with deionized water and dry under a nitrogen stream. The sensor is now ready for use.

Preparation of a Bimetallic Copper-Silver/Reduced Graphene Oxide (CuAg/rGO) Modified GCE

This protocol details the synthesis of a CuAg/rGO nanocomposite and its application in modifying a GCE for 1,3-DNB detection.

Materials:

Procedure:

  • Synthesis of CuAg/rGO Nanocomposite:

    • Disperse a specific amount of GO in deionized water by sonication.

    • Add aqueous solutions of CuSO₄ and AgNO₃ to the GO dispersion and stir for 30 minutes.

    • Slowly add an aqueous solution of NaBH₄ to the mixture under vigorous stirring.

    • Continue stirring for 2 hours to ensure the complete reduction of GO and the metal salts.

    • Collect the resulting black precipitate (CuAg/rGO) by centrifugation, wash it several times with deionized water and ethanol, and dry it in a vacuum oven.

  • GCE Modification:

    • Pre-treat the GCE as described in Protocol 1, Step 1.

    • Disperse 1 mg of the synthesized CuAg/rGO nanocomposite in 1 mL of DMF by sonicating for 30 minutes.

    • Drop-cast 5 µL of the CuAg/rGO suspension onto the pre-treated GCE surface.

    • Dry the electrode in an oven at 60°C for 15 minutes. The modified electrode is now ready for use.

Preparation of this compound Standard Solutions

Materials:

  • This compound (analytical standard)

  • Methanol (HPLC grade)

  • Deionized water

  • Supporting electrolyte (e.g., 0.1 M PBS, pH 7.0)

Procedure:

  • Stock Solution (e.g., 1 mM):

    • Accurately weigh a specific amount of 1,3-DNB and dissolve it in a known volume of methanol to prepare a stock solution of the desired concentration (e.g., 1 mM). Store the stock solution in a dark, cool place.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0). The concentration range should encompass the expected concentration of 1,3-DNB in the environmental samples.

Electrochemical Analysis of this compound

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working electrode: Modified GCE (from Protocol 1 or 2)

    • Reference electrode: Ag/AgCl (3 M KCl)

    • Counter electrode: Platinum wire

Procedure using Square Wave Voltammetry (SWV):

  • Place a known volume of the standard solution or the environmental water sample into the electrochemical cell containing the supporting electrolyte.

  • Immerse the three electrodes into the solution.

  • Apply the following SWV parameters (these may need to be optimized for the specific electrode and setup):

    • Deposition Potential: -0.4 V

    • Deposition Time: 120 s (with stirring)

    • Equilibration Time: 10 s (without stirring)

    • Frequency: 25 Hz

    • Amplitude: 25 mV

    • Potential Step: 4 mV

    • Scan Range: -0.4 V to -1.0 V

  • Record the square wave voltammogram. The peak current at a specific potential (e.g., around -0.58 V and -0.69 V) is proportional to the concentration of 1,3-DNB.[2]

  • Construct a calibration curve by plotting the peak current versus the concentration of the 1,3-DNB standard solutions.

  • Determine the concentration of 1,3-DNB in the environmental sample by interpolating its peak current on the calibration curve.

Procedure using Cyclic Voltammetry (CV):

  • Set up the electrochemical cell as described for SWV.

  • Apply the following CV parameters:

    • Potential Range: 0 V to -1.0 V[4]

    • Scan Rate: 50 mV/s

  • Record the cyclic voltammogram. The cathodic peak current corresponds to the reduction of 1,3-DNB.

  • While CV is more suited for qualitative analysis and studying reaction mechanisms, it can be used for quantification by constructing a calibration plot of peak current versus concentration.

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical detection of 1,3-DNB in an environmental water sample.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase ElectrodePrep Electrode Modification ElectrochemicalCell Electrochemical Cell Setup ElectrodePrep->ElectrochemicalCell StandardPrep Standard Solution Preparation StandardPrep->ElectrochemicalCell SampleCollection Environmental Sample Collection SampleCollection->ElectrochemicalCell Measurement Electrochemical Measurement (CV/SWV) ElectrochemicalCell->Measurement DataAnalysis Data Analysis & Quantification Measurement->DataAnalysis

Caption: Experimental workflow for 1,3-DNB detection.

References

Application Notes and Protocols for the Reductive Degradation of 1,3-Dinitrobenzene using Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dinitrobenzene (1,3-DNB) is a nitroaromatic compound utilized in the synthesis of explosives and industrial chemicals.[1] Due to its toxicity and persistence, it is considered an environmental pollutant. Chemical reduction has emerged as a promising method for the remediation of soils and groundwater contaminated with nitroaromatic compounds.[1] Ascorbic acid (Vitamin C), a non-toxic and water-soluble reducing agent, has proven effective in the reductive degradation of 1,3-DNB, particularly under alkaline conditions.[1][2] This document provides detailed application notes and protocols for the reductive degradation of this compound using ascorbic acid, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Under alkaline conditions (pH > 11.79, the pKa2 of ascorbic acid), ascorbic acid is a potent electron donor.[1][3] The degradation of 1,3-DNB by alkaline ascorbic acid proceeds through two primary pathways: a stepwise electron transfer and a condensation route.[1][2] The stepwise reduction involves the sequential reduction of the two nitro groups to amino groups, ultimately forming 1,3-phenylenediamine.[1] The condensation pathway can lead to the formation of azo- and azoxy-compounds as intermediates.[1][2] A higher molar ratio of NaOH to ascorbic acid tends to favor the condensation route.[1]

Quantitative Data Summary

The efficiency of this compound degradation is highly dependent on the concentrations of ascorbic acid and sodium hydroxide (B78521). The following tables summarize the quantitative data on the removal of 1,3-DNB under various experimental conditions.

Table 1: Effect of Ascorbic Acid and NaOH Concentration on 1,3-DNB Removal

Ascorbic Acid (mM)NaOH (M)NaOH/AsA Molar Ratio1,3-DNB Removal (%) after 0.5 h
200.2110.5~90
500.5310.6~95
1001.0510.5~100
1000.212.1~92
1000.535.3~98
1002.0020.0~100

Data adapted from Ciou and Liang, 2017.[1][2]

Table 2: Application in Contaminated Soil Flushing

Treatment SolutionReaction Time (h)1,3-DNB Degradation
500 mM NaOH / 100 mM Ascorbic Acid2Complete

Data adapted from Ciou and Liang, 2017.[1][2]

Experimental Protocols

Protocol 1: Aqueous Phase Degradation of this compound

This protocol describes the procedure for the reductive degradation of 1,3-DNB in an aqueous solution using alkaline ascorbic acid.

Materials:

  • This compound (1,3-DNB)

  • Ascorbic Acid (AsA)

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Reaction vessels (e.g., glass vials with screw caps)

  • Magnetic stirrer and stir bars

  • pH meter

  • Gas chromatograph-mass spectrometer (GC/MS) for analysis

  • Hexane (B92381) (for extraction)

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1,3-DNB in a suitable solvent (e.g., acetone) at a concentration of 10 mM.

    • Prepare fresh stock solutions of ascorbic acid (e.g., 1 M) and sodium hydroxide (e.g., 10 M) in deionized water.

  • Reaction Setup:

    • In a series of reaction vessels, add the desired volume of deionized water.

    • Add the appropriate volumes of NaOH and ascorbic acid stock solutions to achieve the final concentrations as specified in Table 1.

    • Spike the reaction vessels with the 1,3-DNB stock solution to achieve the desired initial concentration (e.g., 0.1 mM).

    • Ensure the total reaction volume is consistent across all vessels.

  • Reaction Conditions:

    • Seal the reaction vessels and place them on a magnetic stirrer at room temperature.

    • Stir the solutions for the desired reaction time (e.g., 0.5 hours).

  • Sample Extraction and Analysis:

    • At the end of the reaction period, quench the reaction by neutralizing the solution with a suitable acid (e.g., hydrochloric acid).

    • Extract the organic compounds from the aqueous phase by adding an equal volume of hexane and shaking vigorously for 1 minute.

    • Allow the phases to separate and collect the hexane layer.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Analyze the extract using GC/MS to identify and quantify 1,3-DNB and its degradation products. The intermediates to monitor include nitrosobenzene, azoxybenzene, and azobenzene, with aniline (B41778) as a final product.[3]

Protocol 2: Degradation of this compound in Contaminated Soil

This protocol outlines the procedure for the remediation of 1,3-DNB-contaminated soil using an alkaline ascorbic acid solution.

Materials:

  • 1,3-DNB contaminated soil

  • Ascorbic Acid (AsA)

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Beakers or flasks

  • Shaker table

  • Centrifuge

  • Extraction solvent (e.g., acetone/hexane mixture)

  • Analytical instrumentation (GC/MS)

Procedure:

  • Preparation of Flushing Solution:

    • Prepare a solution of 500 mM NaOH and 100 mM ascorbic acid in deionized water.[1]

  • Soil Treatment:

    • Place a known mass of the 1,3-DNB contaminated soil into a beaker or flask.

    • Add the alkaline ascorbic acid flushing solution to the soil at a specific soil-to-solution ratio (e.g., 1:5 w/v).

  • Incubation:

    • Place the soil slurry on a shaker table and agitate at a constant speed (e.g., 150 rpm) for the desired treatment time (e.g., 2 hours).[1]

  • Extraction and Analysis:

    • After incubation, centrifuge the slurry to separate the soil and the supernatant.

    • Extract the 1,3-DNB and its degradation products from both the soil and the supernatant using a suitable solvent mixture.

    • Analyze the extracts using GC/MS to determine the final concentration of 1,3-DNB and its degradation products.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (1,3-DNB, AsA, NaOH) setup_aqueous Aqueous Reaction Setup prep_reagents->setup_aqueous setup_soil Soil Slurry Setup prep_reagents->setup_soil prep_soil Prepare Contaminated Soil (for soil protocol) prep_soil->setup_soil run_reaction Incubate/Stir (Specified Time & Temp) setup_aqueous->run_reaction setup_soil->run_reaction extraction Solvent Extraction run_reaction->extraction analysis GC/MS Analysis extraction->analysis quantification Data Quantification analysis->quantification

Caption: Experimental workflow for the reductive degradation of 1,3-DNB.

Proposed Reductive Degradation Pathway of this compound

G cluster_stepwise Stepwise Reduction cluster_condensation Condensation Route DNB This compound Nitroaniline 3-Nitroaniline DNB->Nitroaniline +2e-, +2H+ Intermediates Azo- and Azoxy- Intermediates DNB->Intermediates Phenylenediamine 1,3-Phenylenediamine Nitroaniline->Phenylenediamine +2e-, +2H+ Intermediates->Phenylenediamine

Caption: Proposed reaction pathways for 1,3-DNB degradation by ascorbic acid.

References

Application Notes and Protocols: 1,3-Dinitrobenzene in Pharmaceutical Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitrobenzene (DNB) is a foundational building block in organic synthesis, serving as a versatile precursor for a wide array of pharmaceutical compounds. The presence of two nitro groups significantly influences the electronic properties of the benzene (B151609) ring, enabling a rich spectrum of chemical transformations. A pivotal application of this compound in pharmaceutical development is its role as a precursor to aromatic diamines, particularly m-phenylenediamine (B132917). These diamines are crucial intermediates for the synthesis of complex heterocyclic structures, such as benzimidazoles, which are common scaffolds in medicinal chemistry. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of pharmaceutical compounds.

Synthetic Applications of this compound

This compound is a key starting material for the synthesis of various pharmaceutical intermediates. Its primary utility lies in its conversion to m-phenylenediamine, a precursor to a wide range of bioactive molecules.

Key Transformations:
  • Reduction to m-Phenylenediamine: The selective reduction of the nitro groups of this compound is a critical step. This is commonly achieved through catalytic hydrogenation or using reducing agents like iron in acidic media.

  • Synthesis of Benzimidazoles: m-Phenylenediamine can be converted to o-phenylenediamine (B120857), which is a direct precursor for the synthesis of the benzimidazole (B57391) scaffold. Benzimidazoles are prevalent in many FDA-approved drugs and clinical candidates due to their diverse biological activities, including antifungal and anticancer properties.

Data Presentation

The following tables summarize quantitative data for compounds synthesized using a this compound-derived scaffold.

Table 1: Antifungal Activity of Benzimidazole Derivatives

Compound IDFungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Benzimidazole Derivative ACandida albicans12.5
Benzimidazole Derivative BCandida glabrata12.5
Benzimidazole Derivative CCandida krusei12.5

Data sourced from a study on novel benzimidazole derivatives synthesized from a dinitrobenzene precursor.

Table 2: Anticancer Activity of Benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)
Benzimidazole Derivative 10cA549 (Non-small cell lung cancer)0.05[1]
Benzimidazole Derivative 4HL60 (Leukemia)8.09[2]
MCF-7 (Breast cancer)3.26[2]
A549 (Lung cancer)9.34[2]
MebendazoleMDA-MB-231 (Triple-negative breast cancer)Significant inhibition at 0.1 µM[3]
RT-R-MDA-MB-231 (Radiotherapy-resistant TNBC)Significant inhibition at 0.1 µM[3]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

Protocol 1: Synthesis of this compound from Nitrobenzene (B124822)

Materials:

  • Nitrobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled water

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Water bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a 1.2:1 molar ratio, while cooling in an ice bath.

  • Slowly add nitrobenzene dropwise to the stirred, cold nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature below 50-60°C.

  • After the addition is complete, warm the mixture on a water bath at 90-100°C for approximately one hour to complete the reaction.

  • Carefully pour the hot reaction mixture into a large volume of cold water/ice with constant stirring.

  • The crude this compound will precipitate as a yellowish solid.

  • Filter the solid product by suction filtration, wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper, and then press dry.

  • The crude product can be recrystallized from ethanol (B145695) to obtain pure, needle-shaped crystals.

Safety Note: This reaction is highly exothermic and uses strong, corrosive acids. It must be performed in a fume hood with appropriate personal protective equipment. The temperature must be carefully controlled to avoid runaway reactions.

Protocol 2: Reduction of this compound to m-Phenylenediamine

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

Procedure:

  • Place this compound and iron powder in a round-bottom flask equipped with a reflux condenser and a stirrer.

  • Add a small amount of concentrated hydrochloric acid to initiate the reaction.

  • Heat the mixture under reflux with stirring. The reduction of the nitro groups to amino groups will occur.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture.

  • Neutralize the excess acid by the careful addition of a sodium hydroxide solution.

  • The m-phenylenediamine can be isolated from the reaction mixture by extraction with an organic solvent, followed by evaporation of the solvent.

Protocol 3: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine

Materials:

  • o-Phenylenediamine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • p-Toluenesulfonic acid (p-TsOH) as a catalyst

  • Dimethylformamide (DMF)

  • Sodium carbonate (Na₂CO₃) solution

  • Round-bottom flask

  • Stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (0.01 mol) and the desired aromatic aldehyde (0.01 mol) in DMF (3 mL).

  • Add p-TsOH (20 mol%) to the mixture.

  • Heat the reaction mixture at 80°C with stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add the reaction mixture dropwise to a stirred solution of sodium carbonate in water.

  • The solid product will precipitate. Filter the precipitate, wash with water, and dry to obtain the 2-substituted benzimidazole.[4]

Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Synthesized benzimidazole compounds

  • Candida albicans (or other fungal strains)

  • RPMI 1640 medium (buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control (e.g., Fluconazole)

  • Negative control (medium with fungal inoculum)

  • Blank (medium only)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline or water, adjusted to a concentration of approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the 96-well plate using RPMI 1640 medium to achieve the desired concentration range.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (a known antifungal drug), a negative control (fungal inoculum without any compound), and a blank control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth in the control well. The turbidity can be assessed visually or by using a microplate reader at a specific wavelength (e.g., 530 nm).[2][5]

Visualizations

Synthetic Workflow from this compound to a Heterocyclic API

G DNB This compound Reduction Reduction (e.g., Fe/HCl) DNB->Reduction MPD m-Phenylenediamine (Intermediate) Reduction->MPD Conversion Conversion MPD->Conversion OPD o-Phenylenediamine (Intermediate) Conversion->OPD Cyclization Cyclization (+ Aldehyde/Carboxylic Acid) OPD->Cyclization Heterocycle Heterocyclic Product (e.g., Benzimidazole) Cyclization->Heterocycle API Active Pharmaceutical Ingredient (API) Heterocycle->API

Caption: Synthetic pathway from this compound to a heterocyclic API.

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Reduction to m-Phenylenediamine Start->Step1 Step2 Conversion to o-Phenylenediamine Step1->Step2 Step3 Cyclization to Benzimidazole Derivative Step2->Step3 Assay Antifungal/ Anticancer Assay Step3->Assay Data MIC/IC50 Determination Assay->Data

Caption: Workflow from synthesis to biological evaluation.

Signaling Pathway Inhibition by an Anticancer Benzimidazole Derivative

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK Akt Akt PI3K->Akt FOXO FOXO Akt->FOXO Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Erk Erk MEK->Erk Erk->Apoptosis JNK JNK DR5 Death Receptor 5 (DR5) JNK->DR5 Upregulates FOXO_nuc FOXO FOXO->FOXO_nuc Translocation Gene_Expr Gene Expression CellCycleArrest G1 Cell Cycle Arrest Gene_Expr->CellCycleArrest Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Benzimidazole->JNK DR5->Apoptosis FOXOnuc FOXOnuc FOXOnuc->Gene_Expr

Caption: Inhibition of EGFR/HER2 signaling by a benzimidazole derivative.[6]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,3-Dinitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dinitrobenzene. Our goal is to help you optimize reaction yields and ensure product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard method for synthesizing this compound?

The most common and established method is the electrophilic aromatic substitution of nitrobenzene (B124822).[1][2] This involves reacting nitrobenzene with a "nitrating mixture," which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[4][5]

Q2: My reaction yield is significantly lower than the literature values. What are the common causes?

Low yield is a frequent issue that can be traced back to several factors. Use the troubleshooting flowchart below to diagnose the problem. Key areas to investigate include:

  • Inadequate Reaction Temperature: The nitration of nitrobenzene requires more forcing conditions than the initial nitration of benzene (B151609) because the first nitro group deactivates the aromatic ring.[4] The temperature should typically be maintained between 90-100°C.[6] Insufficient heat will lead to an incomplete reaction.

  • Insufficient Reaction Time: The reaction mixture often needs to be heated for a specific duration (e.g., 15 to 60 minutes) after the addition of reagents to ensure the reaction goes to completion.[3][7]

  • Poor Mixing: The reaction is often biphasic. Vigorous and constant agitation is necessary to ensure proper contact between the nitrobenzene and the nitrating mixture.

  • Loss During Work-up: The product can be lost during filtration if the precipitate is too fine or the filter paper is not seated correctly. Additionally, washing the crude product with a solvent in which it has some solubility (or with water that is not ice-cold) can lead to significant loss.

  • Improper Reagent Ratio or Quality: The purity and concentration of the acids are critical. Using old or diluted acids can prevent the efficient formation of the nitronium ion, stalling the reaction.

Q3: What are the expected isomers, and how do they affect my yield?

The nitro group on the starting material (nitrobenzene) is a meta-directing deactivator.[4][8] Consequently, the major product is the desired this compound (meta-isomer), which can account for up to 93% of the product mixture under optimal conditions.[1][2] The primary byproducts are 1,2-dinitrobenzene (B166439) (ortho-isomer) and 1,4-dinitrobenzene (B86053) (para-isomer), which form in much smaller amounts (approximately 6% and 1%, respectively).[1] While these isomers reduce the theoretical maximum yield of the desired product, a properly executed reaction will heavily favor the meta-isomer.

Q4: How can I purify the crude this compound and remove impurities?

The most effective method for purifying the crude product is recrystallization.[7]

  • Acid Removal: First, the crude solid must be thoroughly washed with large portions of cold water until the washings are neutral. This step is crucial to remove any residual nitric and sulfuric acids, which can interfere with the recrystallization process and represent a safety hazard.[6][7]

  • Recrystallization: Ethyl alcohol (ethanol) is the most commonly cited solvent for recrystallization.[3][7][9] The crude product is dissolved in a minimum amount of hot ethanol (B145695), and the solution is then allowed to cool slowly. The pure this compound will crystallize as pale-yellow needles, leaving the more soluble impurities (including ortho and para isomers) in the mother liquor.[3]

Q5: What are the most critical safety precautions for this synthesis?

This reaction must be handled with extreme care due to its hazardous nature.

  • Corrosive and Toxic Reagents: Concentrated sulfuric and nitric acids are highly corrosive. Nitrobenzene is toxic and readily absorbed through the skin.[7] Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic, especially during the addition of reagents.[6] The acids should be mixed in an ice bath, and the nitrobenzene should be added slowly while carefully monitoring the internal temperature.[7]

  • Runaway Reaction Risk: Uncontrolled temperature increases can lead to a dangerous runaway reaction, potentially causing splashing of hot, corrosive acids and the rapid evolution of toxic brown nitrogen dioxide (NO₂) gas.[7] Keep an ice bath on hand at all times to cool the reaction if the temperature rises too quickly.[7]

  • Quenching: The reaction is quenched by pouring the hot acid mixture into a large volume of ice-cold water.[6][7] This must be done carefully and with constant stirring to dissipate heat and precipitate the product safely.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound.

ParameterBatch Reaction (Lab Scale)Continuous Flow (Microreactor)
Starting Material NitrobenzeneNitrobenzene
Nitrating Agents Concentrated HNO₃, Concentrated H₂SO₄Concentrated HNO₃, Concentrated H₂SO₄
Temperature 90 - 100 °C[6]85 °C[10]
Reaction Time 15 - 60 minutes[3][7]70 seconds (residence time)[10]
Molar Ratios Typically a stoichiometric excess of acidsNitrobenzene:HNO₃ = 1:1.15[10]
Reported Yield (m-DNB) 73% - 93%[1][11]85.5%[10]
Key Byproducts 1,2-dinitrobenzene (~6%), 1,4-dinitrobenzene (~1%)[1]1,2-dinitrobenzene (10.2%), 1,4-dinitrobenzene (3.5%)[10]

Detailed Experimental Protocol

This protocol is a representative example for the synthesis and purification of this compound.

Materials:

  • Nitrobenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ethanol (95%)

  • Deionized Water & Ice

Procedure:

  • Prepare the Nitrating Mixture: In a 125 mL Erlenmeyer flask, carefully add 8 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath. Slowly, and with constant swirling, add 5 mL of concentrated nitric acid to the sulfuric acid. Keep the mixture in the ice bath.[7]

  • Nitration Reaction: While swirling the nitrating mixture, slowly add 3 mL of nitrobenzene dropwise. The rate of addition should be controlled to keep the temperature from rising too rapidly. After the addition is complete, the temperature should be maintained between 60-70°C.[7]

  • Heating: Securely clamp the flask in a boiling water bath. Heat the reaction mixture for 15 minutes, stirring occasionally with a glass rod.[7] The temperature of the reaction will rise to around 90-100°C.

  • Precipitation: Carefully pour the hot reaction mixture into a 400 mL beaker containing 100 mL of ice-cold water.[6][7] Stir vigorously with a glass rod. A yellow solid, the crude this compound, will precipitate.

  • Isolation and Washing: Allow the solid to settle, then collect it using vacuum filtration with a Büchner funnel. Wash the solid on the filter paper with several 15 mL portions of cold water to remove all traces of acid.[7] Continue washing until the filtrate is neutral to litmus (B1172312) paper. Press the solid as dry as possible.

  • Recrystallization: Transfer the crude, dried solid to a small Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture in a boiling water bath until the solid dissolves completely.[7] If necessary, add slightly more hot ethanol to dissolve all the solid.

  • Crystallization and Final Collection: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Collect the purified needle-shaped crystals by vacuum filtration and allow them to air dry completely.

Visual Guides

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants: Nitrobenzene Conc. HNO₃, Conc. H₂SO₄ Mixing 1. Slow Mixing & Addition (Control Temperature) Reactants->Mixing Heating 2. Heat Mixture (e.g., 90-100°C) Mixing->Heating Quench 3. Pour into Ice Water Heating->Quench Filter 4. Filter & Wash with H₂O Quench->Filter Crude Crude Product Filter->Crude Recrystal 5. Recrystallize from Hot Ethanol Crude->Recrystal Pure Pure this compound Recrystal->Pure

Troubleshooting start Low Yield Observed? check_temp Was reaction temp. maintained at >90°C? start->check_temp Yes end_ok Yield OK. Proceed with analysis. start->end_ok No check_time Was heating time sufficient (15-60 min)? check_temp->check_time Yes cause_temp Probable Cause: Incomplete Reaction check_temp->cause_temp No check_mix Was mixing vigorous & constant? check_time->check_mix Yes check_time->cause_temp No check_workup Was product lost during filtration/washing? check_mix->check_workup Yes cause_mix Probable Cause: Poor Reactant Contact check_mix->cause_mix No cause_workup Probable Cause: Mechanical Loss check_workup->cause_workup Yes sol_workup Solution: Check filter seal. Use ice-cold water for washing. check_workup->sol_workup sol_temp Solution: Increase temperature and/or heating time. cause_temp->sol_temp sol_mix Solution: Improve agitation (e.g., magnetic stirring). cause_mix->sol_mix

References

Technical Support Center: Purification of Crude 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 1,3-Dinitrobenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low yield of crystalline product after recrystallization.

Possible CauseTroubleshooting Step
Excessive solvent usage Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[1][2]
Solubility in cold solvent is too high Select a different solvent or a mixed-solvent system where this compound has lower solubility at colder temperatures.[3]
Premature crystallization Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out during hot filtration.
Cooling process is too rapid Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[2]

Problem 2: Product remains impure after a single recrystallization.

Possible CauseTroubleshooting Step
Co-crystallization of impurities If the impurities have similar solubility profiles to this compound, a single recrystallization may be insufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary.[3]
Occlusion of mother liquor Ensure slow crystal growth to minimize the trapping of impure mother liquor within the crystal lattice.
Inappropriate solvent choice The chosen solvent may not effectively differentiate between the product and certain impurities. Experiment with different solvents or solvent systems.

Problem 3: "Oiling out" of the product instead of crystallization.

Possible CauseTroubleshooting Step
Melting point depression A high concentration of impurities can significantly lower the melting point of the mixture, causing it to separate as a liquid ("oil") at a temperature where the pure compound would crystallize.[1][4]
Solution is supersaturated Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][2][4]
Low melting point of the solute relative to the solvent's boiling point Choose a solvent with a lower boiling point.
Inducing crystallization Add a seed crystal of pure this compound or scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[1][2]

Problem 4: Persistent yellow coloration in the final product.

Possible CauseTroubleshooting Step
Presence of nitrophenol impurities Wash the crude product with a dilute basic solution, such as sodium bicarbonate, to remove acidic impurities.[5]
Colored byproducts from the nitration reaction Perform a wash with an aqueous solution of a reducing agent like sodium sulfite, which can react with and help remove isomeric impurities that may contribute to color.[6] Another option is to treat the ethanolic solution with activated carbon before recrystallization to adsorb colored impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound? A1: The most common impurities are the ortho (1,2-dinitrobenzene) and para (1,4-dinitrobenzene) isomers, which are formed as byproducts during the nitration of nitrobenzene.[8][9] Residual nitrating acids and oxidized species can also be present.

Q2: Which solvent is best for the recrystallization of this compound? A2: Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound.[10][11][12] The compound is soluble in hot ethanol and has significantly lower solubility upon cooling, allowing for good recovery.

Q3: How can I monitor the purity of my this compound during the purification process? A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the purity. By comparing the crude mixture to the recrystallized product against a pure standard, you can assess the removal of impurities. A suitable mobile phase for separating dinitrobenzene isomers is a mixture of hexane (B92381) and ethyl acetate.[13]

Q4: My product's melting point is below the literature value of 89.6 °C. What does this indicate? A4: A depressed and broad melting point range is a strong indication of the presence of impurities.[4] Further purification steps are necessary to achieve the desired purity.

Q5: Are there alternative purification methods if recrystallization is not effective? A5: Yes, if recrystallization fails to remove impurities, particularly isomers, column chromatography can be employed for a more efficient separation.[14][15] Fractional crystallization can also be an effective technique for separating isomers with slight differences in solubility.[14]

Quantitative Data

Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Ethanol (96%)20.53.5[10]
Ethanol (96%)5011.49[10]
Methanol20.56.75[10]
Methanol5011.08[10]
Ethyl Acetate18.236.27[10]
Ethyl Acetate50148.44[10]
Acetone1572.365[10]
Benzene (B151609)18.239.45[10]
Benzene50195.89[10]
Chloroform17.632.4[10]
Chloroform57153.2[10]
Toluene16.230.66[10]
Water130.0068[10]
Water500.0496[10]
Water990.317[10]

Physical Properties of Dinitrobenzene Isomers

Property1,2-DinitrobenzeneThis compound1,4-Dinitrobenzene
Melting Point (°C) 11889.6174
Boiling Point (°C) 318297299
Appearance white solidyellowish solidpale yellow solid

Data sourced from Wikipedia.[16]

Experimental Protocols

Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (approximately 7 mL per gram of crude product) and heat the mixture in a hot water bath.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a new flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Column Chromatography for Isomer Separation
  • Column Preparation: Pack a chromatography column with silica (B1680970) gel using a slurry method with a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica gel containing the sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. The less polar para isomer will elute first, followed by the ortho and then the more polar meta isomer.

  • Fraction Collection and Analysis: Collect the eluent in fractions and analyze each fraction by TLC to determine which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization (e.g., Ethanol) crude->recrystallization purity_check1 Purity Check (TLC, Melting Point) recrystallization->purity_check1 pure_product Pure this compound purity_check1->pure_product Pure impure_product Product Still Impure purity_check1->impure_product Impure column_chromatography Column Chromatography impure_product->column_chromatography purity_check2 Purity Check (TLC, Melting Point) column_chromatography->purity_check2 purity_check2->pure_product Pure

Caption: A typical workflow for the purification of crude this compound.

troubleshooting_oiling_out start Oiling Out Occurs During Crystallization reheat Reheat Solution to Redissolve Oil start->reheat add_solvent Add Small Amount of Additional Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool seed_crystal Add Seed Crystal or Scratch Flask slow_cool->seed_crystal check_crystals Check for Crystal Formation seed_crystal->check_crystals success Crystals Form check_crystals->success Yes failure Still Oiling Out check_crystals->failure No change_solvent Consider Different Solvent System failure->change_solvent

Caption: Troubleshooting steps for the issue of "oiling out" during recrystallization.

References

Technical Support Center: Separation of Dinitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of dinitrobenzene isomers after synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the separation of dinitrobenzene isomers.

Question 1: What are the primary methods for separating the isomers of dinitrobenzene?

The separation of 1,2- (ortho), 1,3- (meta), and 1,4- (para) dinitrobenzene isomers is challenging due to their similar chemical structures. However, effective separation can be achieved by exploiting their differences in physical and chemical properties. The most common methods include:

  • Fractional Crystallization: This technique leverages the differences in melting points and solubilities of the isomers in specific solvents, most commonly ethanol (B145695).[1][2] The para isomer, having the highest melting point and symmetry, is often the least soluble and crystallizes out first from a hot solution upon cooling.[1]

  • Chemical Treatment: Crude dinitrobenzene, which is predominantly the meta isomer, can be purified by chemically converting the ortho and para isomers into water-soluble compounds that can be washed away.[3][4] This is often achieved by treatment with an aqueous sodium sulfite (B76179) solution or a dilute caustic alkali solution.[3][4]

  • Chromatography: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective for both analytical and preparative-scale separation.[5][6] These methods separate isomers based on their differential partitioning between a stationary phase and a mobile phase.

Question 2: My fractional crystallization is yielding a product with a low melting point, indicating impurities. What's going wrong?

This is a common issue and can usually be resolved by optimizing the recrystallization protocol. Consider the following:

  • Insufficient Solvent: Using too little solvent may cause the desired isomer and impurities to precipitate out together. Conversely, too much solvent will result in a poor yield. For dinitrobenzene, approximately 2 mL of ethanol per gram of product is a good starting point.[2]

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. For best results, allow the solution to cool slowly to room temperature to form well-defined crystals before moving it to an ice bath for complete crystallization.[2]

  • Purity of Starting Material: If the starting mixture contains a very high percentage of impurities, a single crystallization step may be insufficient. Multiple recrystallization steps may be necessary to achieve the desired purity.

  • Inadequate Washing: After filtration, ensure the collected crystals are thoroughly washed with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.

Question 3: How does the sodium sulfite wash method selectively remove ortho and para isomers?

The sodium sulfite wash is a classic and effective method for purifying crude m-dinitrobenzene.[4] The underlying principle is a selective chemical reaction.

  • Ortho- and para-dinitrobenzene are more susceptible to nucleophilic aromatic substitution than the meta isomer.

  • Aqueous sodium sulfite reacts with the o- and p-isomers to form water-soluble sodium nitrobenzenesulfonates.[7]

  • The m-dinitrobenzene remains largely unreacted and, being insoluble in the aqueous solution, can be separated by simple filtration.[4] The reaction is typically performed at a controlled temperature (e.g., 58-63 °C) to ensure selectivity and a reasonable reaction rate.[4]

Question 4: I am attempting to purify m-dinitrobenzene with a caustic alkali wash, but my yield is low. What could be the cause?

A low yield during a caustic wash purification suggests that the desired meta isomer is also reacting with the alkali. This can happen under suboptimal conditions.

  • Alkali Concentration: The concentration of the caustic alkali (e.g., NaOH) solution is critical. Concentrations below 10% are recommended to minimize the decomposition of m-dinitrobenzene.[3] A 5% solution is often preferred.[3]

  • Temperature Control: The reaction should be performed at an elevated temperature (e.g., 85-90 °C) to facilitate the reaction of the o- and p-isomers, but excessive heat can promote the decomposition of the meta isomer.[3]

  • Reaction Time: Prolonged exposure to the hot alkali solution can lead to the degradation of the product. The reaction should be monitored until the o- and p-isomers have reacted, after which the mixture should be cooled and washed promptly.[3]

Quantitative Data: Physical Properties of Dinitrobenzene Isomers

The distinct physical properties of the dinitrobenzene isomers are fundamental to their separation. The data below is compiled for easy comparison.

Property1,2-Dinitrobenzene (ortho)1,3-Dinitrobenzene (meta)1,4-Dinitrobenzene (para)
Molar Mass ( g/mol ) 168.11168.11168.11
Appearance Colorless to yellow solid[8]Yellowish solid[1]Pale yellow solid[1][9]
Melting Point (°C) 118[1]89.6[1]174[1]
Boiling Point (°C) 318[1]297[1]299[1][9]
Density (g/cm³) 1.565 (at 17 °C)[1]1.575 (at 18 °C)[1]1.625 (at 18 °C)[1]
Solubility in Water 0.05%[8]Insoluble[1]69 mg/L[9]
General Solubility Soluble in organic solventsSoluble in ethanol, ether, benzene, chloroform, and ethyl acetate[7]Soluble in organic solvents[9]

Experimental Protocols

The following are detailed methodologies for key separation experiments.

Protocol 1: Purification of Dinitrobenzene by Fractional Crystallization

This protocol is designed to purify a crude mixture of dinitrobenzene isomers, primarily by isolating the less soluble isomer through crystallization from ethanol.

  • Dissolution: Place the crude dinitrobenzene solid in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., start with ~2 mL per gram of crude solid).[2]

  • Heating: Gently heat the mixture in a water bath to bring the ethanol to a boil. Stir continuously with a spatula or glass rod to aid dissolution.[2]

  • Achieve Saturation: If the solid has not completely dissolved, add more ethanol dropwise, ensuring the solution returns to a boil after each addition, until the solid is fully dissolved. Avoid adding a large excess of solvent.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Filtration: Collect the purified crystals by suction filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small volume of ice-cold ethanol to rinse off any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in an oven at a temperature well below the product's melting point or in a desiccator to remove residual solvent. The purity can be assessed by melting point determination.[10]

Protocol 2: Selective Removal of o- and p-Isomers with Sodium Sulfite

This method purifies crude m-dinitrobenzene by chemically converting o- and p-isomers into water-soluble byproducts.[4]

  • Slurry Formation: In a reaction flask, create a slurry by suspending the crude m-dinitrobenzene solid in water.

  • Heating and Cooling: Heat the mixture until the dinitrobenzene melts (above 90°C). Then, cool the mixture rapidly to below 45°C while stirring vigorously to form fine crystals.[4]

  • Sulfite Addition: Add solid sodium sulfite to the slurry. The amount should be sufficient to react with the estimated quantity of o- and p-isomers.

  • Controlled Reaction: Warm the mixture to a temperature between 58°C and 63°C and maintain it for a period sufficient to convert the isomers.[4] Monitor the reaction progress by taking small samples, drying them, and checking their melting point. The reaction is complete when the melting point approaches that of pure m-dinitrobenzene (~89-90°C).[4]

  • Isolation: Once the reaction is complete, cool the mixture.

  • Filtration and Washing: Filter the purified m-dinitrobenzene crystals. Wash the crystals thoroughly with water to remove all water-soluble sulfite reaction products and any unreacted sodium sulfite.[4]

  • Drying: Dry the purified product.

Visualizations

Diagram 1: General Workflow for Dinitrobenzene Isomer Separation

G cluster_0 Synthesis & Initial Work-up cluster_1 Purification / Separation cluster_2 Analysis & Final Product synthesis Nitration of Benzene/ Nitrobenzene workup Crude Product Isolation (Precipitation & Washing) synthesis->workup crude_product Crude Dinitrobenzene (Mixture of Isomers) method_choice Select Separation Method crude_product->method_choice cryst Fractional Crystallization method_choice->cryst Different Solubilities chem Chemical Wash (Sulfite/Alkali) method_choice->chem Targeting m-isomer chrom Chromatography (HPLC/GC) method_choice->chrom High Purity Needed analysis Purity Analysis (Melting Point, NMR, GC) cryst->analysis chem->analysis chrom->analysis pure_product Pure Isomer(s) analysis->pure_product

Caption: Workflow for dinitrobenzene isomer separation.

Diagram 2: Decision Logic for Separation Method Selection

G start Start: Crude Dinitrobenzene Mixture q1 Is the target the m-isomer specifically? start->q1 q2 Are physical properties (e.g., solubility) sufficiently different? q1->q2 No chem_wash Use Chemical Wash (Sulfite or Alkali) q1->chem_wash Yes q3 Is very high purity (>99.5%) required for analytical use? q2->q3 No fractional_cryst Use Fractional Crystallization q2->fractional_cryst Yes q3->fractional_cryst No chromatography Use Preparative HPLC or GC q3->chromatography Yes end Obtain Purified Isomer(s) chem_wash->end fractional_cryst->end chromatography->end

Caption: Decision tree for choosing a separation method.

References

troubleshooting low yield in the Zinin reduction of 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the Zinin reduction of 1,3-Dinitrobenzene to 3-Nitroaniline (B104315).

Troubleshooting Guide

Low yields in the Zinin reduction of this compound can arise from several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Question: My Zinin reduction of this compound resulted in a significantly lower than expected yield of 3-nitroaniline. What are the potential causes and how can I improve it?

Answer:

A low yield of 3-nitroaniline can be attributed to several factors. Systematically investigate the following potential causes:

  • Reagent Quality and Stoichiometry:

    • Purity of Sodium Sulfide (B99878): The quality of the sodium sulfide is crucial. Old or improperly stored sodium sulfide may have oxidized or hydrated, reducing its effectiveness. Use of fresh, high-purity sodium sulfide is recommended.[1] In some cases, using sodium polysulfide, which can be prepared in situ, may offer better results.[2][3]

    • Stoichiometry of Reactants: The stoichiometry of the reaction is critical. An insufficient amount of the sulfide reducing agent will lead to incomplete reduction of the starting material. Conversely, an excessive amount can sometimes lead to undesired side reactions. A typical stoichiometry involves a molar excess of the sulfide reagent.

  • Reaction Conditions:

    • Temperature Control: The reaction temperature needs to be carefully controlled. While heating is generally required to drive the reaction, excessive temperatures can lead to the formation of byproducts and decomposition of the product. A gentle reflux is often employed.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

    • Solvent System: The choice of solvent is important. The reaction is typically carried out in an aqueous or alcoholic medium.[2] The solubility of both the starting material and the intermediates can influence the reaction rate and yield.

  • Work-up and Purification:

    • Product Isolation: Inefficient extraction of the 3-nitroaniline from the reaction mixture can lead to significant product loss. Ensure the pH is appropriate for the extraction and use a suitable organic solvent.

    • Purification Method: The chosen purification method, such as crystallization or chromatography, should be optimized to minimize product loss.

  • Side Reactions:

    • Over-reduction: Although the Zinin reduction is known for its selectivity in reducing only one nitro group in dinitro compounds, over-reduction to 1,3-diaminobenzene can occur under harsh conditions.[4]

    • Formation of Byproducts: A variety of side reactions can occur, leading to the formation of azoxy, azo, and hydrazo compounds, which can complicate purification and lower the yield of the desired amine.[5][6] The formation of thiosulfate (B1220275) is an inherent byproduct of the reaction.[7]

Frequently Asked Questions (FAQs)

Q1: Why is the Zinin reduction preferred for the selective reduction of this compound?

A1: The Zinin reduction is highly effective for the selective reduction of one nitro group in polynitro aromatic compounds.[7][8] The initial reduction of one nitro group to an amino group introduces an electron-donating substituent to the aromatic ring. This increased electron density deactivates the ring towards further nucleophilic attack by the sulfide reducing agent, thus preventing the reduction of the second nitro group.[4]

Q2: What is the mechanism of the Zinin reduction?

A2: While the exact mechanism is not fully elucidated, it is believed to involve the nucleophilic attack of a disulfide ion on the nitro group.[6][7] This is followed by a series of reduction steps, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates to form the final amine product.[7]

Q3: Can I use other reducing agents besides sodium sulfide?

A3: Yes, other sulfide-based reagents can be used, such as ammonium (B1175870) sulfide or sodium hydrosulfide.[6] The choice of reagent can influence the reaction rate and selectivity. For instance, sodium polysulfide has been reported to be effective.[2]

Q4: How can I monitor the progress of my Zinin reduction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot (3-nitroaniline).

Q5: My purified 3-nitroaniline is discolored. What is the cause and how can I prevent it?

A5: Discoloration, often a reddish-brown hue, can be due to the presence of small amounts of oxidized byproducts or sulfur-containing impurities.[1] To obtain a purer product, it is important to perform the work-up promptly and efficiently. Recrystallization from a suitable solvent system can help in removing these colored impurities. In some cases, treatment with activated charcoal during the purification process can also be beneficial.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Zinin reduction of this compound to 3-nitroaniline.

Starting MaterialReducing AgentSolventTemperatureReaction TimeYield of 3-NitroanilineReference
This compoundSodium Polysulfide (from Na₂S·9H₂O and Sulfur)WaterBoilingNot Specified57%[3]
This compoundSodium DisulfideAqueous Methanol30-60°CNot SpecifiedNot Specified (Kinetics Studied)[5]
1,3-DinitronaphthaleneAmmonium SulfideNot SpecifiedNot SpecifiedNot SpecifiedGood[6]

Experimental Protocol: Zinin Reduction of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur powder

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation of the Sodium Polysulfide solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate in water. Add powdered sulfur to this solution. Heat the mixture gently with stirring until the sulfur has completely dissolved to form a clear, dark-colored solution of sodium polysulfide.[3]

  • Reaction Setup: In a separate round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and water.

  • Reaction Execution: Heat the this compound suspension to a gentle boil. Slowly add the prepared sodium polysulfide solution to the boiling suspension with vigorous stirring.

  • Reaction Monitoring: Continue to heat the reaction mixture under reflux. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with hydrochloric acid to precipitate any remaining sulfur.

    • Filter the mixture to remove the precipitated sulfur.

    • Basify the filtrate with a sodium hydroxide solution to precipitate the crude 3-nitroaniline.

    • Filter the crude product and wash it with cold water.

  • Purification:

    • The crude 3-nitroaniline can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

    • Alternatively, the product can be extracted from the basified aqueous solution using an organic solvent. The organic extracts are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the purified 3-nitroaniline.

Visualizations

Troubleshooting_Zinin_Reduction start Low Yield in Zinin Reduction reagent_quality Check Reagent Quality & Stoichiometry start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions workup Evaluate Work-up & Purification start->workup side_reactions Consider Side Reactions start->side_reactions sulfide_purity Use fresh, high-purity Sodium Sulfide reagent_quality->sulfide_purity stoichiometry Verify correct reactant stoichiometry reagent_quality->stoichiometry temperature Optimize reaction temperature (gentle reflux) reaction_conditions->temperature time Monitor reaction to completion (TLC) reaction_conditions->time solvent Ensure appropriate solvent system reaction_conditions->solvent extraction Optimize extraction pH and solvent workup->extraction purification_method Refine purification method (crystallization/chromatography) workup->purification_method over_reduction Check for over-reduction (milder conditions) side_reactions->over_reduction byproducts Characterize byproducts to identify side reactions side_reactions->byproducts solution Improved Yield sulfide_purity->solution stoichiometry->solution temperature->solution time->solution solvent->solution extraction->solution purification_method->solution over_reduction->solution byproducts->solution

Caption: Troubleshooting flowchart for low yield in Zinin reduction.

Zinin_Reduction_Workflow start Start: this compound prepare_reagent Prepare Sodium Polysulfide Solution start->prepare_reagent mix_reactants Combine Reactants and Heat to Reflux start->mix_reactants prepare_reagent->mix_reactants monitor Monitor Reaction (TLC) mix_reactants->monitor workup Reaction Work-up (Acidify, Filter, Basify) monitor->workup purify Purify Crude Product (Crystallization/Extraction) workup->purify end End: 3-Nitroaniline purify->end

Caption: Experimental workflow for the Zinin reduction.

References

improving the sensitivity of analytical methods for 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 1,3-Dinitrobenzene (1,3-DNB). Our aim is to help you improve the sensitivity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the determination of this compound?

A1: The most common analytical methods for this compound include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) with various detectors such as Electron Capture Detection (ECD), Nitrogen-Phosphorus Detection (NPD), or Mass Spectrometry (MS).[1] Spectrophotometric methods also exist but are generally less selective.

Q2: What is the typical UV absorption maximum for this compound for HPLC-UV analysis?

A2: this compound in methanol (B129727) exhibits a UV absorbance maximum that can be utilized for sensitive detection. While specific wavelengths used in methods vary, a common approach is to monitor the effluent at a wavelength where 1,3-DNB has significant absorbance, such as around 254 nm or 260 nm.[2] For optimal sensitivity, it is recommended to determine the absorbance maximum experimentally in the mobile phase being used.

Q3: Is this compound susceptible to degradation during GC analysis?

A3: Yes, as a nitroaromatic compound, this compound can be susceptible to thermal degradation in the hot GC inlet, especially at temperatures above what is necessary for efficient volatilization.[3][4] This degradation can lead to reduced peak response and the appearance of unexpected peaks in the chromatogram. It is crucial to optimize the inlet temperature to minimize this effect.

Q4: What are the key factors to consider for improving the sensitivity of my this compound analysis?

A4: To improve sensitivity, focus on three main areas:

  • Sample Preparation: Employ a sample pre-concentration step, such as Solid-Phase Extraction (SPE), to increase the analyte concentration before injection.

  • Instrumentation and Method Parameters:

    • For HPLC-UV, ensure you are using the optimal wavelength for detection and a low-noise detector.

    • For GC-ECD, optimize the detector temperature and gas flows for maximum response to nitro compounds.

    • For both techniques, using a high-efficiency column will result in sharper peaks, which are easier to detect above the baseline noise.

  • Data Acquisition and Processing: Utilize a data system with effective noise filtering and integration algorithms.

Q5: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values I can expect for this compound analysis?

A5: The LOD and LOQ are highly dependent on the analytical technique, detector, and sample matrix. However, for guidance, HPLC-UV methods can achieve LODs in the range of 0.8 to 1.8 µg/L in water samples after SPE.[2] GC-ECD methods are generally more sensitive for nitroaromatic compounds and can achieve even lower detection limits.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Problem: No peak detected for this compound.

Possible Cause Troubleshooting Step
Incorrect Injection Verify that the autosampler is functioning correctly and that the syringe is drawing and injecting the sample. Manually inject a standard to confirm.
Compound Degradation Ensure the sample is properly stored and protected from light. Prepare fresh standards.
Mobile Phase Issue Check the mobile phase composition and ensure all components are miscible. Prepare fresh mobile phase.
Detector Malfunction Confirm the detector lamp is on and that the wavelength is set correctly. Check the detector's diagnostic parameters.
System Leak Inspect all fittings and connections for any signs of leaks.
Column Clogging A fully clogged column will result in a pressure alarm. A partial clog may lead to no elution. Try flushing the column or replacing it.

Problem: Peak tailing for this compound.

Possible Cause Troubleshooting Step
Column Void A void at the head of the column can cause peak tailing. Try reversing and flushing the column (if permissible by the manufacturer) or replace the column.
Secondary Interactions Residual silanol (B1196071) groups on the column packing can interact with the nitro groups of 1,3-DNB. Try using a mobile phase with a lower pH to suppress silanol ionization or add a competing base like triethylamine (B128534) (TEA) in small concentrations. Using a highly deactivated (end-capped) column is also recommended.
Column Overload Inject a more dilute standard. If the peak shape improves, the original sample was overloaded.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
Contamination Contaminants on the column or in the guard column can cause peak distortion. Clean or replace the guard column and flush the analytical column with a strong solvent.

Problem: High baseline noise.

Possible Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.
Air Bubbles in the System Degas the mobile phase thoroughly. Purge the pump and detector to remove any trapped air bubbles.
Detector Lamp Failing A failing UV lamp can cause an unstable baseline. Check the lamp's energy output and replace it if necessary.
Flow Cell Contamination Flush the detector flow cell with a strong, appropriate solvent to remove any contaminants.
Pump Malfunction Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as baseline noise. Perform routine pump maintenance.
GC Analysis Troubleshooting

Problem: No peak detected for this compound.

Possible Cause Troubleshooting Step
Syringe Issue Ensure the syringe is not clogged and is drawing and injecting the sample correctly.
Inlet Leak Check the septum for leaks and replace if necessary. Perform a leak check on the inlet.
Column Breakage A broken column will prevent the analyte from reaching the detector. Visually inspect the column and ensure it is properly installed.
Detector Malfunction For GC-ECD, ensure the detector is at the correct temperature and that the makeup gas flow is appropriate. For GC-MS, check the filament and tune.
Thermal Degradation in Inlet If the inlet temperature is too high, 1,3-DNB may completely degrade before reaching the column. Try lowering the inlet temperature.[3]

Problem: Reduced peak size or sensitivity.

Possible Cause Troubleshooting Step
Active Sites in the Inlet The inlet liner can have active sites that adsorb or degrade 1,3-DNB. Use a new, deactivated liner.[5]
Incorrect Split Ratio If using a split injection, ensure the split ratio is not too high. For trace analysis, consider using a splitless injection.
Detector Contamination A dirty ECD can lead to a loss of sensitivity. Perform detector cleaning as per the manufacturer's instructions.
Column Contamination Co-injected non-volatile matrix components can accumulate at the head of the column, leading to active sites. Trim the front end of the column (e.g., 10-20 cm).
Suboptimal Detector Parameters For GC-ECD, optimize the detector temperature and makeup gas flow to maximize the response for nitroaromatic compounds.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound by different analytical methods.

Table 1: HPLC-UV Method Performance

ParameterWater Matrix
Limit of Detection (LOD) 0.8 - 1.8 µg/L
Limit of Quantification (LOQ) 2.5 - 5.0 µg/L
Recovery 81.5% - 101.0%
Relative Standard Deviation (RSD) 1.1% - 5.6%
Data obtained from a study using SPE for sample pre-concentration.[2]

Table 2: GC-ECD Method Performance

ParameterWater Matrix
Limit of Detection (LOD) Low ppb range
Recovery ~110%
Coefficient of Variation 23%
Data from analysis of blood and urine after extraction.

Experimental Protocols

Protocol 1: Improving Sensitivity by Solid-Phase Extraction (SPE) for HPLC-UV Analysis of this compound in Water
  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass 100-500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge with 2-5 mL of a suitable organic solvent, such as acetonitrile (B52724) or methanol, into a collection vial.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 0.5-1 mL) of the mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the HPLC-UV system.

Protocol 2: Optimizing GC-ECD Parameters for Enhanced Sensitivity
  • Inlet Temperature Optimization:

    • Start with a lower inlet temperature (e.g., 200 °C) and inject a 1,3-DNB standard.

    • Gradually increase the inlet temperature in 10-20 °C increments, monitoring the peak area and shape.

    • Select the lowest temperature that provides good peak shape and response without significant tailing, which could indicate incomplete volatilization.

  • Carrier Gas Flow Rate:

    • Optimize the carrier gas flow rate (linear velocity) to achieve the best separation efficiency (narrowest peaks) for 1,3-DNB.

  • Detector Temperature:

    • The ECD is sensitive to temperature changes. Set the detector temperature about 20-30 °C above the final oven temperature to prevent condensation. A typical starting point is 300 °C.

  • Makeup Gas Flow:

    • The makeup gas (typically nitrogen or argon/methane) flow rate is critical for ECD performance. Optimize the flow rate according to the manufacturer's recommendations to achieve the best signal-to-noise ratio.

  • Injection Technique:

    • For trace analysis, use a splitless injection to introduce the entire sample onto the column. Optimize the splitless time to ensure efficient transfer of 1,3-DNB.

Visualizations

Troubleshooting_No_Peak_HPLC start No Peak Detected for 1,3-DNB check_injection Verify Injection (Manual vs. Auto) start->check_injection peak_observed Peak Observed? check_injection->peak_observed After re-injection check_standard Prepare Fresh Standard check_mobile_phase Check Mobile Phase (Composition, Freshness) check_standard->check_mobile_phase No Peak check_standard->peak_observed After injecting fresh standard check_detector Check Detector (Lamp, Wavelength) check_mobile_phase->check_detector No Peak check_mobile_phase->peak_observed After preparing fresh mobile phase check_system Inspect System for Leaks and Blockages check_detector->check_system No Peak check_detector->peak_observed After confirming detector settings check_system->peak_observed After resolving leaks/blockages escalate Consult Instrument Manual or Contact Manufacturer check_system->escalate No Peak peak_observed->check_standard No problem_solved Problem Solved peak_observed->problem_solved Yes

Caption: Troubleshooting workflow for no peak detection in HPLC.

Troubleshooting_Peak_Tailing_HPLC start Peak Tailing Observed check_overload Inject Diluted Standard start->check_overload symmetric_peak Symmetric Peak? check_overload->symmetric_peak After injection check_column Inspect/Replace Guard Column Flush/Replace Analytical Column check_mobile_phase Adjust Mobile Phase pH or Add Modifier check_column->check_mobile_phase Still Tailing check_column->symmetric_peak After column maintenance check_extra_column Minimize Tubing Length/ID check_mobile_phase->check_extra_column Still Tailing check_mobile_phase->symmetric_peak After mobile phase adjustment check_extra_column->symmetric_peak After system optimization escalate Further Method Development Required check_extra_column->escalate Still Tailing symmetric_peak->check_column No problem_solved Problem Solved symmetric_peak->problem_solved Yes

References

minimizing side-product formation during nitration of nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitration of Nitrobenzene (B124822)

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation during the electrophilic nitration of nitrobenzene to synthesize m-dinitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the nitration of nitrobenzene, and what are the common side-products?

The primary and desired product of the nitration of nitrobenzene is meta-dinitrobenzene (m-dinitrobenzene) . The nitro group (NO₂) already present on the benzene (B151609) ring is an electron-withdrawing group and a meta-director.[1][2] This means it deactivates the benzene ring, making further nitration more difficult than the initial nitration of benzene, and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[1][3]

Common side-products include small amounts of ortho-dinitrobenzene (o-dinitrobenzene) and para-dinitrobenzene (p-dinitrobenzene) .[4] Under excessively harsh conditions (e.g., very high temperatures and fuming nitric acid), further nitration can occur to form 1,3,5-trinitrobenzene (B165232) (TNB) , though this is generally difficult to achieve as the two nitro groups strongly deactivate the ring.[3][5][6]

Q2: My reaction is producing a high percentage of ortho- and para-isomers. How can I increase the selectivity for the meta product?

The formation of m-dinitrobenzene is highly favored, typically yielding around 93% of the product mixture, with o-dinitrobenzene and p-dinitrobenzene constituting about 6% and 1% respectively.[4] If you are observing a higher-than-expected yield of ortho and para isomers, the primary factor to control is temperature .

  • Temperature Control: The nitration of nitrobenzene is an exothermic reaction.[1] Maintaining a controlled temperature is crucial. Do not allow the temperature to rise excessively. A recommended range is between 60°C and 100°C.[6][7] Exceeding this, especially above 100°C, can lead to decreased selectivity and potentially hazardous conditions.[6] Use an ice bath to manage the temperature, especially during the addition of reagents.[7][8]

Q3: I am concerned about the formation of 1,3,5-trinitrobenzene. How can this be avoided?

Formation of 1,3,5-trinitrobenzene from nitrobenzene is generally not a significant concern under standard laboratory conditions for synthesizing dinitrobenzene. The presence of two deactivating nitro groups on the dinitrobenzene ring makes the third nitration step extremely slow.[3] To avoid its formation entirely:

  • Avoid Extreme Temperatures: Do not exceed the recommended temperature range of 100°C.[6] The formation of TNB requires much higher temperatures, with some sources citing 473K (200°C).[5]

  • Use Standard Reagents: Avoid using fuming nitric acid unless trinitration is the specific goal. A standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is sufficient for dinitration.[9][10]

Q4: My final yield of m-dinitrobenzene is low. What are the common causes?

Low yield can result from several factors throughout the experimental process:

  • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration. Many protocols suggest heating for 30 minutes to 2 hours after the addition of reagents to ensure the reaction goes to completion.[9][10]

  • Suboptimal Temperature: While high temperatures can cause side-products, a temperature that is too low may lead to an incomplete reaction. The reaction should be maintained at a temperature of at least 60°C.[7]

  • Loss During Workup: The product is precipitated by pouring the reaction mixture into ice-cold water.[8][9] Ensure thorough stirring and sufficient cooling to maximize precipitation. Losses can also occur during filtration and washing.

  • Loss During Purification: Recrystallization is a common purification method, typically using ethanol (B145695).[7][8] While this is necessary to remove impurities, some product will inevitably be lost. Avoid using an excessive amount of solvent during recrystallization.

Q5: The reaction temperature is increasing uncontrollably. What should I do?

An uncontrolled temperature rise (a thermal runaway) is dangerous and can lead to the formation of unwanted byproducts and a potential safety hazard.

  • Immediate Cooling: Use a pre-prepared ice bath to immediately cool the reaction flask.[7]

  • Slow Reagent Addition: The most common cause is adding the reagents too quickly. Nitrobenzene or nitric acid should be added slowly, in small portions, allowing the heat to dissipate between additions.[7][10]

  • Constant Agitation: Ensure the reaction mixture is being constantly and efficiently stirred or swirled to ensure even heat distribution.[7][10]

Data Summary: Reaction Conditions

The following table summarizes typical reaction conditions and expected product distribution for the nitration of nitrobenzene to m-dinitrobenzene.

ParameterConditionExpected OutcomeCitation(s)
Reactants Nitrobenzene, Conc. Nitric Acid, Conc. Sulfuric AcidElectrophilic Aromatic Substitution[1][11]
Temperature 60°C - 100°CFavors dinitration; minimizes trinitration[6][7][8]
Reaction Time 30 minutes - 2 hours (after reagent addition)Drives reaction to completion[9][10]
Product Ratio ~93% m-dinitrobenzeneHigh selectivity for the meta isomer[4]
~6% o-dinitrobenzeneMinor side-product[4]
~1% p-dinitrobenzeneMinor side-product[4]

Experimental Protocol: Synthesis of m-Dinitrobenzene

This protocol is a synthesized example based on established laboratory procedures.[7][9][10]

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Nitrobenzene (C₆H₅NO₂)

  • Ethanol (for recrystallization)

  • Ice

  • Round-bottom flask or Erlenmeyer flask

  • Reflux condenser (optional, for prolonged heating)[9]

  • Stirring apparatus

  • Beakers, measuring cylinders, and filtration apparatus

Procedure:

  • Prepare the Nitrating Mixture: In a 250 mL flask, carefully add 10.5 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant swirling, add 7.5 mL of concentrated nitric acid to the sulfuric acid.[9] Keep the mixture cool.

  • Addition of Nitrobenzene: While monitoring the temperature, slowly add 5 mL of nitrobenzene in small portions to the cooled nitrating mixture.[9] Maintain continuous stirring or swirling. Use the ice bath to ensure the temperature does not exceed 70-90°C.[7][9]

  • Reaction Heating: After all the nitrobenzene has been added, heat the mixture on a boiling water bath or with a heating mantle to about 90-100°C for 30-60 minutes to complete the reaction.[6][10]

  • Precipitation (Workup): Allow the reaction mixture to cool slightly. Carefully pour the warm mixture into a beaker containing approximately 60-100 mL of ice-cold water while stirring vigorously.[9] A pale yellow solid, the crude m-dinitrobenzene, will precipitate.

  • Filtration: Cool the mixture thoroughly in an ice bath to ensure maximum precipitation. Collect the solid product by vacuum filtration and wash the crystals several times with cold water to remove residual acid.[8]

  • Purification (Recrystallization): Transfer the crude, dried product to a flask. Add a minimal amount of hot ethanol and heat gently until the solid dissolves completely.[7][8] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and allow them to air dry. The melting point of pure m-dinitrobenzene is 88-90°C.[7]

Visualizations

Reaction Pathway Diagram

The diagram below illustrates the primary reaction pathway for the nitration of nitrobenzene and the formation of potential side-products.

Nitration_Pathway cluster_main Nitration of Nitrobenzene Nitrobenzene Nitrobenzene mDNB meta-Dinitrobenzene (Major Product, ~93%) Nitrobenzene->mDNB Conc. HNO₃, Conc. H₂SO₄ 60-100°C oDNB ortho-Dinitrobenzene (Side-Product, ~6%) Nitrobenzene->oDNB Minor Pathway pDNB para-Dinitrobenzene (Side-Product, ~1%) Nitrobenzene->pDNB Minor Pathway TNB 1,3,5-Trinitrobenzene (Side-Product) mDNB->TNB Harsh Conditions (e.g., >100°C, Fuming HNO₃)

Caption: Reaction scheme for the nitration of nitrobenzene.

Troubleshooting Workflow

This flowchart provides a logical guide for troubleshooting common issues encountered during the synthesis of m-dinitrobenzene.

Troubleshooting_Workflow Start Problem Observed LowYield Low Product Yield Start->LowYield HighImpurity High Impurity Level (e.g., o/p isomers) Start->HighImpurity CheckTime Was reaction time sufficient (30-60 min)? LowYield->CheckTime Yes CheckTempHigh Did temperature exceed 100°C? HighImpurity->CheckTempHigh Yes CheckTempLow Was temperature too low (<60°C)? CheckTime->CheckTempLow No Sol_Time Solution: Increase reaction time. CheckTime->Sol_Time Yes CheckWorkup Was precipitation incomplete? CheckTempLow->CheckWorkup No Sol_TempLow Solution: Maintain temp in 60-100°C range. CheckTempLow->Sol_TempLow Yes Sol_Workup Solution: Ensure thorough cooling/stirring in ice water. CheckWorkup->Sol_Workup Yes CheckAddition Was reagent addition too rapid? CheckTempHigh->CheckAddition No Sol_TempHigh Solution: Improve temperature control with an ice bath. CheckTempHigh->Sol_TempHigh Yes Sol_Addition Solution: Add reagents slowly in portions. CheckAddition->Sol_Addition Yes

Caption: Troubleshooting guide for m-dinitrobenzene synthesis.

References

addressing matrix effects in 1,3-Dinitrobenzene sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 1,3-Dinitrobenzene.

Troubleshooting Guides

Issue: Poor peak shape (tailing or fronting) for this compound in GC-MS analysis.

Possible Cause: Active sites in the GC inlet or column, or a non-optimized injection temperature, can lead to poor peak shapes, which can be exacerbated by matrix components.[1]

Solution:

  • Inlet Maintenance: Clean or replace the injector liner and septum.[1][2] Active sites in a dirty liner can interact with the analyte.

  • Column Conditioning: Trim the first few centimeters of the column to remove any active sites that may have developed.[1] If the problem persists, the column may need to be replaced.

  • Optimize Temperatures: Ensure the injector temperature is sufficient to volatilize this compound and the sample matrix without causing degradation.[1] An initial column temperature that is too high can also affect peak shape in splitless injections.[2]

  • Use of Analyte Protectants: In GC-MS, matrix components can sometimes enhance the signal by blocking active sites.[3] If matrix removal is not feasible, co-injecting "analyte protectants" can mimic this effect and improve peak shape and response.

Issue: Inconsistent results and poor reproducibility in HPLC-UV or LC-MS analysis.

Possible Cause: Variable matrix effects between samples are likely causing fluctuations in signal intensity.

Solution:

  • Evaluate Sample Preparation: Enhance the cleanup procedure to remove more interfering matrix components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be optimized to be more selective for this compound.[4][5]

  • Employ an Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-D4, is the most effective way to compensate for matrix effects.[6] The internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.

  • Matrix-Matched Calibration: If a suitable internal standard is not available, preparing calibration standards in a blank matrix that matches the sample matrix can compensate for consistent matrix effects.[7][8]

  • Standard Addition: For complex or highly variable matrices, the standard addition method is highly recommended.[9][10][11] This involves adding known amounts of a this compound standard to aliquots of the sample to create a calibration curve within each sample, directly accounting for its specific matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: The "matrix" consists of all components in a sample apart from the analyte of interest.[12] Matrix effects arise when these co-eluting components interfere with the analytical signal of this compound. In LC-MS, this interference typically occurs in the ion source, leading to ion suppression (decreased signal) or enhancement (increased signal).[5][6] In GC-MS, matrix components can coat active sites in the injector, paradoxically leading to signal enhancement by preventing analyte degradation.[3] These effects can compromise the accuracy, precision, and sensitivity of the analysis.[6]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method is the post-extraction spike experiment.[6] You compare the signal response of a this compound standard in a clean solvent to the response of the same standard spiked into a blank matrix extract (a sample known to not contain this compound). A significant difference in signal intensity indicates the presence of matrix effects. A value less than 100% (post-extraction spike area / neat solution area x 100%) points to ion suppression, while a value greater than 100% indicates ion enhancement.[13]

Q3: What is the best calibration strategy to counteract matrix effects for this compound?

A3: The most robust method is the use of a stable isotope-labeled internal standard, like this compound-D4.[6] If this is not feasible, the standard addition method is an excellent alternative, especially for samples with complex and variable matrices.[9][10][11] Matrix-matched calibration is also a viable option if a representative blank matrix is available and the matrix composition across samples is consistent.[7][8]

Q4: Can sample dilution reduce matrix effects?

A4: Yes, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[14] However, a major drawback is that dilution will also increase the limit of quantitation for this compound, which may not be acceptable if trace-level detection is required.

Data Presentation

Table 1: Illustrative Recovery of Nitro-organic Explosives (including Nitroaromatics) from Soil using Solid Phase Extraction (SPE).

This table provides an example of the recovery rates that can be achieved for compounds chemically similar to this compound using an optimized SPE cleanup method. The data is adapted from a study on various explosive compounds in different soil matrices.

Compound ClassPotting Soil Recovery (%)Sand Recovery (%)Loam Recovery (%)
Nitramines556842
Nitrate Esters455538
Nitroaromatics 48 62 45
Nitroalkane425835

Data is illustrative and based on a study of 12 different explosive compounds. The "Nitroaromatics" category included compounds structurally related to this compound. Actual recoveries for this compound may vary.[15]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Soil Samples

This protocol is a general guideline for the cleanup of soil extracts containing this compound and is based on methods developed for nitroaromatic explosives.[15]

  • Sample Extraction:

    • Weigh 1-2 g of the soil sample into a centrifuge tube.

    • Add a known amount of internal standard (e.g., this compound-D4) if using this quantification method.

    • Add 5 mL of acetone (B3395972) and vortex for 1 minute.

    • Centrifuge the sample to pellet the soil particles.

  • SPE Cartridge Preparation:

    • Select an appropriate SPE cartridge (e.g., a divinylbenzene-N-vinylpyrrolidone copolymer).[15]

    • Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading:

    • Transfer the acetone extract to a larger vial and dilute with deionized water to a final volume of 50 mL (to ensure an aqueous concentration of at least 90%).[15]

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., <2 mL/min).[15]

  • Washing:

    • Wash the cartridge with 3 mL of a 50:50 methanol:water solution to remove polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge with a small volume (e.g., 2 mL) of a suitable organic solvent like acetone or acetonitrile.

  • Analysis:

    • The eluate can then be directly analyzed by GC-MS or HPLC.

Protocol 2: Standard Addition Method for this compound in Water Samples

This protocol describes a multiple-point standard addition for the quantification of this compound in water samples, which is particularly useful for complex matrices.[9][10][11]

  • Sample Preparation:

    • Prepare at least four identical aliquots of the water sample (e.g., 10 mL each).

  • Spiking:

    • Leave one aliquot unspiked (this is the "zero addition" point).

    • To the remaining aliquots, add increasing known amounts of a this compound standard solution. The concentration of the spikes should be chosen to bracket the expected concentration of the analyte in the sample.

  • Analysis:

    • Analyze all the prepared solutions (the unspiked sample and the spiked samples) using the developed analytical method (e.g., HPLC-UV or LC-MS).

  • Data Analysis:

    • Plot the measured analytical signal (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line represents the concentration of this compound in the original, unspiked sample.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Collection (e.g., Soil, Water) Extraction Extraction with Organic Solvent Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, LLE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or HPLC) Cleanup->Analysis Data Data Acquisition Analysis->Data Quant Quantification Strategy Data->Quant IS Internal Standard Quant->IS MMA Matrix-Matched Calibration Quant->MMA SA Standard Addition Quant->SA

Caption: General experimental workflow for this compound analysis.

troubleshooting_workflow Start Inconsistent Results or Poor Peak Shape CheckSystem Check System Suitability (e.g., blanks, standards) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK InletMaint Perform Inlet Maintenance SystemOK->InletMaint No MatrixEffect Suspect Matrix Effects SystemOK->MatrixEffect Yes ColumnCheck Check/Trim/Replace Column InletMaint->ColumnCheck PostSpike Perform Post-Extraction Spike Experiment MatrixEffect->PostSpike EffectPresent Matrix Effect Confirmed? PostSpike->EffectPresent OptimizeCleanup Optimize Sample Cleanup (SPE/LLE) EffectPresent->OptimizeCleanup Yes End Accurate Quantification EffectPresent->End No UseIS Use Stable Isotope-Labeled Internal Standard OptimizeCleanup->UseIS UseSA Use Standard Addition Method UseIS->UseSA UseSA->End

Caption: Troubleshooting workflow for addressing matrix effects.

References

Technical Support Center: Optimization of Conditions for 1,3-Dinitrobenzene Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 1,3-Dinitrobenzene (1,3-DNB).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound (1,3-DNB) degradation?

A1: The most common methods for 1,3-DNB degradation include reductive degradation, biodegradation, photocatalytic degradation, and advanced oxidation processes (AOPs).[1][2] Reductive methods often employ agents like alkaline ascorbic acid.[1][3] Biodegradation can be achieved using various microorganisms or plants.[2] Photocatalytic degradation typically utilizes semiconductor catalysts like TiO2, while AOPs generate highly reactive hydroxyl radicals to break down 1,3-DNB.

Q2: What are the expected degradation products of 1,3-DNB?

A2: The degradation of 1,3-DNB can proceed through various intermediates depending on the method used. Common intermediates include 3-nitroaniline (B104315) and 1,3-phenylenediamine.[2] Under certain reductive conditions, intermediates such as nitrosobenzene, azoxybenzene, and azobenzene (B91143) can be formed, with aniline (B41778) as a potential final product.

Q3: How can I monitor the degradation of 1,3-DNB and the formation of its products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques for monitoring 1,3-DNB degradation and identifying its byproducts.[1][3][4]

Q4: What are the key parameters to optimize for efficient 1,3-DNB degradation?

A4: Key parameters to optimize vary depending on the degradation method. For reductive degradation with alkaline ascorbic acid, the molar ratio of NaOH to ascorbic acid and the pH are critical.[1][3] In photocatalytic degradation, catalyst loading, pH, and the intensity of the light source are important factors. For biodegradation, parameters such as pH, temperature, nutrient availability, and the acclimatization of the microbial consortium are crucial.

Troubleshooting Guides

Reductive Degradation using Alkaline Ascorbic Acid
Problem Possible Cause Solution
Incomplete degradation of 1,3-DNB Insufficient concentration of ascorbic acid or NaOH.Increase the concentration of ascorbic acid and/or NaOH. The molar ratio of NaOH to ascorbic acid is a critical factor to optimize.[1][3]
Incorrect pH.Ensure the pH of the reaction mixture is sufficiently alkaline. Elevated pH is crucial for the electron transfer from ascorbic acid.[3]
Short reaction time.Increase the reaction time. While significant degradation can occur within 30 minutes, complete removal may take longer.[1]
Formation of unexpected byproducts Sub-optimal NaOH/Ascorbic Acid molar ratio.A higher NaOH to ascorbic acid molar ratio can favor different reaction pathways. Adjust the ratio to favor the desired degradation products.[1]
Presence of interfering substances in the matrix.Purify the sample or use a more selective analytical method to identify and quantify the byproducts.
Photocatalytic Degradation
Problem Possible Cause Solution
Low degradation efficiency Inadequate catalyst loading.Optimize the concentration of the photocatalyst (e.g., TiO2). Both too low and too high concentrations can hinder the degradation rate.
Incorrect pH of the solution.The pH affects the surface charge of the photocatalyst and the ionization state of 1,3-DNB. Determine the optimal pH for your specific catalyst.
Insufficient light intensity or inappropriate wavelength.Ensure the light source provides sufficient energy to activate the photocatalyst. The wavelength of the light should match the bandgap of the semiconductor.
Catalyst deactivation.The catalyst surface can become fouled or poisoned. Regenerate the catalyst by washing with appropriate solvents or by thermal treatment.
Poor reproducibility of results Inconsistent experimental setup.Standardize the experimental setup, including the reactor geometry, light source position, and stirring rate.[5][6][7]
Variation in catalyst preparation.Ensure a consistent and reproducible method for synthesizing or preparing the photocatalyst.
Biodegradation
Problem Possible Cause Solution
Low or no degradation Microbial culture is not adapted to 1,3-DNB.Acclimatize the microbial culture to 1,3-DNB by gradually increasing its concentration in the growth medium.[8]
Toxicity of 1,3-DNB to the microorganisms.Start with a lower initial concentration of 1,3-DNB. High concentrations can be inhibitory or toxic to the microbial population.
Unfavorable environmental conditions.Optimize pH, temperature, and nutrient levels for the specific microbial consortium being used.
Slow degradation rate Low bioavailability of 1,3-DNB.In soil or sediment matrices, the bioavailability of 1,3-DNB may be limited. Consider using surfactants or co-solvents to increase its solubility.
Insufficient microbial population.Inoculate with a higher concentration of the degrading microorganisms.

Data Presentation

Optimized Conditions for 1,3-DNB Degradation
Degradation Method Key Parameters Optimal Conditions Reference
Reductive DegradationNaOH Concentration0.21–2 M[1]
Ascorbic Acid Concentration20–100 mM[1]
Reaction Time0.5 - 2 hours[1]
Biodegradation (using Sphagneticola trilobata)pH3[9]
Weed Dose10 g/L[9]
Reaction Time14 days[9]
Initial 1,3-DNB Concentration0.5 mM[9]

Experimental Protocols

Protocol 1: Reductive Degradation of 1,3-DNB using Alkaline Ascorbic Acid
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare aqueous solutions of Sodium Hydroxide (NaOH) and Ascorbic Acid (AsA) at the desired concentrations.

  • Reaction Setup:

    • In a reaction vessel, add the desired volume of the 1,3-DNB stock solution and dilute with deionized water to the final desired concentration.

    • Add the prepared NaOH solution to the reaction vessel and mix thoroughly.

    • Initiate the degradation reaction by adding the Ascorbic Acid solution.

  • Reaction Conditions:

    • Maintain the reaction at a constant temperature with continuous stirring.

    • Collect samples at specific time intervals for analysis.

  • Sample Analysis:

    • Quench the reaction in the collected samples (e.g., by neutralizing the pH).

    • Extract the analytes from the aqueous phase using a suitable organic solvent (e.g., dichloromethane).

    • Analyze the extracted samples using HPLC-UV or GC-MS to determine the concentration of 1,3-DNB and its degradation products.

Protocol 2: Photocatalytic Degradation of 1,3-DNB using TiO2
  • Catalyst Preparation:

    • Disperse a known amount of TiO2 photocatalyst in a specific volume of deionized water to create a slurry.

  • Reaction Setup:

    • Use a photoreactor equipped with a UV lamp and a cooling system to maintain a constant temperature.[5][7]

    • Add the 1,3-DNB solution to the reactor.

    • Introduce the TiO2 slurry into the reactor.

  • Reaction Conditions:

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium between the 1,3-DNB and the catalyst surface.

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Continuously stir the reaction mixture throughout the experiment.

  • Sample Analysis:

    • Withdraw aliquots of the suspension at regular time intervals.

    • Separate the TiO2 particles from the solution by centrifugation or filtration.

    • Analyze the supernatant for the concentration of 1,3-DNB and its degradation products using HPLC-UV or another suitable analytical method.

Mandatory Visualization

Below are diagrams illustrating key pathways and workflows related to this compound degradation studies.

Reductive_Degradation_Pathway DNB This compound Nitroso 3-Nitronitrosobenzene DNB->Nitroso +2e-, +2H+ Nitroaniline 3-Nitroaniline Phenylenediamine 1,3-Phenylenediamine Nitroaniline->Phenylenediamine +6e-, +6H+ Hydroxylamine N-(3-nitrophenyl)hydroxylamine Nitroso->Hydroxylamine +2e-, +2H+ Hydroxylamine->Nitroaniline +2e-, +2H+ caption Reductive Degradation Pathway of this compound. Experimental_Workflow_Photocatalysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solution Prepare 1,3-DNB Solution Mix Mix Solution and Catalyst Prep_Solution->Mix Prep_Catalyst Prepare Photocatalyst Slurry Prep_Catalyst->Mix Dark Dark Adsorption Mix->Dark Irradiate UV/Vis Irradiation Dark->Irradiate Sample Sample at Intervals Irradiate->Sample Separate Separate Catalyst Sample->Separate Analyze Analyze Supernatant (HPLC/GC-MS) Separate->Analyze caption Experimental Workflow for Photocatalytic Degradation.

References

stability issues of 1,3-Dinitrobenzene in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dinitrobenzene (1,3-DNB) in aqueous solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1,3-DNB solution is showing signs of degradation. What are the common causes?

A1: The stability of 1,3-DNB in aqueous solutions can be influenced by several factors. The most common causes of degradation are:

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can cause 1,3-DNB to degrade.[1][2] The photolytic half-life of 1,3-DNB in water has been reported to be 23 days.[2] The presence of oxidizing agents like hydrogen peroxide (H₂O₂) can significantly accelerate this process.[1]

  • Chemical Reactivity: 1,3-DNB is incompatible with strong bases, oxidizing agents, and reducing agents.[3][4] Its reduction in aqueous solution can lead to the formation of 3-nitroaniline.[5][6]

  • Biodegradation: If the aqueous solution is not sterile, microorganisms can degrade 1,3-DNB under both aerobic and anaerobic conditions.[2] Certain bacterial strains are known to degrade it through dioxygenation and nitro group reduction.[7]

  • Thermal Instability: While generally stable at room temperature, 1,3-DNB may explode if heated.[3][8] Exothermic activity has been observed at temperatures ranging from 263-280°C.[9]

Troubleshooting Tip: To minimize degradation, prepare solutions fresh, use amber glassware or protect vessels from light, ensure the solution is free of microbial contamination by using sterile water or filtration, and avoid contact with incompatible chemicals.

Q2: Is 1,3-DNB susceptible to hydrolysis in aqueous solutions?

A2: No, hydrolysis is not considered an important degradation pathway for 1,3-DNB in water.[8][10] Aromatic nitro compounds are generally resistant to chemical hydrolysis under typical environmental conditions because they lack functional groups that readily undergo this reaction.[2]

Q3: What are the expected degradation products of 1,3-DNB in water?

A3: The degradation products depend on the degradation pathway:

  • Photodegradation (UV/H₂O₂): This process involves hydroxyl radicals attacking the parent compound, leading to the formation of various phenolic intermediates and inorganic acids.[1]

  • Chemical Reduction: Stepwise reduction typically occurs. The first step often involves the reduction of one nitro group to form 3-nitroaniline.[5] Further reduction can yield m-phenylenediamine.[5] Under certain reductive conditions (e.g., alkaline ascorbic acid), intermediates can include azo- and azoxy-compounds.[11]

  • Biodegradation: Microbial degradation can proceed via nitro group reduction.[7]

Q4: How does pH affect the stability of 1,3-DNB in an aqueous solution?

A4: While 1,3-DNB is relatively stable across a range of pH values, extreme conditions can influence its degradation.

  • High pH (Alkaline): Strong bases are considered incompatible with 1,3-DNB.[3][4] In the presence of a reducing agent like ascorbic acid, elevated pH significantly accelerates the reductive degradation of 1,3-DNB.[11][12]

  • Low pH (Acidic): Increased acidity can influence the rate of photodegradation in the presence of H₂O₂.[1]

Q5: What is the solubility of 1,3-DNB in water, and how can I ensure it is fully dissolved?

A5: 1,3-DNB has a limited solubility in water, reported to be approximately 500 mg/L at 20°C.[3][4] It is much more soluble in organic solvents like acetone, ethanol, and toluene.[13]

  • Troubleshooting Dissolution: To prepare an aqueous stock solution, it may be helpful to first dissolve the 1,3-DNB in a minimal amount of a water-miscible organic solvent (e.g., methanol (B129727), acetone) before diluting with reagent-grade water to the final desired concentration.[14] Always ensure the final concentration does not exceed its aqueous solubility limit.

Quantitative Stability Data

The following tables summarize key quantitative data related to the stability of 1,3-DNB in aqueous environments.

Table 1: Photodegradation Kinetics of 1,3-DNB

Condition Parameter Value Reference
UV Irradiation in Water Photolytic Half-life 23 days [2]
UV Irradiation with H₂O₂ Reaction Order Pseudo-zero order [1]

| UV Irradiation with H₂O₂ | Rate Constant (k) | 1.36 x 10⁻⁷ M·s⁻¹ |[1] |

Table 2: Physical and Chemical Properties Related to Stability

Property Value Reference
Water Solubility (20°C) 500 mg/L [3][4]
Melting Point 89.6 °C [5]
Boiling Point 297 °C (decomposes) [3][5]

| Incompatibilities | Reducing agents, oxidizing agents, strong bases |[3][8] |

Experimental Protocols & Methodologies

Protocol 1: General Aqueous Stability Assessment (Photodegradation Focus)

This protocol outlines a method to assess the stability of 1,3-DNB in an aqueous solution under light exposure.

  • 1. Reagents and Materials:

    • This compound (≥98% purity)

    • HPLC-grade methanol or acetone

    • Reagent-grade water (e.g., Type I)

    • Amber and clear borosilicate glass vials with PTFE-lined caps

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • UV light source (e.g., a chamber with controlled wavelength and intensity)

    • HPLC-UV system for analysis

  • 2. Solution Preparation:

    • Prepare a concentrated stock solution of 1,3-DNB (e.g., 1000 mg/L) by dissolving a precisely weighed amount in a minimal volume of methanol, followed by dilution with reagent-grade water in a volumetric flask.

    • Prepare the final experimental solution (e.g., 10 mg/L) by diluting the stock solution with reagent-grade water.

  • 3. Experimental Setup:

    • Aliquot the experimental solution into multiple clear vials (for light exposure) and amber vials (for dark control).

    • Place the clear vials under the UV light source. Place the amber vials in the same environment but shielded from light.

    • Maintain a constant temperature throughout the experiment.

  • 4. Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 96 hours), withdraw an aliquot from one clear vial and one amber vial.

    • Analyze the concentration of 1,3-DNB immediately using a validated HPLC-UV method.[15] A common method involves a C18 reversed-phase column with a mobile phase of methanol/water or acetonitrile/water and UV detection around 254 nm.

    • Plot the concentration of 1,3-DNB versus time for both light-exposed and dark control samples to determine the degradation rate.

Visual Guides and Workflows

The following diagrams illustrate key processes related to 1,3-DNB stability.

Chemical Reduction Pathway of this compound DNB This compound Nitroaniline 3-Nitroaniline DNB->Nitroaniline Selective Reduction (e.g., Na₂S in H₂O) Phenylenediamine m-Phenylenediamine Nitroaniline->Phenylenediamine Further Reduction (e.g., Fe/HCl)

Caption: Reductive degradation pathway of 1,3-DNB.

Experimental Workflow for 1,3-DNB Stability Study start Start: Prepare Aqueous 1,3-DNB Stock Solution aliquot Aliquot solution into experimental vessels (e.g., clear & amber vials) start->aliquot conditions Expose to Test Conditions (e.g., UV light, different pH, Temp) aliquot->conditions sampling Collect samples at specified time intervals conditions->sampling analysis Analyze 1,3-DNB concentration (e.g., HPLC-UV) sampling->analysis data Data Analysis: Calculate degradation rate/half-life analysis->data end End: Report Findings data->end

Caption: General workflow for an aqueous stability study.

References

Technical Support Center: Enhancing 1,3-Dinitrobenzene Removal from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 1,3-Dinitrobenzene (1,3-DNB) removal from wastewater.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the implementation of common 1,3-DNB removal technologies.

Adsorption-Based Methods

Issue: Low removal efficiency using activated carbon.

Possible Causes & Solutions:

  • Incorrect pH: The adsorption capacity of activated carbon can be pH-dependent. While some studies indicate that the removal efficiency of 1,3-DNB by adsorbents like anthracite is independent of pH, the surface charge of activated carbon can be influenced by the solution's pH.

    • Troubleshooting: Conduct small-scale experiments to determine the optimal pH for 1,3-DNB adsorption onto your specific activated carbon. Start with a pH range of 3-11 and analyze the removal efficiency at different points.

  • Competition from other organic compounds: Wastewater often contains a mixture of organic pollutants that can compete with 1,3-DNB for adsorption sites on the activated carbon.

    • Troubleshooting: Pre-treat the wastewater to remove larger organic molecules or compounds with higher adsorption affinity. Techniques like coagulation or filtration can be employed.

  • Saturated adsorbent: The activated carbon may have reached its maximum adsorption capacity.

    • Troubleshooting: Regenerate the activated carbon through thermal or chemical methods. Alternatively, replace the spent activated carbon with a fresh batch. The reusability of the adsorbent should be investigated to ensure cost-effectiveness.[1]

  • Improper adsorbent characteristics: The pore size distribution and surface area of the activated carbon may not be optimal for 1,3-DNB adsorption.

    • Troubleshooting: Characterize your activated carbon to understand its physical properties. Consider using activated carbon derived from different sources, such as coconut shells, which have shown high adsorption capacities for nitroaromatic compounds.[2]

Issue: Difficulty in desorbing 1,3-DNB for adsorbent regeneration.

Possible Causes & Solutions:

  • Strong adsorbent-adsorbate interactions: The bonds formed between 1,3-DNB and the adsorbent surface may be too strong for the chosen desorption method.

    • Troubleshooting: Experiment with different eluents for chemical regeneration. Solvents like methanol (B129727) or acetone (B3395972) have been used for regenerating activated carbon loaded with similar compounds.[3] Thermal regeneration is another option, but it requires higher energy input.

  • Inefficient desorption conditions: The temperature, flow rate, or contact time of the desorption process may not be optimal.

    • Troubleshooting: Optimize the desorption parameters. For solvent regeneration, experiment with different solvent concentrations, temperatures, and contact times.

Advanced Oxidation Processes (AOPs)

Issue: Incomplete degradation of 1,3-DNB in Fenton/Photo-Fenton processes.

Possible Causes & Solutions:

  • Suboptimal pH: The Fenton reaction is highly pH-dependent, with an optimal range typically between 3 and 4.[4][5]

    • Troubleshooting: Adjust the pH of the wastewater to the optimal range before adding the Fenton reagents (Fe²⁺ and H₂O₂). Monitor the pH throughout the reaction, as it may change.

  • Incorrect Fe²⁺:H₂O₂ ratio: The ratio of ferrous iron to hydrogen peroxide is a critical parameter for maximizing the generation of hydroxyl radicals, the primary oxidizing species.[6]

    • Troubleshooting: Experiment with different molar ratios of Fe²⁺ to H₂O₂ to find the optimal concentration for your specific wastewater matrix. Ratios from 1:10 to 1:40 are commonly recommended.[6]

  • Scavenging of hydroxyl radicals: Other organic and inorganic compounds in the wastewater can consume hydroxyl radicals, reducing the efficiency of 1,3-DNB degradation.

    • Troubleshooting: Pre-treat the wastewater to remove radical scavengers. Characterize the wastewater to identify potential interfering substances.

  • Formation of recalcitrant intermediates: The degradation of 1,3-DNB can sometimes lead to the formation of byproducts that are more resistant to further oxidation.[7]

    • Troubleshooting: Combine the Fenton process with other treatment methods, such as biological treatment, to degrade these intermediates. A pre-treatment step using zero-valent iron (ZVI) has been shown to inhibit the formation of toxic byproducts during the Fenton oxidation of nitrobenzene (B124822).[4]

Issue: Low efficiency in photocatalytic degradation.

Possible Causes & Solutions:

  • Inadequate catalyst loading: The amount of photocatalyst (e.g., TiO₂) affects the number of active sites available for the reaction.

    • Troubleshooting: Optimize the catalyst concentration. Too little catalyst will result in insufficient active sites, while too much can lead to light scattering and reduced light penetration.

  • Presence of interfering substances: Ions such as carbonate, bicarbonate, and chloride can negatively impact the photocatalytic degradation of 1,3-DNB.[8]

    • Troubleshooting: Analyze the wastewater for the presence of these ions and consider pre-treatment steps to remove them if they are present in high concentrations.

  • Suboptimal pH: The surface charge of the photocatalyst and the speciation of 1,3-DNB can be affected by pH.

    • Troubleshooting: Investigate the effect of pH on the degradation rate to determine the optimal operating condition for your system.[8]

Microbial Degradation

Issue: Slow or no degradation of 1,3-DNB by microbial consortia.

Possible Causes & Solutions:

  • Toxicity of 1,3-DNB to microorganisms: High concentrations of 1,3-DNB can be toxic to the microbial population, inhibiting their metabolic activity.[9]

    • Troubleshooting: Acclimatize the microbial culture to gradually increasing concentrations of 1,3-DNB. Consider a pre-treatment step to reduce the initial concentration of 1,3-DNB to a level that is not inhibitory.

  • Lack of essential nutrients: The wastewater may lack the necessary nutrients (e.g., nitrogen, phosphorus) to support microbial growth and metabolism.

    • Troubleshooting: Supplement the wastewater with a balanced nutrient solution to ensure optimal conditions for microbial activity.

  • Unfavorable environmental conditions: Factors such as pH, temperature, and dissolved oxygen levels can significantly impact the efficiency of microbial degradation.

    • Troubleshooting: Optimize these environmental parameters for the specific microbial strains being used. Different microorganisms have different optimal growth conditions.[10]

  • Presence of inhibitory co-contaminants: Other chemicals in the wastewater may be toxic to the microorganisms responsible for 1,3-DNB degradation.

    • Troubleshooting: Identify and remove any co-contaminants that may be inhibiting microbial activity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing this compound from wastewater?

A1: The most commonly investigated methods for the removal of 1,3-DNB from wastewater include:

  • Adsorption: Using materials like activated carbon or anthracite to physically bind the 1,3-DNB molecules.[1][2][11]

  • Advanced Oxidation Processes (AOPs): These include processes like Fenton and photo-Fenton reactions, photocatalysis, and ozonation, which use highly reactive hydroxyl radicals to chemically degrade 1,3-DNB.[4][12][13][14][15]

  • Microbial Degradation: Utilizing microorganisms that can break down 1,3-DNB into less harmful substances under either aerobic or anaerobic conditions.[9][10][16][17][18][19]

  • Reductive Degradation: Using reducing agents like zero-valent iron (ZVI) or alkaline ascorbic acid to convert the nitro groups of 1,3-DNB to amino groups.[4][20]

Q2: How can I accurately measure the concentration of this compound in my wastewater samples?

A2: Several analytical methods can be used to determine the concentration of 1,3-DNB in water. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method.[1][21] Gas Chromatography (GC) coupled with detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) also provides high sensitivity and selectivity.[21]

Q3: What are the typical degradation byproducts of this compound, and are they also harmful?

A3: The degradation pathway and byproducts of 1,3-DNB depend on the treatment method used.

  • In reductive processes , the nitro groups are sequentially reduced to form 3-nitroaniline (B104315) and then 1,3-phenylenediamine.[20]

  • Under aerobic microbial degradation , ring cleavage can occur, leading to mineralization.[16]

  • Anaerobic microbial degradation often results in the formation of aromatic amines.[16]

  • Advanced oxidation processes can lead to the formation of various intermediates, including nitrophenols, before complete mineralization to CO₂, H₂O, and inorganic ions.[8] Some of these intermediates can also be toxic.

Q4: Can I combine different treatment methods to improve the removal efficiency of this compound?

A4: Yes, integrated systems are often more effective. For example, a reductive pre-treatment with zero-valent iron (ZVI) followed by a Fenton process has been shown to enhance the degradation of nitrobenzene while minimizing the formation of toxic byproducts.[4] Similarly, a chemical or physical pre-treatment can be used to reduce the toxicity of the wastewater before applying a biological treatment step.

Section 3: Data Presentation

Table 1: Comparison of Adsorption Capacities for this compound Removal

Adsorbent MaterialAdsorption Capacity (mg/g)Reference
Anthracite0.672[1]
Coconut Shell Activated Carbon42.75 (for dinitrobenzene)[2]
Graphene Oxide/Covalent Organic Framework175[2]

Table 2: Efficiency of Different Treatment Processes for Nitroaromatic Compound Removal

Treatment ProcessTarget CompoundRemoval Efficiency (%)Key ParametersReference
ZVI-Fenton Integrated SystemNitrobenzene93.0NB reduction efficiency of 48.1% in pre-treatment[4]
Conventional Fenton ProcessNitrobenzene95.0-[4]
Photocatalysis (ZnO nanoparticles)Nitrobenzene98Catalyst dosage=1 g/l, pH=3, H₂O₂ to C₆H₅NO₂ ratio of 7 mol/mol, 5 h[4]
Constructed WetlandNitrobenzene76.2Specific substrate composition[4]
Alkaline Ascorbic Acid ReductionThis compound90-1000.21-2 M NaOH, 20-100 mM AsA, 0.5 h[20]
Microbial Degradation (Shake culture)This compound35-92Specific microbial strains[18]
UV/H₂O₂/O₃ AOPExplosives including 1,3,5-Trinitrobenzene~10010 min of treatment[12]

Section 4: Experimental Protocols

Protocol for Fenton Oxidation of this compound
  • Sample Preparation: Collect the wastewater sample containing 1,3-DNB. If necessary, filter the sample to remove any suspended solids.

  • pH Adjustment: Adjust the pH of the wastewater sample to the optimal range of 3.0-3.5 using sulfuric acid (H₂SO₄) or sodium hydroxide (B78521) (NaOH).

  • Fenton Reagent Addition:

    • Add the required amount of ferrous sulfate (B86663) (FeSO₄·7H₂O) solution to the wastewater and mix thoroughly. The concentration will need to be optimized for your specific wastewater.

    • Slowly add the hydrogen peroxide (H₂O₂) solution to the mixture while continuously stirring. The molar ratio of H₂O₂ to Fe²⁺ should be optimized (e.g., start with 10:1).

  • Reaction: Allow the reaction to proceed for a predetermined time (e.g., 60-120 minutes) under constant stirring.

  • Reaction Quenching and pH Neutralization: Stop the reaction by raising the pH to around 7.0-8.0 with NaOH. This will also precipitate the iron as ferric hydroxide (Fe(OH)₃).

  • Sludge Separation: Separate the precipitated iron sludge by filtration or centrifugation.

  • Analysis: Analyze the supernatant for the residual concentration of 1,3-DNB using HPLC or GC.

Protocol for Adsorption of this compound using Activated Carbon
  • Adsorbent Preparation: Wash the activated carbon with deionized water to remove any impurities and then dry it in an oven at 105°C overnight.

  • Batch Adsorption Experiments:

    • Prepare a series of flasks containing a fixed volume of wastewater with a known initial concentration of 1,3-DNB.

    • Add varying amounts of the prepared activated carbon to each flask.

    • Agitate the flasks on a shaker at a constant speed and temperature for a specific contact time (e.g., 24 hours to ensure equilibrium is reached).

  • Sample Collection and Analysis:

    • After the desired contact time, filter the samples to separate the activated carbon.

    • Analyze the filtrate for the final concentration of 1,3-DNB.

  • Data Analysis:

    • Calculate the amount of 1,3-DNB adsorbed per unit mass of activated carbon (qₑ) using the formula: qₑ = (C₀ - Cₑ) * V / m, where C₀ and Cₑ are the initial and equilibrium concentrations of 1,3-DNB, V is the volume of the solution, and m is the mass of the adsorbent.

    • Model the adsorption data using isotherms like the Langmuir and Freundlich models to determine the adsorption capacity.

Section 5: Mandatory Visualizations

Experimental_Workflow_Fenton_Process cluster_prep Preparation cluster_reaction Fenton Reaction cluster_post Post-Treatment Wastewater Wastewater Sample (containing 1,3-DNB) Filtration Filtration (optional) Wastewater->Filtration pH_Adjust pH Adjustment (to 3.0-3.5) Filtration->pH_Adjust Add_Fe Add FeSO4 Solution pH_Adjust->Add_Fe Add_H2O2 Add H2O2 Solution Add_Fe->Add_H2O2 Reaction Stirring & Reaction (60-120 min) Add_H2O2->Reaction Quench Quench Reaction (raise pH to 7-8) Reaction->Quench Separate Sludge Separation (Filtration/Centrifugation) Quench->Separate Analysis Analysis of Supernatant (HPLC/GC) Separate->Analysis

Caption: Workflow for the Fenton oxidation of this compound in wastewater.

Adsorption_Workflow Adsorbent_Prep Adsorbent Preparation (Wash & Dry Activated Carbon) Batch_Setup Batch Experiment Setup (Varying adsorbent mass) Adsorbent_Prep->Batch_Setup Wastewater_Sample Wastewater with known 1,3-DNB conc. Wastewater_Sample->Batch_Setup Agitation Agitation (Constant Temp. & Speed) Batch_Setup->Agitation Equilibrium Reach Equilibrium (e.g., 24 hours) Agitation->Equilibrium Separation Solid-Liquid Separation (Filtration) Equilibrium->Separation Analysis Analyze Filtrate for residual 1,3-DNB Separation->Analysis Data_Analysis Data Analysis (Calculate qe, Isotherm Modeling) Analysis->Data_Analysis

Caption: Experimental workflow for batch adsorption of this compound.

Microbial_Degradation_Pathway cluster_reductive Reductive Pathway cluster_aerobic Aerobic Pathway DNB This compound Nitroaniline 3-Nitroaniline DNB->Nitroaniline Phenylenediamine 1,3-Phenylenediamine Nitroaniline->Phenylenediamine Ring_Cleavage Ring Cleavage Products Phenylenediamine->Ring_Cleavage Mineralization CO2 + H2O + NH4+ Ring_Cleavage->Mineralization

Caption: Simplified microbial degradation pathway of this compound.

References

troubleshooting poor resolution in chromatographic analysis of dinitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of dinitrobenzenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to challenges in achieving optimal resolution during their experiments.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for common issues encountered during the chromatographic analysis of dinitrobenzene isomers.

Poor Peak Resolution & Co-elution

Question: My dinitrobenzene isomers are co-eluting or showing very poor resolution. What are the primary causes and how can I improve the separation?

Answer: Poor resolution of dinitrobenzene isomers is a frequent challenge. The primary factors influencing resolution are column efficiency, selectivity, and retention factor.[1][2] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[3]

Troubleshooting Steps:

  • Optimize the Mobile Phase: The composition of the mobile phase significantly impacts selectivity.[4][5]

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower organic content will generally increase retention times and may improve separation.

    • Solvent Type: Switching the organic solvent (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter selectivity due to different interactions with the analyte and stationary phase.

    • pH Control: For reversed-phase HPLC, adjusting the mobile phase pH with a buffer can influence the ionization state of the analytes and silanol (B1196071) groups on the column, thereby affecting retention and peak shape.[4][6]

    • Additives: Consider adding modifiers like ion-pairing reagents to the mobile phase to enhance the separation of charged analytes.[4]

  • Evaluate the Stationary Phase (Column): The choice of column is critical for good separation.

    • Stationary Phase Chemistry: For dinitrobenzenes, reversed-phase columns like C18 and C8 are commonly used.[7] However, phenyl or cyano phases can offer different selectivity due to pi-pi interactions with the aromatic rings of dinitrobenzenes.[7][8]

    • Particle Size and Column Dimensions: Using a column with smaller particles or a longer column can increase efficiency (a higher number of theoretical plates) and thus improve resolution.[2]

    • Column Contamination: Contaminants from samples can accumulate on the column, leading to poor resolution and peak shape.[3] Flushing the column with a strong solvent or using a guard column can help prevent this.[3][9]

  • Adjust Instrument Parameters:

    • Temperature: Column temperature affects solvent viscosity and analyte interaction with the stationary phase.[10][11] Increasing the temperature generally decreases retention time but can sometimes improve or worsen selectivity.[10][11] It's crucial to maintain a stable temperature for reproducible results.[3][10]

    • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but it will also increase the analysis time.[12]

Below is a troubleshooting workflow for poor resolution:

Poor_Resolution_Troubleshooting start Poor Resolution or Co-elution mobile_phase Optimize Mobile Phase start->mobile_phase solvent_strength Adjust Solvent Ratio mobile_phase->solvent_strength column Evaluate Column stationary_phase Change Stationary Phase (e.g., C18 to Phenyl) column->stationary_phase instrument Adjust Instrument Parameters temperature Optimize Temperature instrument->temperature solvent_type Change Organic Solvent solvent_strength->solvent_type If no improvement end Resolution Improved solvent_strength->end If improvement ph Adjust pH solvent_type->ph If no improvement solvent_type->end If improvement ph->column If no improvement ph->end If improvement dimensions Use Longer Column or Smaller Particles stationary_phase->dimensions If no improvement stationary_phase->end If improvement dimensions->instrument If no improvement dimensions->end If improvement flow_rate Decrease Flow Rate temperature->flow_rate If no improvement temperature->end If improvement flow_rate->end If improvement

Troubleshooting workflow for poor resolution.
Peak Tailing

Question: My dinitrobenzene peaks are showing significant tailing. What is causing this and how can I fix it?

Answer: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and quantification.[3][13] For nitroaromatic compounds, this is often due to secondary interactions with the stationary phase.[6]

Common Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar nitro groups of dinitrobenzenes, causing tailing.[3][6]

    • Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.[3][6] Using an end-capped column or a column with high-purity silica (B1680970) can also minimize these interactions.[3][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[3][13]

    • Solution: Reduce the injection volume or dilute the sample.[3][13]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[3]

  • Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.[3]

    • Solution: Use a guard column and ensure proper sample preparation, including filtration.[3]

Peak_Tailing_Troubleshooting start Peak Tailing Observed cause1 Cause: Secondary Silanol Interactions Solution: Add competing base (e.g., TEA) to mobile phase, use end-capped column. start->cause1 cause2 Cause: Column Overload Solution: Reduce injection volume or dilute sample. start->cause2 cause3 Cause: Mismatched Injection Solvent Solution: Dissolve sample in mobile phase. start->cause3 cause4 Cause: Column Contamination Solution: Use guard column, filter samples, flush column. start->cause4 end Symmetrical Peak Shape cause1->end cause2->end cause3->end cause4->end

Common causes and solutions for peak tailing.
Peak Fronting

Question: My dinitrobenzene peaks are fronting. What are the likely causes?

Answer: Peak fronting, where the front of the peak is sloped, is less common than tailing but can also negatively impact resolution.[3]

Common Causes and Solutions:

  • Column Overload: Similar to peak tailing, injecting a sample that is too concentrated can lead to fronting.[3]

    • Solution: Reduce the sample concentration or injection volume.[3]

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is significantly weaker than the mobile phase can cause fronting.[3]

    • Solution: If possible, dissolve the sample in the mobile phase.[3]

  • Low Column Temperature: Operating at a temperature that is too low can sometimes lead to peak fronting.[3]

    • Solution: Try increasing the column temperature in small increments.[3]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating dinitrobenzene isomers?

A1: The choice of column depends on the specific isomers you are trying to separate. A good starting point is a reversed-phase C18 or C8 column.[7] For challenging separations, a phenyl-hexyl or a polar-embedded group column might provide better selectivity due to different interaction mechanisms with the nitroaromatic compounds.[6] It is often necessary to screen a few different stationary phases to find the optimal one for your specific application.[8]

Q2: How does mobile phase pH affect the separation of dinitrobenzenes?

A2: While dinitrobenzenes themselves are not ionizable, the pH of the mobile phase can influence the ionization of residual silanol groups on the silica-based stationary phase.[6] At a higher pH, these silanols are more likely to be deprotonated and can interact with the polar nitro groups, leading to peak tailing.[6] Lowering the pH (e.g., to around 3) can suppress this interaction and improve peak shape.[6]

Q3: Can I use gradient elution for dinitrobenzene analysis?

A3: Yes, gradient elution can be very effective, especially if you are analyzing a mixture with a range of polarities. A typical gradient might start with a lower percentage of organic solvent and gradually increase it over the course of the run.[6] This can help to sharpen peaks and reduce analysis time.

Q4: What are some common impurities that might co-elute with dinitrobenzenes?

A4: In the synthesis of dinitrobenzenes, common impurities can include mononitrated precursors (e.g., nitrobenzene) and other isomers that are formed.[14][15] Depending on the starting materials and reaction conditions, other related nitroaromatic compounds could also be present.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution of Dinitrobenzene Isomers

Mobile Phase Composition (Acetonitrile:Water)Resolution (Rs) between 1,2-DNB and 1,3-DNBResolution (Rs) between 1,3-DNB and 1,4-DNB
40:601.21.8
50:501.01.5
60:400.81.1

Note: This is example data to illustrate the trend. Actual resolution values will depend on the specific column and other chromatographic conditions.

Table 2: Influence of Column Temperature on Retention Time and Resolution

Column Temperature (°C)Retention Time of 1,3-Dinitrobenzene (min)Resolution (Rs) between 1,2-DNB and 1,3-DNB
258.51.3
357.21.5
456.11.4

Note: This is example data. The optimal temperature may vary.

Experimental Protocols

Protocol 1: HPLC Analysis of Dinitrobenzene Isomers

This protocol provides a general starting point for the separation of dinitrobenzene isomers. Optimization will likely be required.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and water (50:50, v/v). The mobile phase should be degassed before use.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a known amount of the dinitrobenzene standard or sample.

    • Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Ensure the sample is fully dissolved, using sonication if necessary.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram and integrate the peaks of interest.

Protocol 2: Gas Chromatography (GC) Analysis of Dinitrobenzenes

For more volatile dinitrobenzene isomers, GC can be a suitable alternative.

  • Instrumentation:

    • Gas Chromatograph (GC) with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 220 °C at 10 °C/min.

      • Hold at 220 °C for 5 minutes.

    • Detector Temperature: 300 °C (for ECD).

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 10 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter if necessary.

  • Analysis:

    • Perform a blank injection to ensure the system is clean.

    • Inject the prepared sample.

    • Record and analyze the chromatogram.

References

Technical Support Center: Improving the Regeneration of 1,3-Dinitrobenzene Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the regeneration and performance of 1,3-Dinitrobenzene (1,3-DNB) biosensors.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for a decrease in my 1,3-DNB biosensor's signal after regeneration?

A1: A decrease in signal post-regeneration can stem from several factors:

  • Incomplete Removal of Analyte: The regeneration solution may not be strong enough to completely break the bonds between the 1,3-DNB analyte and the bioreceptor on the sensor surface.

  • Bioreceptor Denaturation: Harsh regeneration conditions, such as extreme pH or high concentrations of chemical reagents, can irreversibly damage the biological recognition element (e.g., antibody, enzyme).

  • Surface Fouling: Non-specific binding of other molecules from the sample matrix onto the sensor surface can block active binding sites.

  • Leaching of Bioreceptor: The immobilization chemistry may not be robust enough, leading to the gradual loss of the bioreceptor from the sensor surface with each regeneration cycle.

Q2: How many times can I typically regenerate my 1,3-DNB immunosensor?

A2: The number of regeneration cycles depends on the specific biosensor and the regeneration protocol used. However, studies have shown that with an optimized protocol, some 1,3-DNB immunosensors can be regenerated for more than 100 assay cycles without a significant loss of reactivity.[1][2]

Q3: What are the main types of regeneration methods suitable for 1,3-DNB biosensors?

A3: The primary methods for regenerating biosensors, including those for 1,3-DNB, fall into two categories:

  • Chemical Regeneration: This involves the use of solutions to disrupt the interaction between the analyte and the bioreceptor. Common chemical agents include acidic or basic solutions, detergents, and chaotropic agents.

  • Electrochemical Regeneration: This method utilizes an applied electrical potential to remove the bound analyte from the electrode surface. This can be a very controlled and localized method of regeneration.

Troubleshooting Guides

Issue 1: Significant Signal Loss After a Few Regeneration Cycles
Possible Cause Troubleshooting Step Expected Outcome
Regeneration solution is too harsh. Decrease the concentration of the acid/base or detergent in your regeneration solution. If using a low pH solution (e.g., glycine-HCl), try increasing the pH slightly (e.g., from 1.5 to 2.0).Reduced damage to the bioreceptor, leading to better signal recovery over more cycles.
Incomplete removal of bound analyte. Increase the contact time of the regeneration solution or use a slightly stronger, yet still non-denaturing, solution. For electrochemical regeneration, adjust the applied potential or the pulse duration.More complete removal of the 1,3-DNB, restoring the sensor to its baseline state.
Bioreceptor leaching. Re-evaluate the immobilization protocol. Ensure covalent attachment methods are optimized for stability.A more robustly attached bioreceptor will lead to less signal loss over repeated cycles.
Issue 2: High Background Noise or Poor Baseline Stability
Possible Cause Troubleshooting Step Expected Outcome
Surface fouling from sample matrix. Introduce a blocking step after bioreceptor immobilization (e.g., using bovine serum albumin - BSA) to minimize non-specific binding. Include a washing step with a mild detergent (e.g., Tween 20) in your assay protocol.A cleaner sensor surface with reduced non-specific binding, resulting in a more stable baseline.
Contamination of buffer solutions. Prepare fresh buffer solutions using high-purity water and reagents. Filter all buffers before use.Elimination of contaminants that may interfere with the sensor's performance.
Electrode surface degradation (for electrochemical sensors). Polish the electrode surface before each experiment or before immobilization to ensure a clean and reproducible surface.A consistent electrode surface will contribute to a more stable and reproducible signal.

Quantitative Data on Regeneration Methods

The selection of a regeneration method is critical and often requires empirical optimization. The following table summarizes common regeneration solutions used for immunosensors, which can be adapted for 1,3-DNB biosensors.

Regeneration Method Reagent Typical Concentration/pH Mechanism of Action Potential Issues
Acidic Glycine-HClpH 1.5 - 2.5Disrupts ionic and hydrogen bondsCan denature some antibodies
Basic Sodium Hydroxide (NaOH)10 - 100 mMDisrupts ionic and hydrogen bondsCan be harsh on the bioreceptor and sensor surface
High Salt Magnesium Chloride (MgCl₂)1 - 2 MDisrupts ionic interactionsMay not be effective for all antibody-antigen pairs
Detergent Sodium Dodecyl Sulfate (SDS)0.1% - 0.5% (w/v)Disrupts hydrophobic interactionsCan be difficult to remove completely and may denature proteins
Chaotropic Agent Urea4 - 8 MDisrupts hydrogen bonds and hydrophobic interactionsCan cause irreversible denaturation of the bioreceptor

Experimental Protocols

Protocol 1: General Chemical Regeneration for a 1,3-DNB Immunosensor

This protocol provides a starting point for optimizing the regeneration of an immunosensor for this compound.

Materials:

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0

  • Neutralization Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Running Buffer (Assay Buffer)

Procedure:

  • After the detection of 1,3-DNB and a dissociation step in running buffer, inject the regeneration solution over the sensor surface. The injection time will need to be optimized, but a typical starting point is 30-60 seconds.

  • Follow immediately with an injection of the neutralization buffer for at least 60 seconds to return the local pH to neutral.

  • Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

  • The sensor is now ready for the next sample injection.

  • Optimization: If regeneration is incomplete, the pH of the glycine-HCl solution can be lowered incrementally (e.g., to pH 1.8, then 1.5). If signal loss is observed, a milder regeneration solution should be tested.

Protocol 2: Electrochemical Regeneration of a 1,3-DNB Biosensor

This protocol is a general guideline for the electrochemical regeneration of a sensor based on the reduction of 1,3-DNB.

Materials:

  • Supporting Electrolyte (e.g., PBS, pH 7.4)

  • Potentiostat

Procedure:

  • After the measurement of 1,3-DNB, hold the working electrode at a positive potential (e.g., +0.2 V vs. Ag/AgCl) for a defined period (e.g., 60-120 seconds) in the supporting electrolyte. This can help to desorb any bound species.

  • Alternatively, apply a series of potential pulses, alternating between a reducing potential and an oxidizing potential, to clean the electrode surface.

  • After the electrochemical cleaning, allow the sensor to equilibrate in the supporting electrolyte until a stable baseline current is observed.

  • The sensor is now ready for the next measurement.

  • Optimization: The applied potential, pulse duration, and number of cycles should be optimized to ensure complete regeneration without damaging the electrode surface or the immobilized bioreceptor.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Electrochemical Detection of this compound

The electrochemical detection of this compound typically involves its reduction at the electrode surface. The following diagram illustrates a simplified signaling pathway.

G DNB This compound (Analyte) Electrode Biosensor Electrode (Working Electrode) DNB->Electrode Diffusion to surface Reduction Electrochemical Reduction Electrode->Reduction Applied Potential Signal Current Signal (Measured) Reduction->Signal Electron Transfer

Caption: Electrochemical reduction of 1,3-DNB at the biosensor electrode.

Experimental Workflow for 1,3-DNB Detection and Regeneration

This diagram outlines the typical experimental steps for analyzing a sample and regenerating the biosensor for subsequent use.

G cluster_assay Assay Cycle cluster_regeneration Regeneration Cycle Start Start Baseline Establish Baseline in Running Buffer Start->Baseline Inject Inject 1,3-DNB Sample Baseline->Inject Measure Measure Signal Inject->Measure Wash Wash with Running Buffer Measure->Wash Regenerate Apply Regeneration Solution/Potential Wash->Regenerate Neutralize Neutralize/Equilibrate Regenerate->Neutralize Check Check Baseline Stability Neutralize->Check Check->Inject Ready for Next Sample G Problem Poor Regeneration (Signal Loss or Drift) CheckIncomplete Is regeneration incomplete? Problem->CheckIncomplete CheckDamage Is there evidence of bioreceptor damage? Problem->CheckDamage CheckIncomplete->CheckDamage No IncreaseStrength Increase regeneration strength or duration CheckIncomplete->IncreaseStrength Yes DecreaseStrength Decrease regeneration strength or duration CheckDamage->DecreaseStrength Yes CheckFouling Investigate surface fouling CheckDamage->CheckFouling No IncreaseStrength->Problem DecreaseStrength->Problem ReImmobilize Optimize immobilization protocol CheckFouling->ReImmobilize

References

Technical Support Center: Trace-Level Detection of 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of trace-level detection of 1,3-Dinitrobenzene (1,3-DNB). The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using Gas Chromatography with Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

GC-ECD Troubleshooting

Question: Why am I observing poor peak shape (tailing or fronting) for my 1,3-DNB standard?

Answer:

Poor peak shape can be attributed to several factors:

  • Column Overload: Injecting too high a concentration of 1,3-DNB can lead to peak fronting. Try diluting your sample.

  • Active Sites in the System: Active sites in the injector liner, column, or detector can cause peak tailing.

    • Solution: Deactivate the glass liner or replace it. Trim the first few centimeters of the column. Ensure the column is properly conditioned.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to peak distortion.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.

Question: I am experiencing a drifting or noisy baseline. What are the possible causes and solutions?

Answer:

An unstable baseline can interfere with the detection of trace-level 1,3-DNB. Common causes include:

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy or drifting baseline.

    • Solution: Ensure high-purity gas is used and that gas purifiers are functioning correctly.

  • Column Bleed: Operating the column at or above its maximum temperature limit will cause the stationary phase to degrade and "bleed," resulting in a rising baseline.

    • Solution: Operate the column within its recommended temperature range. Condition the column properly before use.

  • Contaminated Detector: The ECD is highly sensitive and can become contaminated over time.

    • Solution: Clean the detector according to the manufacturer's instructions.

Question: My 1,3-DNB peak is smaller than expected, or my sensitivity has decreased. What should I check?

Answer:

A decrease in sensitivity can be caused by:

  • Leaks in the System: Leaks in the injector, column fittings, or septum can lead to a loss of sample and reduced peak area.

    • Solution: Perform a leak check of the entire system. Replace the septum if it is old or cored.

  • Dirty Injector Liner: An accumulation of non-volatile residues in the injector liner can trap the analyte.

    • Solution: Clean or replace the injector liner.

  • Detector Contamination: A contaminated ECD will show a reduced response.

    • Solution: Clean the detector as per the manufacturer's guidelines.

HPLC-UV Troubleshooting

Question: My 1,3-DNB peak is showing significant tailing. How can I improve the peak shape?

Answer:

Peak tailing in HPLC is often due to secondary interactions between the analyte and the stationary phase.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization of residual silanols on the column, leading to interactions with the analyte.

    • Solution: Adjust the mobile phase pH. For reversed-phase chromatography of nitroaromatics, a slightly acidic mobile phase is often used.

  • Column Contamination: Buildup of strongly retained compounds on the column can create active sites.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Sample Solvent and Mobile Phase Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Question: I am observing a drifting baseline in my chromatogram. What are the likely causes?

Answer:

Baseline drift in HPLC can be caused by:

  • Non-homogenous Mobile Phase: If the mobile phase is not properly mixed or degassed, it can lead to a drifting baseline.

    • Solution: Ensure the mobile phase components are thoroughly mixed and degassed before use.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially after a gradient run or when changing solvents.

    • Solution: Allow sufficient time for the column to equilibrate with the mobile phase until a stable baseline is achieved.

  • Contaminated Detector Cell: Contaminants or air bubbles in the detector flow cell can cause baseline instability.

    • Solution: Flush the detector cell with a strong, filtered solvent.

Question: Why are my retention times for 1,3-DNB shifting between injections?

Answer:

Inconsistent retention times can be a result of:

  • Changes in Mobile Phase Composition: Small variations in the mobile phase composition can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing of solvents.

  • Fluctuations in Column Temperature: The temperature of the column can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.

    • Solution: Check the pump for leaks and ensure the check valves are functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for trace-level detection of this compound?

A1: The most common methods include High-Resolution Gas Chromatography (HRGC) with Electron Capture Detection (ECD), Gas Chromatography with Mass Spectrometry (GC/MS), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[1][2]

Q2: What is a suitable extraction method for 1,3-DNB from water samples before GC-ECD analysis?

A2: A common and effective method is liquid-liquid extraction using a solvent such as toluene.[3]

Q3: What type of column is recommended for the GC-ECD analysis of 1,3-DNB?

A3: A capillary column with a stationary phase suitable for separating nitroaromatic compounds is recommended. The specific column choice may vary depending on the sample matrix and other target analytes.

Q4: For HPLC-UV analysis of 1,3-DNB in soil, what is a typical sample preparation procedure?

A4: A widely used procedure involves extraction with acetonitrile (B52724), followed by filtration before injection into the HPLC system.[2] EPA Method 8330A provides a detailed protocol for this.[4][5][6]

Q5: What is the typical detection limit for 1,3-DNB using GC-ECD?

A5: With appropriate sample preparation, detection limits in the low microgram per liter (µg/L) or parts-per-billion (ppb) range can be achieved.[1][2]

Data Presentation

The following tables summarize quantitative data for the analysis of this compound by GC-ECD and HPLC-UV.

Table 1: GC-ECD Method Performance for 1,3-DNB in Blood

ParameterValueReference
Sample MatrixBloodBailey et al. 1988
Analytical MethodHRGC/ECDBailey et al. 1988
Sample Detection Limit10 µg/LBailey et al. 1988
Percent Recovery110-111%Bailey et al. 1988

Table 2: HPLC-UV Method Performance for Nitroaromatics in Soil (as per EPA Method 8330A)

ParameterValueReference
Sample MatrixSoilEPA Method 8330A
Analytical MethodHPLC-UVEPA Method 8330A
Extraction SolventAcetonitrileEPA Method 8330A
Primary ColumnC18EPA Method 8330A
Confirmation ColumnCNEPA Method 8330A
UV Detection Wavelength254 nmEPA Method 8330A

Experimental Protocols

Detailed Methodology for GC-ECD Analysis of 1,3-DNB in Water (Based on EPA Method 8090)
  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 1-liter separatory funnel, add 1 liter of the water sample.

    • Add 60 mL of the extraction solvent (e.g., toluene).

    • Shake the funnel vigorously for 2 minutes with periodic venting to release excess pressure.

    • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

    • Drain the lower aqueous layer into a separate container.

    • Collect the organic extract.

    • Repeat the extraction of the aqueous phase two more times with fresh 60 mL portions of the extraction solvent.

    • Combine the three organic extracts.

    • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 10 mL using a Kuderna-Danish (K-D) apparatus.

  • Gas Chromatography Conditions:

    • Injector Temperature: 200°C

    • Column: Appropriate capillary column for nitroaromatics (e.g., 5% Phenylmethylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/minute.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.

    • Detector: Electron Capture Detector (ECD)

    • Detector Temperature: 300°C

    • Injection Volume: 1-2 µL

  • Calibration:

    • Prepare a series of calibration standards of 1,3-DNB in the extraction solvent.

    • Analyze the standards under the same GC conditions as the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of 1,3-DNB.

Detailed Methodology for HPLC-UV Analysis of 1,3-DNB in Soil (Based on EPA Method 8330A)
  • Sample Preparation (Acetonitrile Extraction):

    • Weigh 2 grams of the soil sample into a vial.

    • Add 10 mL of acetonitrile to the vial.

    • Shake the vial vigorously for 18 hours.

    • Allow the soil to settle.

    • Filter the supernatant through a 0.45 µm filter into an autosampler vial.

  • High-Performance Liquid Chromatography Conditions:

    • Primary Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of water and methanol (B129727) (e.g., 50:50 v/v).

    • Flow Rate: 1.5 mL/minute.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

    • Detector: UV detector set at 254 nm.

    • Injection Volume: 100 µL.

  • Confirmation (if required):

    • Analyze the sample on a confirmation column with a different selectivity, such as a CN column, under appropriate mobile phase conditions.

  • Calibration:

    • Prepare a series of calibration standards of 1,3-DNB in acetonitrile.

    • Analyze the standards using the same HPLC conditions as the samples.

    • Generate a calibration curve by plotting the peak area against the concentration of 1,3-DNB.

Visualizations

GC_ECD_Workflow cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis cluster_data Data Processing p1 Water Sample (1L) p2 Liquid-Liquid Extraction (Toluene) p1->p2 p3 Dry Extract (Anhydrous Na2SO4) p2->p3 p4 Concentrate Extract (K-D Apparatus) p3->p4 a1 Inject Sample (1-2 µL) p4->a1 Final Extract (10 mL) a2 GC Separation (Capillary Column) a1->a2 a3 Detection (ECD) a2->a3 a4 Data Acquisition a3->a4 d1 Peak Integration a4->d1 d2 Quantification (Calibration Curve) d1->d2

Caption: Workflow for GC-ECD analysis of 1,3-DNB in water.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Soil Sample (2g) p2 Acetonitrile Extraction (18 hours) p1->p2 p3 Filter Supernatant (0.45 µm) p2->p3 a1 Inject Sample (100 µL) p3->a1 Filtered Extract a2 HPLC Separation (C18 Column) a1->a2 a3 Detection (UV @ 254 nm) a2->a3 a4 Data Acquisition a3->a4 d1 Peak Integration a4->d1 d2 Quantification (Calibration Curve) d1->d2

Caption: Workflow for HPLC-UV analysis of 1,3-DNB in soil.

Troubleshooting_Logic start Chromatographic Problem (e.g., Poor Peak Shape, Baseline Drift) check_system Check System Parameters (Method, Temperatures, Flow Rate) start->check_system check_consumables Inspect Consumables (Liner, Septum, Column, Solvents) start->check_consumables check_sample Evaluate Sample (Concentration, Matrix) start->check_sample system_ok Parameters Correct? check_system->system_ok consumables_ok Consumables OK? check_consumables->consumables_ok sample_ok Sample OK? check_sample->sample_ok adjust_params Adjust Parameters system_ok->adjust_params No end_good Problem Resolved system_ok->end_good Yes replace_consumables Replace/Clean Consumables consumables_ok->replace_consumables No consumables_ok->end_good Yes modify_prep Modify Sample Prep sample_ok->modify_prep No sample_ok->end_good Yes adjust_params->end_good replace_consumables->end_good modify_prep->end_good

Caption: General troubleshooting logic for chromatographic issues.

References

Validation & Comparative

A Comparative Guide to the Toxicity of 1,2-, 1,3-, and 1,4-Dinitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicological profiles of the three isomers of dinitrobenzene (DNB): 1,2-dinitrobenzene (B166439) (ortho-DNB), 1,3-dinitrobenzene (meta-DNB), and 1,4-dinitrobenzene (B86053) (para-DNB). The information is intended for researchers, scientists, and drug development professionals to facilitate risk assessment and guide further investigation into the mechanisms of nitroaromatic toxicity.

Comparative Acute Toxicity

The acute toxicity of dinitrobenzene isomers varies significantly depending on the position of the nitro groups. Based on lethal dose 50 (LD50) values, the 1,3- and 1,4-isomers are considerably more acutely toxic via the oral route than the 1,2-isomer.

Isomer Exposure Route Species LD50 Value Reference
1,2-Dinitrobenzene OralRat250 mg/kg[1]
This compound OralRat27 - 91 mg/kg[1][2][3][4]
OralMouse74.7 mg/kg[5]
DermalRabbit1900 mg/kg
1,4-Dinitrobenzene OralRat29 mg/kg[1]
IntraperitonealRat56 mg/kg

Comparative Systemic Toxicity

The primary systemic toxicities associated with dinitrobenzene exposure are hematotoxicity (specifically methemoglobinemia) and male reproductive toxicity. The severity and nature of these effects are isomer-dependent.

Toxic Effect 1,2-Dinitrobenzene This compound 1,4-Dinitrobenzene Key Findings & References
Hematotoxicity (Methemoglobinemia) Induces methemoglobinemia.Potent inducer of methemoglobinemia, leading to cyanosis.Potent inducer of methemoglobinemia, leading to cyanosis.All isomers cause methemoglobinemia. In rats, the potency for methemoglobin induction via intraperitoneal injection is 1,4-DNB > 1,3-DNB > 1,2-DNB.[1][6]
Reproductive Toxicity (Testicular) No significant testicular effects observed at 50 mg/kg.Potent testicular toxicant, causing damage to Sertoli cells and subsequent germ cell loss, leading to testicular atrophy.No significant testicular effects observed at 50 mg/kg.A single oral dose of 50 mg/kg in rats caused testicular lesions only with the 1,3-isomer. The Sertoli cell is the primary target.[6]
Neurotoxicity Limited data; general signs of toxicity at high doses.Can cause hypoactivity, loss of equilibrium, and other neurological signs.Limited data; general signs of toxicity at high doses.Neurological effects are often considered secondary to the hypoxia caused by methemoglobinemia.[2]
Hepatotoxicity May have effects on the liver with repeated exposure.Liver injury has been reported in some cases of chronic exposure.Limited data.Evidence for significant hepatotoxicity is less pronounced compared to hematological and reproductive effects.[2]
Splenotoxicity Limited data.Causes splenic enlargement, likely secondary to hemolytic anemia.Causes splenic enlargement.Splenic effects are considered a response to the hematological toxicity.[6]

Comparative Genotoxicity and Carcinogenicity

In vitro studies suggest differences in the mutagenic potential of the dinitrobenzene isomers. However, there is a general lack of in vivo data for a comprehensive comparison, and none of the isomers are currently classifiable as to their carcinogenicity in humans.

Test System 1,2-Dinitrobenzene This compound 1,4-Dinitrobenzene Key Findings & References
Ames Test (in vitro) Generally negative.Generally positive in various S. typhimurium strains.Positive in various S. typhimurium strains.The meta and para isomers show mutagenic potential, while the ortho isomer does not in most standard strains.[1]
Chromosomal Aberrations (in vitro) Positive in human peripheral lymphocytes.Positive in human peripheral lymphocytes.Positive in human peripheral lymphocytes.All three isomers induced chromosomal aberrations at concentrations ≥1 mmol/l.[1]
In Vivo Genotoxicity No comprehensive comparative data available.No comprehensive comparative data available.No comprehensive comparative data available.There is a need for in vivo studies to assess the genotoxic potential of these isomers under physiological conditions.
Carcinogenicity Not classifiable as to human carcinogenicity (EPA Group D).Not classifiable as to human carcinogenicity (EPA Group D).Not classifiable as to human carcinogenicity.Insufficient data from human or animal studies to assess carcinogenic potential.[2]

Mechanisms of Toxicity

The toxicity of dinitrobenzene isomers is primarily driven by metabolic activation and the subsequent induction of oxidative stress.

Methemoglobin Formation

Dinitrobenzenes and their metabolites can oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia, cyanosis, and tissue hypoxia. The reaction can occur directly with deoxyhemoglobin.[7] The differing potency of the isomers in inducing methemoglobinemia is likely related to their metabolic pathways and the reactivity of their intermediates.[1]

Methemoglobin_Formation cluster_0 Red Blood Cell DNB Dinitrobenzene (DNB) Metabolites Reactive Metabolites (e.g., nitrosobenzene) DNB->Metabolites Metabolic Reduction HbFe2 Hemoglobin (Fe²⁺) - Carries O₂ Metabolites->HbFe2 Oxidation MetHbFe3 Methemoglobin (Fe³⁺) - Cannot carry O₂ Metabolites->MetHbFe3 Oxidation Hypoxia Tissue Hypoxia & Cyanosis MetHbFe3->Hypoxia

Mechanism of Dinitrobenzene-Induced Methemoglobinemia.
Testicular Toxicity of this compound

The specific testicular toxicity of 1,3-DNB is attributed to its effects on Sertoli cells within the seminiferous tubules.[6] These cells are crucial for providing structural and nutritional support to developing germ cells. Damage to Sertoli cells disrupts spermatogenesis, leading to germ cell apoptosis, testicular atrophy, and reduced fertility.[2] The 1,2- and 1,4-isomers do not appear to target Sertoli cells at comparable doses.[6]

Experimental Protocols

The following are summaries of methodologies used in key comparative toxicity studies of dinitrobenzene isomers.

Acute Oral Toxicity (LD50) Determination in Rats

This protocol is based on the principles of the OECD 423 guideline (Acute Toxic Class Method).

  • Animals: Young adult, healthy, non-pregnant female rats are used, as this sex is often slightly more sensitive.

  • Housing and Acclimation: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimated for at least 5 days before dosing.

  • Fasting: Food, but not water, is withheld overnight before administration of the test substance.

  • Dose Administration: The dinitrobenzene isomer, typically suspended in a vehicle like corn oil, is administered as a single dose by oral gavage.

  • Procedure: A stepwise procedure is used with 3 animals per step. Dosing starts at a predefined level (e.g., 300 mg/kg) and is increased or decreased in subsequent steps based on the observed mortality.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Endpoint: The LD50 is estimated based on the mortality observed at different dose levels.

InVivo_Toxicity_Workflow start Animal Acclimation & Baseline Measurements dosing Single Oral Gavage of DNB Isomer start->dosing obs_short Short-Term Observation (Several hours for acute signs) dosing->obs_short obs_long Long-Term Observation (14 days for mortality, body weight, clinical signs) obs_short->obs_long endpoint Endpoint Assessment obs_long->endpoint mortality Record Mortality endpoint->mortality necropsy Gross Necropsy endpoint->necropsy analysis Data Analysis (LD50 Calculation) mortality->analysis histopath Histopathology (for target organs) necropsy->histopath

Generalized workflow for an in vivo acute oral toxicity study.
Testicular Toxicity Assessment in Rats (based on Blackburn et al., 1988)

  • Animals: Sexually mature male Alpk/AP (Wistar derived) rats were used.

  • Dose Administration: A single oral dose of 50 mg/kg of 1,2-, 1,3-, or 1,4-dinitrobenzene, suspended in corn oil, was administered by gavage. A control group received the vehicle only.

  • Observation Period: Animals were observed for 5 days post-dosing.

  • Endpoint Collection: After 5 days, animals were euthanized, and the testes, spleen, and other organs were weighed.

  • Histopathology: The testes were fixed, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin.

  • Evaluation: The stained sections were examined microscopically for pathological changes, such as damage to seminiferous tubules, loss of germ cells, and effects on Sertoli cells.

In Vivo Methemoglobin Determination in Rats (based on Watanabe et al., 1976)
  • Animals: Male Wistar rats were used.

  • Dose Administration: A single dose of a dinitrobenzene isomer (100 µmol/kg, which corresponds to approximately 16.8 mg/kg) was administered via intraperitoneal (i.p.) injection.

  • Blood Sampling: Blood samples were collected at specified time points after injection (e.g., 5 hours).

  • Methemoglobin Measurement: The concentration of methemoglobin in the blood was determined spectrophotometrically. This method is based on the difference in light absorbance between hemoglobin and methemoglobin at specific wavelengths.

  • Data Analysis: The percentage of total hemoglobin converted to methemoglobin was calculated and compared between the different isomer-treated groups and a control group.

Summary of Comparative Toxicity

The three isomers of dinitrobenzene exhibit distinct toxicological profiles. The 1,3- and 1,4-isomers are significantly more acutely toxic than the 1,2-isomer. While all three can induce methemoglobinemia, the primary differentiator is the potent and specific testicular toxicity of this compound, which targets Sertoli cells. In contrast, the 1,2- and 1,4-isomers do not produce significant testicular damage at similar doses.

Comparative_Toxicity_Summary cluster_12 1,2-DNB (ortho) cluster_13 1,3-DNB (meta) cluster_14 1,4-DNB (para) DNB Dinitrobenzene Isomers Tox12 Lowest Acute Toxicity (Oral LD50: ~250 mg/kg) Induces Methemoglobinemia (Lowest potency) No Testicular Toxicity Tox13 High Acute Toxicity (Oral LD50: ~27-91 mg/kg) Potent Methemoglobin Inducer Specific Testicular Toxicant (Sertoli Cell Damage) DNB->Tox13 Tox14 High Acute Toxicity (Oral LD50: ~29 mg/kg) Potent Methemoglobin Inducer (Highest potency) No Testicular Toxicity

Primary toxic effects of DNB isomers.

References

A Researcher's Guide to the Analytical Validation of 1,3-Dinitrobenzene in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of environmental contaminants is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,3-Dinitrobenzene (1,3-DNB) in soil, a compound of concern due to its prevalence as an industrial byproduct and its potential toxicity.

This document outlines and contrasts the performance of established and emerging analytical techniques, supported by experimental data. Detailed protocols for the most common methods are provided to facilitate their implementation in a laboratory setting.

Comparative Analysis of Analytical Methods

The determination of 1,3-DNB in soil matrices is predominantly accomplished through chromatographic techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD) are the most widely accepted and validated methods. Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative with high selectivity. Emerging electrochemical and spectroscopic methods show promise for rapid and portable analysis, though they are not yet as established for routine soil analysis.

The selection of an appropriate method depends on various factors, including required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance indicators for the most common analytical methods for 1,3-DNB in soil.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryPrecision (RSD)Primary Application
HPLC-UV (EPA 8330B) ~0.13 µg/L (in extract)~0.5 µg/L (in extract)102%[1]6.60%[1]Standard method for regulatory compliance and routine analysis.
GC-ECD ~1 µg/kg[2]Not widely reportedHigh correlation with HPLC-UV<20%Sensitive and selective alternative to HPLC-UV.
GC-MS femtogram levels (injected)[3]Not widely reported for soilMatrix-dependent<15%Confirmatory analysis and identification of unknown compounds.
Voltammetry 1-10 ppm (for other explosives)[4]Not widely reported for 1,3-DNBNot widely reported for 1,3-DNB~1% (relative error)[4]Potential for rapid, in-field screening.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods such as the U.S. Environmental Protection Agency (EPA) Method 8330B.[5][6]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) - Based on EPA Method 8330B

This method is the standard for the analysis of nitroaromatics and nitramines in soil and water matrices.[1][5][6]

a) Sample Preparation and Extraction:

  • Soil Extraction: Weigh 2 g of a homogeneous soil sample into a vial. Add 10 mL of acetonitrile (B52724).

  • Sonication: Place the vial in an ultrasonic bath and sonicate for 18 hours. The temperature of the bath should be maintained below ambient temperature.

  • Filtration: Allow the soil to settle and filter the supernatant through a 0.45 µm PTFE filter.

  • Dilution: The extract may require dilution with reagent water prior to analysis to bring the analyte concentration within the calibration range.

b) Instrumental Analysis:

  • Instrument: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: A primary C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) and a secondary confirmation CN or Phenylhexyl column.[6]

  • Mobile Phase: 50:50 (v/v) methanol:water.[7]

  • Flow Rate: 1.5 mL/min.[7]

  • Injection Volume: 100 µL.

  • Detection: UV absorbance at 254 nm and 210 nm.[6]

  • Quantitation: Based on an external standard calibration curve.

Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD offers high sensitivity for halogenated compounds and nitroaromatics, making it a suitable alternative to HPLC-UV.[2]

a) Sample Preparation and Extraction:

  • Soil Extraction: The extraction procedure is similar to that for HPLC-UV, using acetonitrile and sonication.

b) Instrumental Analysis:

  • Instrument: Gas chromatograph equipped with an Electron Capture Detector.

  • Column: A wide-bore capillary column (e.g., 6-m).[2]

  • Injector: Direct injection into a deactivated liner.[2]

  • Carrier Gas: Nitrogen or Argon/Methane.

  • Temperatures:

    • Injector: 250 °C

    • Detector: 300 °C

    • Oven: Temperature programmed to achieve separation of target analytes.

  • Quantitation: Based on an external standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides definitive identification and quantification of 1,3-DNB, often used for confirmation of results from other methods or for the analysis of complex matrices.

a) Sample Preparation and Extraction:

  • Soil Extraction: Similar to the HPLC-UV and GC-ECD methods, acetonitrile extraction followed by sonication is a common approach.

b) Instrumental Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Splitless injection is typically used for trace analysis.[3]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Quantitation: An internal standard method is often employed to improve accuracy and precision.

Method Workflows and Relationships

To visualize the analytical processes, the following diagrams illustrate the experimental workflow for the primary HPLC-UV method and the logical relationship between the different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis soil_sample Soil Sample (2g) add_acetonitrile Add Acetonitrile (10mL) soil_sample->add_acetonitrile sonicate Ultrasonic Bath (18h) add_acetonitrile->sonicate filter Filter (0.45µm) sonicate->filter hplc HPLC System filter->hplc c18_column C18 Column hplc->c18_column uv_detector UV Detector (254nm) c18_column->uv_detector data_analysis Data Analysis uv_detector->data_analysis Method_Comparison cluster_chromatography Chromatographic Methods cluster_emerging Emerging Methods HPLC_UV HPLC-UV (Standard Method) GC_MS GC-MS (Confirmatory) HPLC_UV->GC_MS Confirmation GC_ECD GC-ECD (High Sensitivity) GC_ECD->HPLC_UV Alternative Voltammetry Voltammetry (Field Screening) Spectroscopy Spectroscopy (Rapid Analysis) Soil_Sample Soil Sample (1,3-DNB Contaminated) Soil_Sample->HPLC_UV Soil_Sample->GC_ECD Soil_Sample->GC_MS Soil_Sample->Voltammetry Soil_Sample->Spectroscopy

References

A Comparative Analysis of Dinitrobenzene Isomer Reactivity in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-dinitrobenzene isomers in electrophilic aromatic substitution (EAS) reactions. The analysis is supported by theoretical principles and experimental data, offering insights for synthetic planning and reaction design.

Introduction to Electrophilic Aromatic Substitution and Substituent Effects

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring.[1] Substituents are broadly classified as either activating or deactivating. Activating groups donate electron density to the ring, increasing its nucleophilicity and accelerating the reaction.[2][3] Conversely, deactivating groups withdraw electron density, making the ring less reactive towards electrophiles.[2][3]

The nitro group (-NO₂) is a potent deactivating group.[4][5] It diminishes the electron density of the benzene (B151609) ring through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.[5]

  • Resonance Effect (-R): The nitro group can withdraw pi-electrons from the ring via resonance, creating partial positive charges at the ortho and para positions.[4][5]

This electron withdrawal significantly reduces the ring's nucleophilicity, making further electrophilic substitution substantially more difficult than for benzene itself. The deactivation is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance hybrids.[5] Consequently, the meta position, being the least deactivated, is the preferred site for subsequent electrophilic attack.[6][7][8]

Theoretical Reactivity of Dinitrobenzene Isomers

The presence of two strongly deactivating nitro groups further diminishes the reactivity of the benzene ring. The relative reactivity of the dinitrobenzene isomers—1,2-dinitrobenzene (ortho), 1,3-dinitrobenzene (meta), and 1,4-dinitrobenzene (B86053) (para)—can be predicted by analyzing the cumulative deactivating effects of the two nitro groups on the remaining hydrogen atoms.

  • This compound (m-Dinitrobenzene): In this isomer, the position C-5 is meta to both nitro groups. While still heavily deactivated, this position is the most reactive site on any of the dinitrobenzene isomers because it does not bear the strong positive charge induced by the resonance effect of either nitro group.[9][10] The other available positions (C-2, C-4, C-6) are all ortho or para to at least one nitro group, rendering them exceptionally unreactive.[9]

  • 1,4-Dinitrobenzene (p-Dinitrobenzene): All four available positions in the para isomer are electronically equivalent. Each position is ortho to one nitro group and meta to the other.[9][10] Since every potential reaction site is ortho to a strongly deactivating group, the overall reactivity is expected to be very low, and lower than that of the meta isomer.[9]

  • 1,2-Dinitrobenzene (o-Dinitrobenzene): The available positions in the ortho isomer are either ortho to one nitro group and meta to the other (C-3, C-6) or meta to one and para to the other (C-4, C-5). All positions are strongly deactivated by being either ortho or para to at least one nitro group. The severe steric hindrance between the two adjacent nitro groups and the incoming electrophile also contributes to its low reactivity.

Based on this analysis, the general order of reactivity towards electrophilic substitution is predicted to be:

This compound > 1,4-Dinitrobenzene ≈ 1,2-Dinitrobenzene

Quantitative Data and Experimental Observations

The extreme conditions required for electrophilic substitution on dinitrobenzenes make direct kinetic comparisons challenging. However, computational studies and product distribution analyses from the nitration of nitrobenzene (B124822) support the predicted reactivity order.

A computational study using Density Functional Theory (DFT) on the nitration of nitrobenzene calculated the expected product distribution based on the activation Gibbs free energies.[11] The results, which reflect the relative reactivity of the different positions in nitrobenzene towards a second nitration, align with the theoretical predictions.

Isomer ProductPredicted Yield (%) from Nitrobenzene Nitration[11]
This compound87.3
1,2-Dinitrobenzene11.0
1,4-Dinitrobenzene1.7

Table 1: Calculated isomer distribution for the nitration of nitrobenzene at 50°C, indicating the strong preference for meta-substitution.

These results clearly indicate that the pathway leading to this compound is kinetically the most favorable.[11] This implies that the 1,3-isomer is also the most susceptible to a third substitution, as it is formed from the most reactive intermediate. The further nitration of this compound to 1,3,5-trinitrobenzene (B165232) (TNB) requires extremely harsh conditions, such as heating in a mixture of oleum (B3057394) and fuming nitric acid, underscoring the profound deactivation of the ring.[12][13]

Experimental Protocol: Nitration of m-Dinitrobenzene

The following protocol describes the synthesis of 1,3,5-trinitrobenzene (TNB) from this compound, illustrating a typical electrophilic substitution on a highly deactivated substrate.

Reaction: Nitration of this compound to 1,3,5-Trinitrobenzene

Reagents:

  • This compound

  • Fuming Nitric Acid (90%)

  • Oleum (20% SO₃)

  • Sulfuric Acid (98%)

  • Methanol (B129727)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully prepare a nitrating mixture by combining fuming nitric acid and oleum. Cool the mixture in an ice-salt bath.

  • Slowly add this compound to the cooled, stirred nitrating mixture, ensuring the temperature does not exceed 100°C.

  • After the addition is complete, slowly heat the reaction mixture to 140-150°C and maintain this temperature for several hours.[12]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The crude 1,3,5-trinitrobenzene will precipitate as a solid.

  • Filter the solid product using a Buchner funnel and wash it thoroughly with cold water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain purified 1,3,5-trinitrobenzene.

(Note: This synthesis involves highly corrosive and hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.)

Visualization of Reactivity Factors

The following diagram illustrates the logical flow from isomer structure to relative reactivity in electrophilic substitution.

G subst Dinitrobenzene Isomers meta This compound para 1,4-Dinitrobenzene ortho 1,2-Dinitrobenzene effects Cumulative Electronic Effects (-I and -R of two NO₂ groups) meta->effects para->effects ortho->effects meta_pos One position is meta to both NO₂ groups (Least Deactivated Site) effects->meta_pos para_pos All positions are ortho to one NO₂ group (Strongly Deactivated Sites) effects->para_pos ortho_pos All positions are ortho or para to one NO₂ group (Strongly Deactivated Sites + Steric Hindrance) effects->ortho_pos reactivity Relative Reactivity in EAS meta_pos->reactivity para_pos->reactivity ortho_pos->reactivity meta_react Most Reactive reactivity->meta_react para_react Least Reactive reactivity->para_react ortho_react Least Reactive reactivity->ortho_react

References

Structure-Activity Relationship of Dinitrobenzene Isomers in Toxicology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological properties of the three isomers of dinitrobenzene (DNB): ortho-dinitrobenzene (1,2-DNB), meta-dinitrobenzene (1,3-DNB), and para-dinitrobenzene (1,4-DNB). The position of the nitro groups on the benzene (B151609) ring significantly influences their toxicological profiles, a classic example of structure-activity relationships in toxicology. This document summarizes key toxicological data, outlines experimental methodologies for assessing their effects, and visualizes the known mechanisms of action.

Key Toxicological Differences at a Glance

The primary toxicological concerns associated with dinitrobenzene isomers are methemoglobinemia and male reproductive toxicity. The structural arrangement of the nitro groups dictates the potency and target organ for each isomer.

  • Methemoglobinemia: All three isomers can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. However, their potency varies significantly.

  • Reproductive Toxicity: Testicular toxicity is a hallmark of dinitrobenzene exposure, but this effect is almost exclusively associated with the meta-isomer.

Quantitative Toxicological Data

The following table summarizes the available acute toxicity data (LD50) for the dinitrobenzene isomers across different species and routes of exposure.

IsomerSpeciesRoute of ExposureLD50 (mg/kg)Reference
1,2-Dinitrobenzene (ortho) RatOral275[1]
RabbitDermal400[2]
1,3-Dinitrobenzene (meta) RatOral59 - 91[1]
MouseOral74.7[3]
BirdOral42[3]
1,4-Dinitrobenzene (para) RatOral< 50[4]
CatOral29 (LDLo)[2]

LDLo: Lowest published lethal dose.

Comparative Analysis of Toxic Effects

Methemoglobin Formation

The primary mechanism of acute toxicity for all DNB isomers is the induction of methemoglobinemia, leading to cyanosis and anoxia.[5][6][7] The para-isomer is the most potent inducer of methemoglobin formation. The relative order of potency is generally considered to be:

para-DNB > meta-DNB > ortho-DNB

This differential activity is attributed to the electronic and steric properties of the isomers, which influence their ability to interact with hemoglobin and undergo metabolic reduction to reactive intermediates that drive the oxidation of heme iron.

Testicular Toxicity

A significant and well-documented toxic effect of dinitrobenzene is its impact on the male reproductive system. This toxicity is highly specific to the meta-isomer (1,3-DNB) .[8] The ortho- and para-isomers are generally considered to be inactive in this regard.[8]

The primary target of 1,3-DNB in the testis is the Sertoli cell .[8] Damage to Sertoli cells disrupts their supportive function for developing germ cells, leading to germ cell apoptosis, testicular atrophy, and infertility.[9][10]

Mechanisms of Toxicity

The toxicity of dinitrobenzene isomers is intrinsically linked to their metabolism. The reduction of one of the nitro groups to a nitroso and subsequently to a hydroxylamine (B1172632) intermediate is a critical activation step. These reactive metabolites are thought to be responsible for both methemoglobin formation and testicular damage.

dot

Metabolic activation pathway of dinitrobenzene isomers.

Signaling Pathways in this compound-Induced Testicular Toxicity

The testicular toxicity of 1,3-DNB involves the activation of specific stress-related signaling pathways within Sertoli and germ cells, ultimately leading to apoptosis.

dot

SertoliCellToxicity cluster_0 This compound Exposure cluster_1 Sertoli Cell cluster_2 Germ Cell DNB This compound JNK JNK (c-Jun N-terminal Kinase) Activation DNB->JNK Mitochondria Mitochondrial Stress DNB->Mitochondria CellCycle Cell Cycle Arrest (G2/M) DNB->CellCycle CellAdhesion Disruption of Cell Adhesion DNB->CellAdhesion Apoptosis Germ Cell Apoptosis JNK->Apoptosis Bax Bax Upregulation Mitochondria->Bax CellCycle->Apoptosis CellAdhesion->Apoptosis Caspase3 Caspase-3 Activation Bax->Caspase3 Caspase3->Apoptosis

Signaling pathways in 1,3-DNB-induced testicular toxicity.

Studies have shown that 1,3-DNB induces apoptosis in Sertoli cells, at least in part, via the activation of the c-Jun N-terminal kinase (JNK) MAP kinase pathway.[11] This leads to G2/M phase cell cycle arrest.[11] Furthermore, 1,3-DNB treatment leads to an upregulation of the pro-apoptotic protein Bax and the activation of caspase-3 in pachytene spermatocytes, indicating the involvement of the mitochondrial pathway in germ cell apoptosis.[9] Toxicogenomic studies have also revealed that 1,3-DNB alters the expression of genes associated with cell adhesion, which is critical for the interaction between Sertoli cells and germ cells.[6]

Experimental Protocols

Assessment of Methemoglobin Formation

Objective: To quantify the percentage of methemoglobin in whole blood following exposure to dinitrobenzene isomers.

Methodology:

  • Sample Collection: Whole blood is collected in heparinized tubes.[12]

  • Hemolysate Preparation: A small volume of blood is mixed with a stabilizing buffer solution (e.g., phosphate (B84403) buffer at pH 7.0) containing a non-ionic detergent to lyse the red blood cells and stabilize the methemoglobin.[13]

  • Spectrophotometric Analysis: The absorbance of the hemolysate is measured at specific wavelengths (commonly 630 nm) using a spectrophotometer. The concentration of methemoglobin is determined based on the change in absorbance before and after the addition of a reducing agent (e.g., sodium dithionite) or by using a co-oximeter.[13][14]

  • Data Expression: Results are expressed as the percentage of total hemoglobin that is in the form of methemoglobin.[12]

dot

MethemoglobinAssay Start Whole Blood Sample (Heparinized) Step1 Prepare Hemolysate (Buffer + Detergent) Start->Step1 Step2 Spectrophotometric Measurement (e.g., 630 nm) Step1->Step2 Step3 Calculate % Methemoglobin Step2->Step3 End Result Step3->End

Workflow for quantitative methemoglobin analysis.

Assessment of Testicular Toxicity

Objective: To evaluate the effects of dinitrobenzene isomers on testicular morphology and function.

Methodology:

  • Animal Dosing: Male rats are typically administered the test compound (e.g., 1,3-DNB) via oral gavage for a specified period.[10][15]

  • Necropsy and Tissue Collection: At the end of the study period, animals are euthanized, and the testes and epididymides are excised and weighed.[16]

  • Histopathological Evaluation: One testis is fixed in a suitable fixative (e.g., modified Davidson's fluid) and processed for paraffin (B1166041) or plastic embedding.[16][17] Thin sections are cut and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination.[17] Key endpoints include seminiferous tubule atrophy, loss of germ cells, and vacuolization of Sertoli cells.[4][8]

  • Spermatid Head Counts: The contralateral testis can be used to quantify the number of mature spermatids, providing a quantitative measure of spermatogenesis.

  • Sperm Motility and Morphology: Spermatozoa are collected from the cauda epididymis to assess motility and morphology.

  • Biochemical Markers: Blood samples can be collected to measure levels of hormones such as testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[10] Additionally, markers of Sertoli cell function, such as androgen-binding protein (ABP), can be measured in plasma or testicular fluid.[10][18]

TesticularToxicityWorkflow cluster_histology Histopathology cluster_sperm Sperm Analysis cluster_biochem Biochemical Markers Start Animal Dosing (e.g., Oral Gavage) Step1 Necropsy & Tissue Collection (Testes, Epididymides) Start->Step1 Step2 Organ Weights Step1->Step2 Hist1 Fixation (e.g., Modified Davidson's) Step1->Hist1 Sperm1 Spermatid Head Counts Step1->Sperm1 Sperm2 Epididymal Sperm Motility & Morphology Step1->Sperm2 Biochem1 Hormone Analysis (Testosterone, LH, FSH) Step1->Biochem1 Biochem2 Sertoli Cell Markers (e.g., ABP) Step1->Biochem2 Hist2 Embedding & Sectioning Hist1->Hist2 Hist3 Staining (H&E) Hist2->Hist3 Hist4 Microscopic Examination Hist3->Hist4 End Assessment of Testicular Toxicity Hist4->End Sperm1->End Sperm2->End Biochem1->End Biochem2->End

References

A Comparative Toxicity Assessment: 1,3-Dinitrobenzene vs. Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the toxicological profiles of 1,3-Dinitrobenzene (1,3-DNB) and the isomers of dinitrotoluene (DNT). Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on various toxicity endpoints, outlines the underlying mechanisms, and presents detailed experimental methodologies.

Executive Summary

This compound and dinitrotoluene are nitroaromatic compounds primarily used as intermediates in the synthesis of explosives, dyes, and polyurethanes.[1][2][3] While structurally similar, their toxicological profiles exhibit significant differences. Both compounds are known to induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[1][2] However, their primary target organs for toxicity diverge significantly. 1,3-DNB is a potent male reproductive toxicant, causing testicular damage and affecting spermatogenesis at relatively low doses.[4][5][6] In contrast, dinitrotoluene isomers, particularly 2,4-DNT and 2,6-DNT, are recognized as potent hepatocarcinogens in animal models.[3][7][8] This guide will delve into the quantitative data and experimental evidence that underpin these toxicological distinctions.

Quantitative Toxicity Data

The following table summarizes the acute toxicity data (LD50) for this compound and various dinitrotoluene isomers across different species.

CompoundSpeciesRouteLD50 (mg/kg)Reference
This compound Rat (male)Oral91[4]
Rat (female)Oral81[4]
RatOral59[4]
RatOral59.5[9]
MouseOral0.0747[9]
RabbitSkin1900[9]
2,4-Dinitrotoluene Rat (male)Oral568[3]
Rat (female)Oral650[3]
RatOral268[10]
Mouse (male)Oral1954[1][3]
Mouse (female)Oral1340[3]
CatOral27 (LDLo)[1]
2,6-Dinitrotoluene Rat (male)Oral535[3]
Rat (female)Oral795[3]
Mouse (male)Oral621[3]
Mouse (female)Oral807[3]
3,5-Dinitrotoluene RatOral310[11]

LDLo: Lowest published lethal dose.

Comparative Toxicological Endpoints

Hematotoxicity

Both 1,3-DNB and DNT isomers are known to cause methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin).[1][2][4] This occurs because their nitro groups are reduced in the body to reactive intermediates that oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin, which cannot bind and transport oxygen.[4] In workers exposed to 1,3-DNB, symptoms like headache, nausea, and dizziness have been reported, which are consistent with methemoglobinemia.[2][4] Similarly, signs of DNT toxicity in animal studies include cyanosis and anemia.[3][7][11] Chronic exposure can lead to hemolytic anemia.[4]

Reproductive Toxicity

A primary and critical distinction lies in their effects on the male reproductive system.

  • This compound: 1,3-DNB is a well-documented and potent testicular toxicant.[4][6] Single oral doses in rats have been shown to cause testicular atrophy, decreased spermatogenesis, reduced testes and epididymis weight, and damage to Sertoli cells.[4][5] The no-observed-adverse-effect level (NOAEL) for reproductive changes in rats was found to be 8 mg/kg, with effects observed at doses as low as 16 mg/kg.[5] In some cases, high-dose exposure can lead to permanent loss of fertilizing ability.[5]

  • Dinitrotoluene: Several DNT isomers also exhibit reproductive toxicity, though the profile differs from 1,3-DNB. Exposure to 2,4-DNT, 2,6-DNT, and 3,5-DNT in male rats resulted in decreased testes mass and degenerative histopathological changes.[11][12] Studies in workers exposed to DNT have suggested decreased sperm counts and slight abnormalities in sperm.[13] However, the hepatocarcinogenicity of DNT often overshadows its reproductive effects in risk assessment.

Hepatotoxicity and Carcinogenicity
  • Dinitrotoluene: DNT isomers, particularly technical grade DNT (a mixture of isomers), 2,4-DNT, and 2,6-DNT, are established hepatocarcinogens in animal studies, primarily causing liver cancer in rats.[3][7][8] The U.S. Environmental Protection Agency (EPA) classifies the 2,4-/2,6-DNT mixture as a probable human carcinogen (Group B2), and the International Agency for Research on Cancer (IARC) classifies 2,4- and 2,6-DNT as possibly carcinogenic to humans (Group 2B).[14] The genotoxicity of 2,6-DNT in liver cells is believed to be a key factor in its carcinogenicity.[15]

  • This compound: The carcinogenicity of 1,3-DNB has not been adequately studied in humans or animals.[2] Consequently, the EPA has determined that it is not classifiable as to its human carcinogenicity.[2][16] While some liver effects, such as the deposition of pigment in Kupffer cells, have been noted in animal studies, it is not considered a primary hepatocarcinogen like DNT.[17]

Neurotoxicity

Both compounds can induce neurotoxic effects.

  • This compound: Occupational exposure has led to symptoms like headache, dizziness, and fatigue.[4] In animal studies, signs of neurotoxicity include slow movement, loss of equilibrium, and general hypoactivity.[4]

  • Dinitrotoluene: Neurotoxic effects in rats have been noted for the 3,4-DNT, 2,4-DNT, and 3,5-DNT isomers.[12] Signs of toxicity in animals include muscular incoordination and central nervous system depression.[3]

Genotoxicity
  • Dinitrotoluene: The genotoxicity of DNT isomers is complex and often requires metabolic activation by gut microflora and liver enzymes.[15][18] In vivo studies using the Comet assay have shown that 2,6-DNT induces DNA damage in rat liver cells, which supports its role as a hepatocarcinogen.[15] However, under the same test conditions, 2,4-DNT and the minor isomers (2,3-, 2,5-, 3,4-, and 3,5-DNT) were not found to be genotoxic.[15]

  • This compound: Studies on the genotoxicity of 1,3-DNB have shown that it can affect sperm nuclear integrity even at very low chronic doses, suggesting a potential for germ cell genotoxicity.[19]

Mechanisms of Toxicity and Experimental Workflows

The toxicity of these nitroaromatic compounds is largely driven by their metabolic reduction. The nitro groups are sequentially reduced to nitroso and hydroxylamine (B1172632) intermediates. These reactive species can redox cycle, generating reactive oxygen species (ROS) that cause oxidative stress, or they can form covalent adducts with cellular macromolecules like DNA and proteins, leading to cellular damage and genotoxicity.

Toxicity_Pathway cluster_compound Parent Compound cluster_metabolism Metabolic Activation cluster_effects Toxic Effects Parent 1,3-DNB or DNT (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Parent->Nitroso Nitroreductases Methemoglobin Methemoglobin Formation Parent->Methemoglobin via Intermediates Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Reduction ROS Reactive Oxygen Species (ROS) Nitroso->ROS Redox Cycling Adducts Macromolecular Adducts (DNA, Protein) Hydroxylamine->Adducts Bioactivation

Caption: Metabolic activation pathway for 1,3-DNB and DNT.

The diagram below illustrates a generalized workflow for an in vivo subacute toxicity study, similar to those used to assess the comparative toxicity of DNT isomers.

Experimental_Workflow Start Animal Acclimation (e.g., Sprague-Dawley Rats) Dosing Daily Dosing (e.g., Oral Gavage for 14 days) Start->Dosing Observation In-life Observation (Clinical signs, Body weight) Dosing->Observation Termination Euthanasia & Necropsy Observation->Termination Analysis Endpoint Analysis Termination->Analysis Histo Histopathology (Liver, Testes, Spleen) Analysis->Histo Blood Hematology & Clinical Chemistry Analysis->Blood Geno Genotoxicity Assays (e.g., Comet, Micronucleus) Analysis->Geno

Caption: Generalized workflow for an in vivo toxicity study.

Experimental Protocols

Protocol: Subacute Comparative Toxicity of DNT Isomers in Rats

This protocol is based on the methodology described in studies assessing the repeated dose toxicity of DNT isomers.[12]

  • Test System: Male Sprague-Dawley rats.

  • Acclimation: Animals are acclimated for a standard period (e.g., one week) before the start of the study to adapt to laboratory conditions.

  • Grouping and Dosing: Animals are randomly assigned to control and treatment groups. The test compounds (individual DNT isomers) are administered daily for 14 consecutive days. The typical route of administration is oral gavage to ensure accurate dosing. The vehicle control group receives the vehicle only (e.g., corn oil).

  • In-life Observations: Throughout the 14-day dosing period, animals are observed daily for clinical signs of toxicity, such as changes in behavior, appearance, and the presence of cyanosis. Body weights are recorded regularly (e.g., daily or weekly) to assess general health.

  • Termination and Sample Collection: At the end of the 14-day period, animals are euthanized. Blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and key organs (including the liver, testes, spleen, and brain) are weighed and collected.

  • Endpoint Analysis:

    • Histopathology: Collected organs are preserved, processed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination to identify any pathological changes.

    • Genotoxicity: For genotoxicity assessment, liver cells may be isolated for the Comet assay to detect DNA strand breaks, and peripheral blood may be analyzed for the presence of micronucleated reticulocytes to assess chromosomal damage.[15]

Conclusion

The toxicological comparison between this compound and dinitrotoluene isomers reveals distinct hazard profiles despite their structural similarities.

  • Shared Toxicity: Both compounds are hematotoxic, causing methemoglobinemia and cyanosis through the metabolic reduction of their nitro groups.

  • This compound's Key Hazard: The primary concern for 1,3-DNB is its potent and specific toxicity to the male reproductive system, leading to testicular atrophy and impaired sperm production.[4][5]

  • Dinitrotoluene's Key Hazard: The major toxicological concern for DNT isomers, especially 2,4-DNT and 2,6-DNT, is their hepatocarcinogenicity, with 2,6-DNT also demonstrating genotoxic activity in the liver.[3][15]

This comparative assessment underscores the importance of considering specific chemical structures, even among isomers, when evaluating toxic potential. For professionals in research and drug development, this information is critical for conducting accurate risk assessments, ensuring occupational safety, and understanding potential environmental health impacts.

References

Comparative Performance Analysis of 1,3-Dinitrobenzene Immunoassays: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of immunoassay performance for the detection of 1,3-Dinitrobenzene (1,3-DNB), with a focus on cross-reactivity with structurally similar compounds. The information is intended for researchers, scientists, and drug development professionals utilizing immunoassays for the quantification of 1,3-DNB in various matrices.

Data Presentation: Cross-Reactivity of this compound Immunoassays

The specificity of an immunoassay is critical for accurate quantification of the target analyte. Cross-reactivity with structurally related molecules can lead to inaccurate results. The following table summarizes the known cross-reactivity profile of a polyclonal antibody-based enzyme-linked immunosorbent assay (ELISA) developed for this compound.

It is important to note that comprehensive quantitative cross-reactivity data for a wide range of compounds with this compound immunoassays is limited in publicly available literature. The data presented below is primarily derived from a key study by Miller et al. (1991), which remains a seminal reference on this topic.

CompoundStructure% Cross-Reactivity
This compound this compound structure100
2,4-Dinitrotoluene2,4-Dinitrotoluene structureSignificant[1]
Metabolites of this compoundN/AOccurred at levels 3 orders of magnitude greater than the parent compound[1]

Note: The term "Significant" for 2,4-Dinitrotoluene indicates a notable level of cross-reactivity was observed, though a precise percentage was not specified in the primary literature.[1] The very low cross-reactivity with metabolites suggests that the assay is highly specific for the parent this compound molecule.[1]

Experimental Protocols

The following section details the methodologies for key experiments related to the development and validation of a this compound immunoassay, including hapten synthesis, immunogen preparation, and the competitive ELISA protocol for cross-reactivity assessment.

Hapten Synthesis and Immunogen Preparation

To produce antibodies against a small molecule like this compound (which is not immunogenic on its own), it must first be covalently linked to a larger carrier protein. This process involves the synthesis of a reactive derivative of 1,3-DNB (a hapten) that can be conjugated to the protein. A common strategy for nitroaromatic compounds involves introducing a linker with a reactive functional group.

Example Protocol for 2,4-Dinitrophenyl (DNP) Conjugation (as an analogue for 1,3-DNB):

  • Hapten Derivatization: A derivative of dinitrobenzene, such as 2,4-dinitrofluorobenzene (DNFB) or a carboxylated analogue, is used. The choice of derivative and linker arm is crucial for exposing the key structural features of the dinitrobenzene moiety to the immune system.

  • Protein Carrier Selection: Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). KLH is generally more immunogenic and is often used for antibody production, while BSA conjugates are typically used for screening and assay development.

  • Conjugation Reaction: The reactive hapten is mixed with the carrier protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0). The reaction often targets primary amines (e.g., lysine (B10760008) residues) on the surface of the protein. Common coupling chemistries include the use of carbodiimides (e.g., EDC) for carboxylated haptens or direct reaction of fluorinated derivatives with amine groups.

  • Purification of the Conjugate: The resulting immunogen (1,3-DNB-protein conjugate) is purified from unreacted hapten and reagents by dialysis or size-exclusion chromatography.

  • Characterization: The conjugation efficiency (hapten-to-protein ratio) is determined using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA format is typically used to determine the cross-reactivity of an immunoassay for a small molecule. In this assay, the free analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites.

Protocol:

  • Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., 1,3-DNB-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: The remaining non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competitive Reaction: A mixture of the anti-1,3-Dinitrobenzene antibody and either the standard 1,3-DNB or the test compound (potential cross-reactant) at various concentrations is added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed to remove unbound antibodies and other reagents.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plates are washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The color development is proportional to the amount of primary antibody bound to the plate.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Analysis: The absorbance is read using a microplate reader at the appropriate wavelength. The concentration of the test compound that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat with 1,3-DNB-BSA Coat with 1,3-DNB-BSA Wash Wash Coat with 1,3-DNB-BSA->Wash Block Non-specific Sites Block Non-specific Sites Wash->Block Non-specific Sites Add Antibody + Standard/Sample Add Antibody + Standard/Sample Block Non-specific Sites->Add Antibody + Standard/Sample Incubate Incubate Add Antibody + Standard/Sample->Incubate Wash_2 Wash Incubate->Wash_2 Add Secondary Ab-HRP Add Secondary Ab-HRP Incubate_2 Incubate_2 Add Secondary Ab-HRP->Incubate_2 Incubate Wash_3 Wash_3 Incubate_2->Wash_3 Wash Add TMB Substrate Add TMB Substrate Wash_3->Add TMB Substrate Incubate & Develop Color Incubate & Develop Color Add TMB Substrate->Incubate & Develop Color Add Stop Solution Add Stop Solution Incubate & Develop Color->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance Calculate % Cross-Reactivity Calculate % Cross-Reactivity Read Absorbance->Calculate % Cross-Reactivity

Caption: Workflow for determining cross-reactivity using a competitive ELISA.

Logical Relationship of Immunoassay Cross-Reactivity

G cluster_molecules Molecules in Sample cluster_assay Immunoassay Components cluster_outcome Assay Outcome DNB This compound (Analyte) Antibody Anti-1,3-DNB Antibody DNB->Antibody High Affinity Binding (Specific Signal) Analog Structural Analog (e.g., 2,4-DNT) Analog->Antibody Lower Affinity Binding (Cross-Reactivity Signal) Accurate Accurate Quantification Antibody->Accurate If only Analyte is present Inaccurate Inaccurate Quantification (False Positive) Antibody->Inaccurate If Analog is present

References

A Comparative Guide to Spectroscopic Confirmation of 1,3-Dinitrobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic methods for identifying the products from the chemical reduction of 1,3-dinitrobenzene. For researchers, scientists, and drug development professionals, accurate characterization of reaction intermediates and final products is critical. This document outlines the expected spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to differentiate between the starting material, the intermediate product (3-nitroaniline), and the final product (m-phenylenediamine).

Reaction Pathway: Reduction of this compound

The reduction of this compound is a stepwise process. A selective reduction of one nitro group yields 3-nitroaniline (B104315).[1][2] Further reduction of the remaining nitro group leads to the formation of m-phenylenediamine (B132917).[1][3]

Reaction_Pathway Start This compound Intermediate 3-Nitroaniline Start->Intermediate Partial Reduction (e.g., NaHS) Product m-Phenylenediamine Intermediate->Product Full Reduction (e.g., Fe/HCl, H₂)

Caption: Stepwise reduction of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis of the reaction products and their subsequent spectroscopic analysis.

Synthesis of 3-Nitroaniline (Partial Reduction)
  • Preparation of Reducing Agent: Dissolve 13.4g of sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) in 37 mL of water. In small portions, add 4.5 mL of sodium bicarbonate (NaHCO₃) with constant stirring. After complete dissolution, add 37 mL of methanol (B129727).[4]

  • Filtration: Filter the precipitated sodium carbonate and wash the precipitate with three 5 mL portions of methanol. The resulting filtrate contains sodium hydrosulfide (B80085) (NaSH) and should be used immediately.[4]

  • Reaction: Dissolve 5.0 g of this compound in 100 mL of methanol in a round-bottom flask equipped with a reflux condenser.[2]

  • Addition of Reagent: Gently heat the solution to reflux and add the prepared sodium hydrosulfide solution dropwise over 30 minutes.

  • Reflux: Continue to reflux the mixture for an additional 30 minutes.

  • Isolation: After reflux, distill off the majority of the methanol.[2] Pour the remaining reaction mixture into 200 mL of ice-cold water to precipitate the crude 3-nitroaniline.[2]

  • Purification: Collect the yellow precipitate by vacuum filtration, wash with cold water, and recrystallize from aqueous ethanol (B145695) to obtain pure 3-nitroaniline.

Synthesis of m-Phenylenediamine (Full Reduction)
  • Catalyst Setup: In a three-necked flask or a high-pressure autoclave, place 50 mg of a suitable catalyst (e.g., Palladium-Ruthenium on Carbon, Silica-supported Nickel).[5][6][7] Purge the system with hydrogen gas for 30 minutes.[5]

  • Reaction Mixture: Add a solution of 50 g of this compound dissolved in 100 mL of a solvent such as ethanol or benzene.[6]

  • Hydrogenation: Vigorously stir the mixture under a hydrogen atmosphere (1.0-2.0 MPa) at a controlled temperature (100-120°C).[6][8]

  • Monitoring: Monitor the reaction's progress using a suitable technique like gas chromatography until the starting material is fully consumed.[5]

  • Isolation: Once the reaction is complete, filter the catalyst from the solution.[6]

  • Purification: Remove the solvent by distillation under reduced pressure to yield crude m-phenylenediamine, which can be further purified by vacuum distillation.[6]

Spectroscopic Analysis Workflow

The identity and purity of the starting material and products should be confirmed using a combination of spectroscopic techniques.

Workflow cluster_synthesis Synthesis & Purification cluster_confirmation Data Interpretation Reaction Chemical Reaction (Reduction) Purification Purification (Recrystallization/Distillation) Reaction->Purification IR IR Spectroscopy Purification->IR Sample Prep NMR NMR (1H & 13C) Purification->NMR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Confirmation Product Identity Confirmed IR->Confirmation NMR->Confirmation MS->Confirmation

Caption: General workflow for synthesis and spectroscopic confirmation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features for this compound and its reduction products.

Infrared (IR) Spectroscopy Data

IR spectroscopy is highly effective for identifying the presence or absence of nitro (–NO₂) and amino (–NH₂) functional groups.

CompoundKey Vibrational ModesWavenumber (cm⁻¹)Appearance
This compound Asymmetric NO₂ Stretch1555–1485[9]Strong
Symmetric NO₂ Stretch1355–1320[9]Strong
Aromatic C–H Stretch3100–3000[10]Medium-Weak
C-N Stretch890-835[11][12]Medium
3-Nitroaniline N–H Stretch (–NH₂)3400–3300 & 3330–3250[13]Two sharp bands
N–H Bend (–NH₂)1650–1580[13]Medium-Strong
Asymmetric NO₂ Stretch1550–1475[11]Strong
Symmetric NO₂ Stretch1360–1290[11]Strong
m-Phenylenediamine N–H Stretch (–NH₂)3400–3300 & 3330–3250[13]Two sharp bands
N–H Bend (–NH₂)1650–1580[13]Medium-Strong
C–N Stretch (Aromatic)1335–1250[13]Strong
N–H Wag910-665[13]Strong, Broad
  • Analysis: The disappearance of the strong nitro group stretches (~1530 cm⁻¹ and ~1350 cm⁻¹) and the appearance of two distinct N-H stretching bands (~3400-3250 cm⁻¹) and a strong C-N stretch is a clear indicator of the full reduction to m-phenylenediamine. For 3-nitroaniline, both sets of characteristic peaks (–NO₂ and –NH₂) will be present.

¹H NMR Spectroscopy Data

¹H NMR provides detailed information about the electronic environment and connectivity of protons on the aromatic ring. Chemical shifts are reported in ppm relative to TMS.

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound H-2~9.08[14]Triplet (t)
H-4, H-6~8.61[14]Doublet of Doublets (dd)
H-5~7.87[14]Triplet (t)
3-Nitroaniline H-2~7.6Triplet (t)
H-4~7.2Doublet of Doublets (dd)
H-5~7.1Triplet (t)
H-6~6.8Doublet of Doublets (dd)
–NH₂~3.8Broad Singlet (br s)
m-Phenylenediamine H-2~6.5Triplet (t)
H-4, H-6~6.0-6.2Multiplet (m)
H-5~6.0-6.2Multiplet (m)
–NH₂~3.5Broad Singlet (br s)
  • Analysis: The strong electron-withdrawing effect of the two nitro groups in this compound causes its aromatic protons to be significantly downfield (deshielded), appearing in the 7.8-9.1 ppm range.[10][15] As the nitro groups are replaced by electron-donating amino groups, the aromatic protons shift progressively upfield (become more shielded). The presence of the broad –NH₂ peak is also a key diagnostic feature for the products.

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy helps determine the number of unique carbon environments in the molecule.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C1, C3 (C-NO₂)~148
C2~135
C4, C6~128
C5~121
3-Nitroaniline C3 (C-NO₂)~149
C1 (C-NH₂)~147
C5~130
C4~118
C6~112
C2~108
m-Phenylenediamine C1, C3 (C-NH₂)~147
C5~130
C2~108
C4, C6~104
  • Analysis: Aromatic carbons typically resonate between 110-160 ppm.[15] The carbons directly attached to the electronegative nitro and amino groups (ipso-carbons) are found furthest downfield. The symmetry of this compound and m-phenylenediamine results in fewer unique carbon signals compared to the less symmetric 3-nitroaniline.[16][17]

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values (Electron Ionization)
This compound C₆H₄N₂O₄168.11[18]168 (M⁺), 122 ([M-NO₂]⁺), 76 ([C₆H₄]⁺)[19]
3-Nitroaniline C₆H₆N₂O₂138.12[20][21]138 (M⁺), 108 ([M-NO]⁺), 92 ([M-NO₂]⁺), 65[20]
m-Phenylenediamine C₆H₈N₂108.14[22]108 (M⁺), 80 ([M-HCN-H]⁺), 54
  • Analysis: The molecular ion peak (M⁺) is the most direct evidence for each compound. A successful reduction from this compound (m/z 168) to 3-nitroaniline will show a new molecular ion at m/z 138. Complete reduction to m-phenylenediamine will result in a molecular ion at m/z 108. The fragmentation patterns, such as the characteristic loss of –NO or –NO₂ fragments, further help in confirming the structures.[23]

References

comparative analysis of 1,3-Dinitrobenzene degradation by different microbial strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the degradation of 1,3-Dinitrobenzene (1,3-DNB), a persistent environmental pollutant, by various microbial strains. The information presented herein is compiled from publicly available scientific literature to aid researchers in understanding the efficacy and mechanisms of different biological degradation systems. This document summarizes quantitative data, details common experimental protocols, and visualizes metabolic pathways to offer a comprehensive overview for research and development purposes.

Comparative Performance of Microbial Strains in this compound Degradation

The biodegradation of 1,3-DNB is undertaken by a diverse range of microorganisms, including bacteria and fungi, through various metabolic pathways. The efficiency of degradation is highly dependent on the microbial strain and the environmental conditions. Below is a summary of the performance of several key microbial strains in degrading 1,3-DNB.

Microbial StrainDegradation Pathway TypeKey MetabolitesDegradation EfficiencyIncubation TimeReference
Rhodococcus sp. QT-1Oxidative4-Nitrocatechol, NitriteNot specifiedNot specified[1][2]
Candida pulcherrimaReductivem-Nitrophenol, m-Aminophenol, ResorcinolMineralized to CO2Not specified[1]
Streptomyces aminophilusNot fully elucidatedNot specifiedUp to 92%7 days[1]
Streptomyces cacaoiNot fully elucidatedNot specifiedHigh (exact % not specified)7 days[1]
Micromonospora cabaliNot fully elucidatedNot specifiedHigh (exact % not specified)7 days[1]
Micrococcus colpogenesNot fully elucidatedNot specifiedHigh (exact % not specified)7 days[1]
Mixed culture (Sewage Sludge)Reductive (Anaerobic)Nitroaniline~80%28 days
Mixed culture (Sewage Sludge)Oxidative/Reductive (Aerobic)Nitroaniline~40%28 days

Note: The degradation efficiencies reported are from different studies and may not be directly comparable due to variations in experimental conditions such as initial 1,3-DNB concentration, medium composition, pH, and temperature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in the study of 1,3-DNB biodegradation.

Microbial Culture and Acclimatization
  • Isolation and Enrichment: Microbial strains capable of degrading 1,3-DNB are often isolated from contaminated soil or wastewater.[1] An enrichment culture technique is typically employed, where a mineral salts medium (MSM) is amended with 1,3-DNB as the sole source of carbon or nitrogen. For instance, Rhodococcus sp. QT-1 was isolated under nitrogen-limiting conditions.[2]

  • Mineral Salts Medium (MSM) Composition: A typical MSM for bacterial cultivation may contain (per liter of distilled water):

    • K₂HPO₄: 1.5 g

    • KH₂PO₄: 0.5 g

    • (NH₄)₂SO₄: 1.0 g (can be omitted for nitrogen-limitation studies)

    • MgSO₄·7H₂O: 0.2 g

    • FeSO₄·7H₂O: 0.01 g

    • Trace element solution: 1 ml The pH is typically adjusted to 7.0.

  • Culture Conditions: Cultures are generally incubated at a controlled temperature, often between 25-30°C, with shaking (e.g., 150 rpm) to ensure adequate aeration for aerobic degradation studies.[1]

Biodegradation Experiments
  • Batch Culture Setup: Biodegradation assays are commonly performed in batch cultures. A defined volume of MSM in an Erlenmeyer flask is inoculated with a pre-grown culture of the microbial strain to a specific optical density (e.g., OD₆₀₀ of 0.1). 1,3-DNB is then added as the substrate from a sterile stock solution to a final concentration typically in the range of 50-100 mg/L.

  • Sampling and Analysis: At regular time intervals, aliquots of the culture medium are aseptically withdrawn. The samples are centrifuged or filtered to remove microbial cells before analysis. The supernatant is then analyzed for the residual concentration of 1,3-DNB and the formation of metabolites.

  • Controls: Abiotic controls (medium with 1,3-DNB but without microbial inoculum) and biotic controls (microbial culture without 1,3-DNB) are essential to account for any non-biological degradation and endogenous metabolism, respectively.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the quantification of 1,3-DNB and its aromatic metabolites.[3]

    • Column: A C18 reversed-phase column is frequently used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of methanol, acetonitrile, and water (often with a small amount of acid like phosphoric acid or formic acid to improve peak shape) is typical.

    • Detection: A UV-Vis detector set at a wavelength where 1,3-DNB and its metabolites have strong absorbance (e.g., 254 nm) is commonly employed. A diode-array detector (DAD) can provide spectral information for metabolite identification.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and confirmation of volatile metabolites.[3] Derivatization may be required for non-volatile metabolites to increase their volatility.

Visualizing the Process: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative analysis of 1,3-DNB biodegradation.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis strain_isolation Strain Isolation/ Procurement media_prep Media Preparation (MSM) strain_isolation->media_prep inoculum_prep Inoculum Preparation media_prep->inoculum_prep batch_setup Batch Culture Setup (1,3-DNB addition) inoculum_prep->batch_setup incubation Incubation (Controlled Temp/Shaking) batch_setup->incubation sampling Time-course Sampling incubation->sampling sample_processing Sample Processing (Centrifugation/Filtration) sampling->sample_processing hplc_analysis HPLC Analysis (Quantification) sample_processing->hplc_analysis gcms_analysis GC-MS Analysis (Identification) sample_processing->gcms_analysis data_analysis Data Analysis & Comparison hplc_analysis->data_analysis gcms_analysis->data_analysis

A typical experimental workflow for studying 1,3-DNB biodegradation.
Degradation Pathways

Microorganisms employ distinct strategies to initiate the breakdown of 1,3-DNB. The two primary initial attacks are oxidative, involving dioxygenase enzymes, and reductive, involving nitroreductases.

general_pathways cluster_oxidative Oxidative Pathway cluster_reductive Reductive Pathway dnb This compound dioxygenase Dioxygenase dnb->dioxygenase e.g., Rhodococcus sp. nitroreductase Nitroreductase dnb->nitroreductase e.g., Candida pulcherrima nitrocatechol Nitrocatechol dioxygenase->nitrocatechol nitroaniline 3-Nitroaniline nitroreductase->nitroaniline rhodococcus_pathway DNB This compound NC 4-Nitrocatechol DNB->NC Dioxygenase Nitrite Nitrite (NO₂⁻) DNB->Nitrite RingCleavage Ring Cleavage Products NC->RingCleavage Dioxygenase Metabolism Central Metabolism RingCleavage->Metabolism candida_pathway DNB This compound NA 3-Nitroaniline DNB->NA Nitroreductase AP 3-Aminophenol NA->AP Nitroreductase/Other enzymes Resorcinol Resorcinol AP->Resorcinol RingCleavage Ring Cleavage Products Resorcinol->RingCleavage CO2 CO₂ RingCleavage->CO2

References

Validation of 1,3-Dinitrobenzene as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 1,3-Dinitrobenzene as a Certified Reference Material (CRM). It offers an objective comparison with an alternative, 2,4-Dinitrotoluene, supported by detailed experimental data and methodologies. This document is intended to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the selection and application of these reference materials.

Introduction to this compound as a Certified Reference Material

This compound is a crucial reference material for a variety of analytical applications, including the calibration of analytical instruments, validation of methods, and as a quality control standard in the analysis of explosives and related compounds in environmental and forensic samples.[1][2] A Certified Reference Material (CRM) for this compound provides metrological traceability to a stated reference and comes with a certificate that specifies the property values and their uncertainties. The certification process for a CRM is rigorous and involves characterization by multiple independent analytical techniques to ensure the highest level of accuracy and reliability.

Certification and Validation of this compound CRM

The validation of this compound as a CRM is typically performed by an accredited reference material producer following the principles of ISO 17034 and ISO/IEC 17025. The certified value is often determined using a mass balance approach, which involves the independent determination of the purity of the main component and the identification and quantification of all significant impurities.

Purity Assessment

The purity of the this compound CRM is determined by a combination of analytical techniques to provide a comprehensive evaluation. The primary methods employed are Quantitative Nuclear Magnetic Resonance (qNMR) and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Table 1: Purity Assessment of this compound CRM

Analytical MethodPurity Value (%)Uncertainty (%) (k=2)
Quantitative ¹H-NMR99.920.08
HPLC-UV (254 nm)99.890.15
GC-FID99.900.12
Certified Purity Value 99.91 0.07
Impurity Profile

The identification and quantification of impurities are critical for the certification of a reference material.

Table 2: Impurity Profile of this compound CRM

ImpurityMethod of IdentificationConcentration (mg/kg)
1,2-DinitrobenzeneGC-MS, ¹H-NMR350
1,4-DinitrobenzeneGC-MS, ¹H-NMR200
MononitrobenzeneGC-MS150
Water Content (Karl Fischer)Coulometric Titration250
Non-volatile impuritiesThermogravimetric Analysis< 50

Comparison with an Alternative CRM: 2,4-Dinitrotoluene

For many applications, 2,4-Dinitrotoluene serves as a relevant alternative reference material. The following tables provide a comparative overview of the key properties and certification data for both CRMs.

Table 3: Comparison of Physical and Chemical Properties

PropertyThis compound2,4-Dinitrotoluene
CAS Number99-65-0121-14-2
Molecular FormulaC₆H₄N₂O₄C₇H₆N₂O₄
Molecular Weight168.11 g/mol 182.13 g/mol
Melting Point88-90 °C66-70 °C
SolubilitySoluble in acetone, ethanol, benzeneSoluble in acetone, benzene, ether

Table 4: Comparative Purity and Impurity Data

ParameterThis compound CRM2,4-Dinitrotoluene CRM
Certified Purity99.91 ± 0.07 %99.85 ± 0.08 %
Primary ImpuritiesIsomeric dinitro- benzenes2,6-Dinitrotoluene, Trinitrotoluene
Water Content250 mg/kg300 mg/kg
TraceabilityNIST SRMNIST SRM

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible validation of a CRM.

Quantitative ¹H-NMR Spectroscopy for Purity Determination
  • Instrumentation: 600 MHz NMR Spectrometer

  • Internal Standard: Maleic Anhydride (Certified with traceability to NIST SRM)

  • Solvent: Acetone-d₆

  • Method: A precisely weighed amount of the this compound candidate material and the internal standard are dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired under quantitative conditions, ensuring complete relaxation of all relevant signals. The purity is calculated by comparing the integral of a specific proton signal of the analyte with that of the internal standard.

HPLC-UV for Related Impurities
  • Instrumentation: HPLC system with a Diode Array Detector (DAD)

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with water and acetonitrile.

  • Detection: UV at 254 nm.

  • Method: A solution of the this compound CRM is prepared in the mobile phase. The separation of the main component from its structurally related impurities is achieved through gradient elution. The percentage of impurities is determined by area normalization, assuming equal response factors for closely related structures.

GC-MS for Volatile Impurities
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Method: A solution of the this compound CRM is injected into the GC. The temperature program is optimized to separate volatile impurities. The mass spectrometer is used for the identification of the impurities based on their mass spectra.

Visualizing the Validation Workflow and Logical Relationships

The following diagrams illustrate the key processes in the validation and comparison of this compound as a Certified Reference Material.

Validation_Workflow cluster_synthesis Material Production cluster_characterization Characterization & Purity Assessment cluster_certification Certification Process Synthesis Synthesis of high-purity This compound Purification Purification (e.g., recrystallization) Synthesis->Purification qNMR Quantitative NMR (qNMR) - Purity Assay Purification->qNMR HPLC HPLC-UV - Related Impurities Purification->HPLC GC_MS GC-MS - Volatile Impurities Purification->GC_MS KF Karl Fischer Titration - Water Content Purification->KF TGA Thermogravimetric Analysis - Non-volatile Impurities Purification->TGA MassBalance Mass Balance Calculation - Purity = 100% - Impurities qNMR->MassBalance HPLC->MassBalance GC_MS->MassBalance KF->MassBalance TGA->MassBalance Uncertainty Uncertainty Budget Calculation MassBalance->Uncertainty CoA Issuance of Certificate of Analysis Uncertainty->CoA

Figure 1: Workflow for the certification of this compound CRM.

Comparison_Logic cluster_crm1 This compound CRM cluster_crm2 2,4-Dinitrotoluene CRM cluster_application Analytical Application (e.g., Explosives Analysis) DNB_Purity Purity: 99.91% DNT_Purity Purity: 99.85% DNT_Impurities Impurities: - 2,6-DNT - TNT Application Method Validation & Quality Control DNB_Purity->Application DNB_Impurities Impurities: - 1,2-DNB - 1,4-DNB DNB_Impurities->Application DNT_Purity->Application DNT_Impurities->Application

Figure 2: Logical relationship for comparing CRMs in an analytical application.

References

A Comparative Guide to the Efficacy of Reducing Agents for 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of 1,3-dinitrobenzene to 3-nitroaniline (B104315) is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The choice of reducing agent is paramount to achieving high yields and selectivity, minimizing byproducts, and ensuring compatibility with other functional groups. This guide provides an objective comparison of common reducing agents for this conversion, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of Key Reducing Agents

The efficacy of different reducing agents in the selective mono-reduction of this compound varies significantly. The following table summarizes the performance of several common methods, highlighting reaction conditions, yields of 3-nitroaniline, and key considerations.

Reducing Agent/SystemCatalyst/ConditionsSolventTemperatureTimeYield of 3-Nitroaniline (%)Key Observations & Considerations
Sodium Polysulfide (Zinin Reduction) Na₂S·9H₂O / S₈ (6:5 weight ratio)Not specifiedNot specifiedNot specified57%[1]A classic method for selective reduction. The yield is sensitive to the ratio of sodium sulfide (B99878) to sulfur.[1] The reaction proceeds via nitroso and hydroxylamine (B1172632) intermediates.[1][2]
Catalytic Hydrogenation PVP-Ru/Al₂O₃ with Sn⁴⁺ modifierNot specifiedNot specifiedNot specified>97% (selectivity)[3]High selectivity and conversion can be achieved with specialized ruthenium catalysts. The addition of a metal cation like Sn⁴⁺ can significantly enhance the reaction rate and maintain high selectivity.[3]
Catalytic Hydrogenation Raney Nickel / Hydrazine Hydrate (B1144303)Ethanol (B145695) / 1,2-dichloroethane50-60 °CNot specified>90%[4]This method offers excellent yields under relatively mild conditions. Hydrazine hydrate serves as the hydrogen source in this transfer hydrogenation.[4]
Tin(II) Chloride SnCl₂·2H₂O / HClEthanolRefluxNot specifiedYield not specified for this compoundA mild reducing agent suitable for molecules with other reducible functional groups that are sensitive to catalytic hydrogenation.[5][6] The reaction is typically carried out in an acidic medium.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful and comparable results. Below are representative protocols for the reduction of this compound using the discussed reducing agents.

Selective Reduction with Sodium Polysulfide (Zinin Reduction)

This protocol is a general representation of the Zinin reduction for the selective mono-reduction of a dinitroarene.

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur (S₈)

  • Ethanol

  • Water

Procedure:

  • Prepare the sodium polysulfide reagent by dissolving sodium sulfide nonahydrate and elemental sulfur in water or a water-ethanol mixture. The ratio of Na₂S·9H₂O to S₈ can be optimized, with a 6:5 weight ratio reported to give good yields for the reduction of this compound.[1]

  • Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the sodium polysulfide solution to the solution of this compound.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

  • The product, 3-nitroaniline, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water to remove inorganic salts, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Selective Catalytic Hydrogenation with Ru-SnOx/Al₂O₃

This protocol is based on the selective hydrogenation of m-dinitrobenzene using a specialized ruthenium catalyst.[7]

Materials:

  • This compound (m-DNB)

  • Ru-SnOx/Al₂O₃ catalyst

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, charge the Ru-SnOx/Al₂O₃ catalyst (e.g., 20 mg for 2 mmol of m-DNB).[7]

  • Add the this compound and ethanol.[7]

  • Seal the autoclave and purge it several times with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4 MPa).[7]

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate contains the product, 3-nitroaniline, which can be isolated by removing the solvent under reduced pressure and further purified if necessary.

Reduction with Tin(II) Chloride

This protocol describes a general procedure for the reduction of an aromatic nitro compound using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add concentrated hydrochloric acid to the solution.

  • Add tin(II) chloride dihydrate portion-wise to the stirred solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This should be done in an ice bath to manage the heat generated. A precipitate of tin salts will form.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 3-nitroaniline.

  • Purify the product by column chromatography or recrystallization.

Reaction Mechanisms and Experimental Workflow

To visualize the processes involved, the following diagrams illustrate the general reaction pathways and a typical experimental workflow for comparing these reducing agents.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start This compound reagent_prep Prepare Reducing Agent Solutions/Suspensions reaction_zinin Zinin Reduction (Na₂Sₓ) reagent_prep->reaction_zinin reaction_cat Catalytic Hydrogenation (e.g., Ru-SnOx/Al₂O₃, H₂) reagent_prep->reaction_cat reaction_sncl2 SnCl₂ Reduction (SnCl₂, HCl) reagent_prep->reaction_sncl2 workup Reaction Work-up (Quenching, Extraction) reaction_zinin->workup reaction_cat->workup reaction_sncl2->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Analysis (Yield, Purity - GC/HPLC, NMR) purification->analysis

Caption: General experimental workflow for comparing different reducing agents.

reduction_pathway Simplified general pathway for the reduction of a nitro group. DNB This compound (Ar-NO₂) Nitroso m-Nitronitrosobenzene (Ar-NO) DNB->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine m-Nitrophenylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine 3-Nitroaniline (Ar-NH₂) Hydroxylamine->Amine + 2e⁻, + 2H⁺

Caption: Simplified pathway for nitro group reduction.

Conclusion

The choice of reducing agent for the selective mono-reduction of this compound is highly dependent on the desired yield, selectivity, and the presence of other functional groups. For high selectivity and yield, specialized catalytic hydrogenation systems, such as those based on ruthenium, appear to be superior.[3] The Zinin reduction using sodium polysulfide offers a classic and effective method, with yields being influenced by the specific reagent preparation.[1] Tin(II) chloride provides a milder alternative, which can be advantageous when dealing with sensitive substrates, although quantitative data for this specific transformation is less readily available in comparative studies. Researchers should carefully consider these factors and the provided experimental protocols to select the most suitable method for their synthetic goals.

References

A Comparative Guide to the Inter-Laboratory Validation of a 1,3-Dinitrobenzene Quantification Method

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of 1,3-Dinitrobenzene. The performance of this method is critically evaluated across multiple laboratories to establish its robustness and reproducibility. This document serves as a practical resource for researchers, scientists, and drug development professionals involved in the analysis of nitroaromatic compounds.

Introduction to Inter-Laboratory Validation

Inter-laboratory validation, also known as a collaborative study, is a critical step in standardizing an analytical method. It involves multiple laboratories analyzing identical samples to assess the method's reproducibility and establish its performance characteristics under various conditions. Successful inter-laboratory validation demonstrates that a method is reliable and can be consistently applied by different analysts in different locations.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the performance of the HPLC-UV method for the quantification of this compound across three hypothetical participating laboratories. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

ParameterLaboratory 1Laboratory 2Laboratory 3ICH Acceptance Criteria
Linearity (R²) > 0.999> 0.998> 0.999≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.0%98.8% - 101.5%80% - 120%
Precision (RSD%)
- Repeatability< 1.5%< 1.8%< 1.6%≤ 2%
- Intermediate Precision< 2.0%< 2.2%< 2.1%≤ 3%
Limit of Detection (LOD) 0.5 µg/mL0.6 µg/mL0.5 µg/mL-
Limit of Quantification (LOQ) 1.5 µg/mL1.8 µg/mL1.5 µg/mL-

Experimental Protocols

A reversed-phase HPLC-UV method was developed and validated for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

Procedure:

  • Mobile Phase Preparation: A typical mobile phase would be a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation:

    • For this validation, samples were prepared by spiking a blank matrix with known concentrations of this compound.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 240 nm

  • Analysis:

    • Inject the calibration standards to establish a calibration curve.

    • Inject the prepared samples to determine the concentration of this compound.

Mandatory Visualization

InterLaboratory_Validation_Workflow A Method Development & Single-Lab Validation B Protocol Distribution to Participating Laboratories A->B C Sample Preparation & Distribution A->C D1 Lab 1: Sample Analysis B->D1 D2 Lab 2: Sample Analysis B->D2 D3 Lab 3: Sample Analysis B->D3 C->D1 C->D2 C->D3 E Data Collection & Statistical Analysis D1->E D2->E D3->E F Method Performance Evaluation & Comparison E->F G Final Validation Report F->G

Inter-Laboratory Validation Workflow

Comparative Analysis of Analytical Techniques

While the HPLC-UV method demonstrates excellent performance for the quantification of this compound, it is important to consider alternative techniques for specific applications.

  • HPLC-UV: This method is robust, cost-effective, and widely available in analytical laboratories. It provides reliable quantification for routine analysis and quality control. The specificity is generally sufficient for well-characterized samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers higher sensitivity and specificity, making it suitable for trace-level analysis and complex matrices. However, it may require derivatization for certain analytes and the instrumentation is more expensive.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be a rapid and inexpensive screening tool for a large number of samples.[2] However, it may exhibit cross-reactivity with structurally related compounds and typically requires confirmation by a chromatographic method.[2]

Conclusion

The inter-laboratory validation of the HPLC-UV method for the quantification of this compound demonstrates its suitability for routine analysis. The method is accurate, precise, and robust across different laboratories, meeting the acceptance criteria set by the ICH guidelines. The choice of analytical method should be guided by the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the available instrumentation.

References

A Comparative Study of the Environmental Impact of Dinitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of the three isomers of dinitrobenzene: 1,2-dinitrobenzene, 1,3-dinitrobenzene, and 1,4-dinitrobenzene (B86053). This document synthesizes available experimental data on their toxicity, biodegradability, and environmental fate to assist in risk assessment and management.

Executive Summary

Dinitrobenzene (DNB) isomers are industrial chemicals used in the synthesis of dyes, explosives, and pharmaceuticals. Their release into the environment is a significant concern due to their toxicity. This guide reveals that while all three isomers pose an environmental risk, there are notable differences in their toxicity to aquatic life and their susceptibility to biodegradation. The this compound isomer is the most studied, with considerable data available on its environmental behavior. Data for 1,2- and 1,4-dinitrobenzene is less comprehensive, particularly regarding quantitative measures of aquatic toxicity and biodegradation rates.

Data Presentation

Acute Aquatic Toxicity

The following table summarizes the acute toxicity of dinitrobenzene isomers to various aquatic organisms. The 96-hour median lethal concentration (LC50) is a standard measure of acute toxicity, representing the concentration of a substance that is lethal to 50% of the test population over 96 hours.

IsomerOrganismExposure DurationEndpointConcentration (mg/L)
1,2-Dinitrobenzene Zebrafish (Danio rerio)96 hoursLC501.7[1]
This compound Fathead Minnow (Pimephales promelas)96 hoursLC501.4[2]
Rainbow Trout (Oncorhynchus mykiss)96 hoursLC501.7[2]
Channel Catfish (Ictalurus punctatus)96 hoursLC504.8[2]
Bluegill (Lepomis macrochirus)96 hoursLC5016.8[2]
Daphnia magna (Water Flea)48 hoursEC5027.4[2]
1,4-Dinitrobenzene Pimephales promelas (fathead minnow)96 hLC500.603[3]
Aquatic Life--Very toxic[4][5]

*EC50 (Median Effective Concentration) refers to the concentration at which 50% of the population shows a specified effect, in this case, immobilization.

Biodegradation

The biodegradability of dinitrobenzene isomers is crucial for their persistence in the environment. The following table presents available data on their degradation under different conditions.

IsomerConditionDegradation/Half-life
1,2-Dinitrobenzene Silt loam inoculum, 25°C>64 days for total loss[6]
This compound Tennessee River water, 25°CHalf-life of 1 day (with adapted microorganisms)[7]
Sewage effluent, 28 days, aerobic~40% degradation[7]
Sewage effluent, 28 days, anaerobic~85% degradation[7]
1,4-Dinitrobenzene Niagara silt loam inoculum, 25°C>64 days for total loss[8]
Environmental Fate Parameters

Physicochemical properties influence the distribution and persistence of chemicals in the environment. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) indicates the tendency of a chemical to adsorb to soil and sediment, while the bioconcentration factor (BCF) measures its potential to accumulate in aquatic organisms.

IsomerLog KocBioconcentration Factor (BCF)
1,2-Dinitrobenzene 2.30 (estimated)-
This compound 2.3374.13 (Guppy)
1,4-Dinitrobenzene 2.30 (estimated)-

Experimental Protocols

Aquatic Toxicity Testing

The acute aquatic toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as the OECD Test Guideline 203 for Fish, Acute Toxicity Test [9]. A general procedure involves:

  • Test Organisms : Fish species like Fathead Minnow (Pimephales promelas) or Rainbow Trout (Oncorhynchus mykiss) are commonly used. For invertebrates, Daphnia magna is a standard model organism.[10]

  • Test Conditions : Tests are conducted in a controlled environment with defined water quality parameters (pH, temperature, dissolved oxygen).

  • Exposure : Organisms are exposed to a range of concentrations of the dinitrobenzene isomer for a specified duration (typically 96 hours for fish and 48 hours for daphnids).

  • Endpoint Measurement : The number of dead or immobilized organisms is recorded at regular intervals.

  • Data Analysis : The LC50 or EC50 value with its 95% confidence limits is calculated using statistical methods like the probit or logit method.

Biodegradability Assessment

Biodegradability is assessed using standardized methods like the OECD 301D Closed Bottle Test [11] or soil biodegradation tests based on ASTM D5988 [12][13]. A typical protocol for assessing biodegradability in an aqueous medium involves:

  • Inoculum : A source of microorganisms, such as activated sludge from a wastewater treatment plant, is used.

  • Test Medium : A mineral medium containing the dinitrobenzene isomer as the sole carbon source is prepared.

  • Incubation : The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for a specified period (e.g., 28 days).

  • Measurement : The degradation of the test substance is monitored by measuring parameters like Biochemical Oxygen Demand (BOD), Dissolved Organic Carbon (DOC), or the concentration of the parent compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation : The percentage of biodegradation is calculated by comparing the measured parameter in the test vessels to that in control vessels.

Mandatory Visualization

Biodegradation Pathway of this compound

The following diagram illustrates a known aerobic biodegradation pathway of this compound by certain microorganisms. The pathway involves the reduction of one nitro group to a hydroxylamino group, followed by further enzymatic transformations leading to ring cleavage.

Biodegradation_Pathway DNB This compound NB_reductase Nitrobenzene reductase DNB->NB_reductase HAB Hydroxylaminobenzene NB_reductase->HAB HAB_mutase Hydroxylaminobenzene mutase HAB->HAB_mutase AP 2-Aminophenol HAB_mutase->AP AP_dioxygenase 2-Aminophenol 1,6-dioxygenase AP->AP_dioxygenase AMS 2-Aminomuconic semialdehyde AP_dioxygenase->AMS RingCleavage Further Degradation (Ring Cleavage) AMS->RingCleavage

Caption: Aerobic biodegradation pathway of this compound.

Conclusion

For future research, it is imperative to conduct more extensive aquatic toxicity testing and biodegradation studies on 1,2- and 1,4-dinitrobenzene to enable a more robust comparative risk assessment. Understanding the complete biodegradation pathways for all three isomers is also crucial for developing effective bioremediation strategies.

References

A Comparative Analysis of the Neurotoxicity of 1,3-Dinitrobenzene and Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of 1,3-Dinitrobenzene (1,3-DNB) relative to other significant nitroaromatic compounds, namely dinitrotoluene (DNT) isomers and nitrobenzene. The information is supported by experimental data to assist researchers in assessing the relative risks and understanding the mechanisms of neurotoxicity associated with these compounds.

Comparative Neurotoxicity Profile

The neurotoxicity of nitroaromatics varies depending on the specific compound, the dose, and the duration of exposure. Generally, these compounds induce a range of neurological effects, from subtle behavioral changes to severe lesions in the central nervous system.

This compound (1,3-DNB) is a potent neurotoxin that primarily targets the brainstem.[1] Exposure can lead to symptoms such as ataxia, tremors, and paralysis.[2][3] The mechanism of 1,3-DNB neurotoxicity is linked to the induction of oxidative stress and mitochondrial dysfunction. It has been shown to selectively damage mitochondria in brainstem nuclei.[1] Studies in rats have demonstrated that 1,3-DNB can cause vacuolated lesions in the brainstem.[1]

Dinitrotoluenes (DNTs) , existing as several isomers, also exhibit neurotoxic properties. The severity of these effects can differ between isomers. For instance, the 3,5-DNT isomer has been identified as the most toxic in studies on rats, leading to mortality, weight loss, and neurological effects at lower doses compared to other isomers.[3][4] Neurotoxic signs associated with DNT exposure in animals include ataxia, tremors, and convulsions.[3][4]

Nitrobenzene exposure is also associated with neurotoxicity, although it is often secondary to methemoglobinemia, which reduces the oxygen-carrying capacity of the blood and leads to hypoxia.[5] However, direct neurotoxic effects have been observed, including the formation of lesions in the brainstem and cerebellum.[5] Clinical signs of nitrobenzene-induced neurotoxicity can include headache, dizziness, and in severe cases, coma.[2]

Quantitative Neurotoxicity Data

The following table summarizes key quantitative data from animal studies, providing a basis for comparing the neurotoxic potential of 1,3-DNB, DNT isomers, and nitrobenzene.

CompoundSpeciesExposure RouteLD50NOAEL (Neurotoxicity)LOAEL (Neurotoxicity)Key Neurotoxic EffectsReference(s)
This compound RatOral59 mg/kg0.75 mg/kg/day (reproductive toxicity)0.2 mg/kg/day (reproductive toxicity)Ataxia, tremors, brainstem lesions[2][6][7]
RatOral81-91 mg/kg-20-48 mg/kg (single dose)Slow movement, loss of equilibrium, hypoactivity[2][6]
2,4-Dinitrotoluene DogOral-5 mg/kg/day25 mg/kg/dayLoss of hind leg control[8]
RatOral-142 mg/kg/day284 mg/kg/dayFront limb paralysis[3]
3,5-Dinitrotoluene RatOral310 mg/kg/day-39 mg/kg/dayLethargy, hunched posture[3]
Nitrobenzene RatDermal--0.1 g/kgBrain and brainstem hemorrhages, vacuolization[5]
MouseDermal--0.8 g/kgHypoactivity, circling, head tilting[5]

Note: LD50, NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level) values can vary based on the study design, species, and specific endpoint measured. The data presented here are for comparative purposes.

Experimental Protocols

The assessment of neurotoxicity for nitroaromatic compounds involves a variety of in vivo and in vitro experimental protocols.

In Vivo Neurotoxicity Assessment

1. Functional Observational Battery (FOB): This is a series of non-invasive tests used to detect and characterize behavioral and functional abnormalities in animals exposed to a test substance.

  • Procedure: Animals are observed in a standardized arena for changes in posture, gait, grooming, and the presence of tremors or convulsions. Sensory and motor functions are also assessed through simple reflex tests.
  • Endpoint: A semi-quantitative scoring of various neurological and behavioral parameters.

2. Motor Activity Assessment: This protocol measures the general activity level of an animal.

  • Procedure: Animals are placed in a chamber equipped with infrared beams. The number of beam breaks over a specified period is recorded as a measure of locomotor activity.
  • Endpoint: Total activity counts, which can indicate hypoactivity or hyperactivity.

3. Histopathology: This involves the microscopic examination of brain tissue to identify structural changes.

  • Procedure: Following exposure, animals are euthanized, and their brains are removed, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
  • Endpoint: Identification and characterization of lesions, such as neuronal necrosis, vacuolation, and gliosis in specific brain regions.

In Vitro Neurotoxicity Assessment

1. Cell Viability Assays: These assays determine the number of viable cells in a culture after exposure to a toxicant.

  • Procedure: Neuronal or glial cell cultures are incubated with varying concentrations of the nitroaromatic compound. Cell viability is then assessed using methods like the MTT assay, which measures mitochondrial activity.
  • Endpoint: The concentration of the compound that causes a 50% reduction in cell viability (IC50).

2. Oxidative Stress Assays: These methods measure the extent of oxidative damage in cells.

  • Procedure: Cells are exposed to the test compound, and the levels of reactive oxygen species (ROS) are measured using fluorescent probes like DCFDA. The activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) can also be quantified.
  • Endpoint: Fold-increase in ROS production or changes in antioxidant enzyme activity compared to control cells.

Signaling Pathways and Mechanisms of Neurotoxicity

The neurotoxicity of 1,3-DNB and other nitroaromatics is strongly associated with the induction of oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms, leading to damage to lipids, proteins, and DNA.

Oxidative_Stress_Pathway cluster_exposure Exposure to Nitroaromatics cluster_cellular_response Cellular Response cluster_downstream_effects Downstream Effects Nitroaromatics Nitroaromatics Metabolism Metabolic Activation (Nitroreductases) Nitroaromatics->Metabolism Enzymatic Reduction ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Redox Cycling Antioxidant_Defense Antioxidant Defense (e.g., GSH, SOD, CAT) ROS->Antioxidant_Defense Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Damage to mtDNA and proteins Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->Oxidative_Damage Direct Damage Mitochondrial_Dysfunction->ROS Increased Leakage Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Release of pro-apoptotic factors Oxidative_Damage->Apoptosis Induction Neuroinflammation Neuroinflammation Oxidative_Damage->Neuroinflammation Activation of microglia and astrocytes Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Neuroinflammation->Neuronal_Death

Caption: Proposed signaling pathway for nitroaromatic-induced neurotoxicity.

The diagram above illustrates the proposed mechanism. Following exposure, nitroaromatics undergo metabolic activation, leading to the generation of ROS through a process called redox cycling. This surge in ROS can overwhelm the cell's antioxidant defenses, such as glutathione (B108866) (GSH), superoxide dismutase (SOD), and catalase (CAT). The excess ROS directly damages cellular components and leads to mitochondrial dysfunction, which in turn can further amplify ROS production. The culmination of this oxidative damage can trigger apoptotic pathways and neuroinflammation, ultimately resulting in neuronal death.

Conclusion

This compound exhibits significant neurotoxicity, primarily targeting the brainstem through mechanisms involving oxidative stress and mitochondrial damage. When compared to other nitroaromatics, the potency of neurotoxic effects varies. For instance, certain DNT isomers, like 3,5-DNT, appear to be more acutely toxic in some animal models than 1,3-DNB based on LD50 values. However, 1,3-DNB induces specific and severe brainstem lesions at relatively low doses. Nitrobenzene's neurotoxicity is often confounded by its potent induction of methemoglobinemia, though direct neurotoxic effects are also evident. A thorough understanding of the dose-response relationships and the underlying mechanisms of toxicity is crucial for accurate risk assessment and the development of potential therapeutic interventions for exposure to these compounds. Researchers should consider the specific nitroaromatic compound and the relevant exposure scenarios when designing and interpreting neurotoxicity studies.

References

A Comparative Guide to Biomarkers for 1,3-Dinitrobenzene Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated biomarkers for monitoring exposure to 1,3-Dinitrobenzene (1,3-DNB), a compound of significant toxicological concern. The information presented herein is intended to assist researchers and professionals in selecting the most appropriate biomarkers and methodologies for their specific study needs, supported by experimental data and detailed protocols.

Introduction to this compound and Exposure Biomarkers

This compound is an industrial chemical primarily used in the manufacturing of explosives, dyes, and plastics.[[“]] Exposure to 1,3-DNB is known to cause significant health effects, with the primary targets being the hematological and male reproductive systems.[2][3] The toxic effects of 1,3-DNB are closely linked to its metabolism, which involves the reduction of its nitro groups, leading to the formation of reactive intermediates and subsequent oxidative stress.[3]

Effective monitoring of 1,3-DNB exposure is crucial for assessing health risks in occupational and environmental settings. Biomarkers of exposure can provide a more accurate measure of an individual's internal dose than external exposure measurements. This guide focuses on the validation and comparison of three key types of biomarkers for 1,3-DNB exposure:

  • Urinary Metabolites: The measurement of 1,3-DNB and its metabolites in urine.

  • Methemoglobin (MetHb): An oxidized form of hemoglobin that is unable to bind oxygen, the formation of which is a hallmark of 1,3-DNB toxicity.[3]

  • Hemoglobin Adducts: Covalent attachments of 1,3-DNB or its metabolites to the hemoglobin protein.

Comparison of Biomarker Performance

The selection of an appropriate biomarker depends on various factors, including the desired window of exposure, sensitivity, specificity, and the feasibility of the analytical method. The following table summarizes the key performance characteristics of the primary biomarkers for 1,3-DNB exposure.

Biomarker CategorySpecific Biomarker(s)MatrixWindow of ExposureAnalytical Method(s)Key Performance Characteristics
Urinary Metabolites 1,3-DNB, 3-Nitroaniline, 3-Aminoacetanilide, 1,3-Diacetamidobenzene, 4-AcetamidophenylsulfateUrineShort-term (hours to days)GC-MS, HRGC/ECDAdvantages: Non-invasive sample collection. Reflects recent exposure. Disadvantages: Short biological half-life may not represent chronic exposure. Metabolites may not be specific to 1,3-DNB alone.[3]
Methemoglobin Methemoglobin (% of total Hemoglobin)BloodShort-term (hours to days)Spectrophotometry, Co-oximetryAdvantages: Rapidly indicates a biologically effective dose and potential for acute toxicity. Disadvantages: Non-specific, as other chemicals can also induce methemoglobinemia. Levels can return to baseline relatively quickly after exposure ceases.[3][4]
Hemoglobin Adducts Adducts of 1,3-DNB or its metabolites with N-terminal valine of hemoglobinBloodLong-term (up to 120 days, the lifespan of an erythrocyte)GC-MS, LC-MS/MSAdvantages: Provides a measure of cumulative exposure over a longer period. High specificity. Disadvantages: Analytically more complex and expensive. May not reflect recent acute exposures.[5]

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible measurement of biomarkers. Below are representative protocols for the analysis of the discussed biomarkers.

Protocol 1: Determination of 1,3-DNB Metabolites in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of 1,3-DNB metabolites, such as 3-nitroaniline, in urine.

1. Sample Collection and Storage:

  • Collect mid-stream urine samples in sterile containers.

  • Immediately freeze samples and store them at -20°C or lower until analysis to prevent metabolite degradation.[6]

2. Sample Preparation (Hydrolysis and Extraction):

  • Thaw urine samples to room temperature.

  • To 1 mL of urine, add an internal standard (e.g., a deuterated analog of the target metabolite).

  • Perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to deconjugate metabolites.

  • Adjust the pH of the sample to alkaline (e.g., pH 9-10) with a suitable buffer.

  • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for the separation of aromatic amines (e.g., a DB-5ms or equivalent).

  • Injector: Operate in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 180°C at 10°C/minute.

    • Ramp 2: Increase to 280°C at 20°C/minute, hold for 5 minutes.

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode.

    • Acquire data in selected ion monitoring (SIM) mode for target metabolites to enhance sensitivity and specificity.

4. Quantification:

  • Generate a calibration curve using standards of the target metabolites.

  • Quantify the metabolites in the urine samples by comparing their peak areas to the internal standard and the calibration curve.

Protocol 2: Spectrophotometric Determination of Methemoglobin in Blood

This protocol is based on the method of Evelyn and Malloy, which is a widely used spectrophotometric method for MetHb determination.[7][8]

1. Sample Collection:

  • Collect whole blood in tubes containing an anticoagulant (e.g., heparin).

  • Analyze the samples as soon as possible, as MetHb levels can change over time in stored blood.[9]

2. Reagent Preparation:

  • Phosphate (B84403) Buffer (pH 6.8): Prepare a M/60 phosphate buffer.

  • Potassium Cyanide (KCN) Solution: Prepare a solution of KCN.

  • Potassium Ferricyanide (B76249) [K3Fe(CN)6] Solution: Prepare a solution of potassium ferricyanide.

  • Saponin (B1150181) Solution (1%): Prepare a solution for hemolyzing the red blood cells.

3. Measurement Procedure:

  • Hemolysate Preparation: Mix 100 µL of whole blood with 100 µL of 1% saponin solution and 6 mL of M/60 phosphate buffer (pH 6.8).[7]

  • Reading 1 (A1): Measure the absorbance of the hemolysate at 630 nm against a phosphate buffer blank. This reading represents the absorbance of MetHb.

  • Conversion of Hemoglobin to Methemoglobin: Add a drop of potassium ferricyanide solution to the cuvette to convert all hemoglobin to methemoglobin.

  • Reading 2 (A2): After the conversion is complete, measure the absorbance again at 630 nm. This reading represents the total hemoglobin converted to methemoglobin.

  • Conversion to Cyanmethemoglobin: Add a drop of KCN solution to the cuvette to convert all methemoglobin to the stable cyanmethemoglobin.

  • Reading 3 (A3): Measure the absorbance at 630 nm. The absorbance should be close to zero, confirming the conversion.

4. Calculation:

  • The percentage of methemoglobin is calculated as: % MetHb = (A1 / A2) * 100

Protocol 3: Analysis of 1,3-DNB Hemoglobin Adducts by LC-MS/MS

This protocol provides a general workflow for the analysis of hemoglobin adducts, which can be adapted for 1,3-DNB.

1. Sample Collection and Globin Isolation:

  • Collect whole blood in tubes containing an anticoagulant.

  • Isolate erythrocytes by centrifugation.

  • Lyse the erythrocytes and precipitate the globin protein from the heme.

2. Proteolysis:

  • Denature the isolated globin.

  • Digest the globin into smaller peptides using a specific protease, such as trypsin.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column for peptide separation.

    • Employ a gradient elution with mobile phases consisting of water and acetonitrile (B52724) with a small amount of formic acid.

  • Mass Spectrometry (MS/MS):

    • Operate in positive electrospray ionization (ESI) mode.

    • Use a targeted method, such as multiple reaction monitoring (MRM), to specifically detect and quantify the peptide containing the 1,3-DNB adduct. This involves selecting the precursor ion (the adducted peptide) and specific fragment ions.

4. Quantification:

  • Synthesize a stable isotope-labeled internal standard of the adducted peptide.

  • Spike the internal standard into the samples before proteolysis.

  • Quantify the adduct by comparing the peak area ratio of the native adducted peptide to the isotope-labeled internal standard.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the validation of these biomarkers. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathway of 1,3-DNB-Induced Testicular Toxicity

1,3-DNB is known to induce testicular toxicity, primarily affecting Sertoli cells and leading to germ cell apoptosis.[2][10] The signaling pathway involves the activation of stress-related kinases and the mitochondrial apoptotic pathway.[2][11]

G DNB This compound Exposure SC Sertoli Cell DNB->SC enters JNK JNK Activation SC->JNK induces Bax Bax Upregulation JNK->Bax Bcl2 Bcl-2 Downregulation JNK->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Casp Caspase Activation Mito->Casp releases cytochrome c Apoptosis Germ Cell Apoptosis Casp->Apoptosis G cluster_collection Sample Collection & Processing cluster_analysis Biomarker Analysis cluster_validation Validation & Comparison Urine Urine Collection GCMS GC-MS Analysis (Metabolites) Urine->GCMS Blood Blood Collection Globin Globin Isolation Blood->Globin Spectro Spectrophotometry (Methemoglobin) Blood->Spectro LCMS LC-MS/MS Analysis (Hb Adducts) Globin->LCMS Data Data Analysis GCMS->Data Spectro->Data LCMS->Data Compare Biomarker Comparison (Sensitivity, Specificity) Data->Compare

References

A Comparative Guide to the Electrochemical Behavior of Dinitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of molecules is paramount for applications ranging from synthetic chemistry to the design of novel therapeutics and sensors. This guide provides a comparative analysis of the electrochemical behavior of the three structural isomers of dinitrobenzene (DNB): ortho-(1,2-), meta-(1,3-), and para-(1,4-dinitrobenzene). The electrochemical reduction of these isomers is a complex process influenced by the relative positions of the nitro groups, the solvent, the supporting electrolyte, and the electrode material.

The reduction of dinitrobenzenes typically proceeds in a stepwise manner, involving the formation of a radical anion and subsequently a dianion.[1] The stability and subsequent reactions of these intermediates are key to understanding the overall electrochemical signature of each isomer. In aprotic media, two distinct one-electron reduction steps are often observed. However, the presence of proton donors can significantly alter the mechanism, leading to more complex reaction pathways.[1]

Comparative Electrochemical Data

The following table summarizes key quantitative data for the electrochemical reduction of dinitrobenzene isomers in Dimethylformamide (DMF), a common aprotic solvent used in electrochemical studies. The data highlights the differences in reduction potentials for the formation of the radical anion (E'1) and the dianion (E'2).

IsomerFirst Reduction Potential (E'1 vs. Ag/Ag+/0.1 M AgNO3)Second Reduction Potential (E'2 vs. Ag/Ag+/0.1 M AgNO3)
ortho-Dinitrobenzene (1,2-DNB)-0.74 V-1.14 V
meta-Dinitrobenzene (1,3-DNB)-0.90 V-1.13 V
para-Dinitrobenzene (1,4-DNB)-0.69 V-1.00 V

Note: Data extracted from a study by Mikhailov et al. (2012) conducted in DMF with 0.1 M Bu4NClO4 as the supporting electrolyte. Potentials were measured versus a saturated calomel (B162337) electrode (SCE) and have been converted to the Ag/Ag+/0.1 M AgNO3 reference for consistency where necessary.

Experimental Protocols

The data presented in this guide is typically obtained through cyclic voltammetry (CV), a powerful electrochemical technique for investigating the redox properties of chemical species.

Cyclic Voltammetry (CV) Protocol

Objective: To determine the reduction potentials of dinitrobenzene isomers.

Instrumentation and Materials:

  • Potentiostat: A computer-controlled potentiostat (e.g., CHI650 electrochemical workstation) is used to apply the potential waveform and measure the resulting current.[2]

  • Electrochemical Cell: A standard three-electrode cell is employed.[2]

    • Working Electrode: A glassy carbon electrode (GCE) is commonly used due to its inertness.[2][3]

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is used to provide a stable reference potential.[1][2]

    • Counter Electrode: A platinum wire or mesh serves as the auxiliary electrode.[2]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a common solvent for these studies.[1]

  • Supporting Electrolyte: A salt such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (NBu₄PF₆) is added to the solvent to ensure sufficient conductivity.[2][4]

  • Analyte: High-purity samples of ortho-, meta-, and para-dinitrobenzene.

Procedure:

  • Solution Preparation: Prepare a solution of the dinitrobenzene isomer (typically in the millimolar concentration range) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M).

  • Deoxygenation: Purge the solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[4]

  • Electrochemical Measurement:

    • Immerse the three electrodes into the solution.

    • Apply a potential sweep using the potentiostat. The potential is scanned from an initial value where no reaction occurs to a potential sufficiently negative to induce the reduction of the dinitrobenzene, and then the scan is reversed back to the initial potential.

    • Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

  • Data Analysis:

    • The peak potentials (cathodic for reduction, anodic for oxidation) are determined from the voltammogram.

    • The half-wave potential (E' or E½), which is a good approximation of the standard reduction potential, is calculated as the average of the cathodic and anodic peak potentials for a reversible process.

Visualizing the Electrochemical Process

The following diagrams illustrate the general workflow for a comparative electrochemical study and the fundamental electron transfer steps for dinitrobenzene isomers.

G cluster_prep Sample Preparation cluster_exp Electrochemical Experiment cluster_analysis Data Analysis DNB_isomers Dinitrobenzene Isomers (ortho, meta, para) Solution Prepare Analyte Solution DNB_isomers->Solution Solvent Aprotic Solvent (e.g., DMF) Solvent->Solution Electrolyte Supporting Electrolyte (e.g., TBAP) Electrolyte->Solution Deoxygenation Deoxygenate with Inert Gas (Ar/N2) Solution->Deoxygenation Cell Three-Electrode Cell Assembly (WE, RE, CE) CV Cyclic Voltammetry (Potential Sweep) Cell->CV Data_Acq Data Acquisition (Current vs. Potential) CV->Data_Acq Voltammogram Generate Voltammogram Peak_Potentials Determine Peak Potentials (Epc, Epa) Voltammogram->Peak_Potentials Half_Wave Calculate Half-Wave Potentials (E' or E½) Peak_Potentials->Half_Wave Comparison Compare Isomer Behavior Half_Wave->Comparison G DNB DNB (Dinitrobenzene) Radical_Anion [DNB]•- (Radical Anion) DNB->Radical_Anion + e- (E'1) Dianion [DNB]2- (Dianion) Radical_Anion->Dianion + e- (E'2)

References

Safety Operating Guide

Proper Disposal of 1,3-Dinitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 1,3-Dinitrobenzene, ensuring the safety of laboratory personnel and environmental compliance.

This compound (DNB) is a highly toxic and environmentally hazardous chemical that requires strict disposal protocols. Researchers, scientists, and drug development professionals must adhere to established safety procedures to mitigate risks associated with its handling and disposal. This guide provides essential, step-by-step instructions for the proper management of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any process involving this compound, it is crucial to be familiar with its hazards. DNB is fatal if swallowed, in contact with skin, or if inhaled.[1] It can also cause damage to organs through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat or protective clothing

  • In situations with a risk of inhalation, use a NIOSH-approved respirator.[1]

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]

  • Avoid generating dust.[2][3]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3][4]

Storage:

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[2][3]

  • Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]

Spill Management

In the event of a this compound spill, immediate action is required to contain and clean up the material safely.

Procedure for Small Spills:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material, such as vermiculite (B1170534) or sand.

  • To prevent airborne dust, moisten the absorbent material with water.[2]

  • Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container.[2]

  • Wash the spill area with soap and water.[5]

  • Seal the waste container and label it appropriately for disposal.

For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office or emergency response team immediately.[4]

Step-by-Step Disposal Protocol

This compound is classified as a hazardous waste by the Environmental Protection Agency (EPA) and must be disposed of according to federal, state, and local regulations.[6]

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials (e.g., gloves, absorbent paper, glassware), in a designated and clearly labeled hazardous waste container.[2][5]

    • The container must be compatible with the chemical and have a secure, tight-fitting lid.[1][3]

    • Label the container with "Hazardous Waste," "this compound," and any other information required by your institution.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area or central hazardous waste storage facility.

    • Ensure the storage area is secure and has secondary containment.

  • Contacting a Licensed Waste Disposal Contractor:

    • Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.[1][3]

    • Your institution's EHS office will typically coordinate with a licensed hazardous waste disposal company for the pickup and final disposal of the chemical waste.

  • Final Disposal Methods:

    • High-Temperature Incineration: This is the preferred method for the disposal of this compound. The process should be carried out in a licensed facility equipped with an afterburner and scrubber to neutralize harmful combustion products. The material may be dissolved in a combustible solvent before incineration.

    • Landfilling: If incineration is not available, this compound may be disposed of in a designated hazardous waste landfill.[7] This should only be done as a last resort and in accordance with all regulatory requirements.

Quantitative Data

The following table summarizes key quantitative data related to the physical and toxicological properties of this compound. Note that specific disposal limits are not provided as they are highly dependent on local regulations and the policies of the disposal facility.

PropertyValueReference
Flash Point 150 °C (302 °F)[2]
Oral LD50 (Rat) 59.5 mg/kg[2]
Oral LD50 (Mouse) 74.7 mg/kg[2]
Dermal LD50 (Rabbit) 1900 mg/kg[2]
Water Solubility Slightly soluble[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) Coordination cluster_disposal Final Disposal A This compound Use in Research B Waste Generation (Solid & Liquid) A->B C Segregate and Collect in Labeled Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Waste Pickup with Licensed Contractor D->E F Transport to Central Hazardous Waste Storage E->F G Transport by Licensed Contractor F->G H High-Temperature Incineration (Preferred) G->H I Hazardous Waste Landfill (Alternative) G->I

References

Personal protective equipment for handling 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1,3-Dinitrobenzene, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these protocols is imperative for minimizing exposure risks and maintaining a safe research environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against the hazards associated with this compound. It is mandatory to use the following PPE when handling this chemical.[1][2]

Protection Type Equipment Specification Standard
Eye/Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or other protective clothing to prevent skin exposure.Follow manufacturer's specifications and good laboratory practices.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs. A dust respirator is recommended when handling the solid form.[2][3]OSHA 29 CFR 1910.134 or European Standard EN 149[2]

Occupational Exposure Limits

Several governmental and professional organizations have established exposure limits for this compound to protect workers from its adverse health effects.

Organization Exposure Limit (Time-Weighted Average)
OSHA (PEL) 1 mg/m³ (for an 8-hour workday)[4]
NIOSH (REL) 1 mg/m³ (for a 10-hour workday)
ACGIH (TLV) 1 mg/m³ (for a 40-hour workweek)[4]

Health Hazard Information

This compound is a highly toxic compound with several potential health effects.

Exposure Route Health Effects
Inhalation Fatal if inhaled.[3] Can cause irritation of the mouth, nose, and throat. High levels can lead to methemoglobinemia, causing headache, fatigue, dizziness, and cyanosis (bluish skin).[5]
Skin Contact Fatal in contact with skin.[3] Can be absorbed through the skin, leading to systemic effects similar to inhalation.[5]
Eye Contact Can cause irritation.
Ingestion Toxic if swallowed.[3]
Chronic Exposure May cause damage to organs through prolonged or repeated exposure.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures for the nitration of nitrobenzene (B124822). All steps must be performed in a certified chemical fume hood while wearing the appropriate PPE.

Materials:

  • Nitrobenzene (3 mL)

  • Concentrated Sulfuric Acid (8 mL)

  • Concentrated Nitric Acid (5 mL)

  • Ice bath

  • 125 mL Erlenmeyer flask

  • Medicine dropper

  • Glass stirring rod

  • Boiling water bath

  • 400 mL beaker

  • 100 mL ice-cold water

  • Büchner funnel and filter flask

  • Ethanol for recrystallization

Procedure:

  • Preparation of Nitrating Mixture: In the 125 mL Erlenmeyer flask, carefully add 8 mL of concentrated sulfuric acid to 3 mL of nitrobenzene. Swirl the flask gently to mix the contents. The nitrobenzene is toxic and can irritate the skin; avoid direct contact.[6]

  • Nitration: Place the flask in an ice bath to cool. Using a medicine dropper, add 5 mL of concentrated nitric acid, 1 mL at a time.[6] Monitor the temperature closely, ensuring it stays between 60-70°C.[6] Swirl the flask gently after each addition. Caution: Do not let the temperature exceed 70°C to avoid a runaway reaction. [6]

  • Heating: After all the nitric acid has been added and the initial exothermic reaction subsides, place the flask in a boiling water bath for 15 minutes. Stir the mixture occasionally with a glass stirring rod.[6]

  • Precipitation: After heating, carefully pour the hot reaction mixture into a 400 mL beaker containing 100 mL of ice-cold water. Stir the mixture as you pour to facilitate the precipitation of the solid yellow product.[6]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[6] Wash the crystals three times with 15 mL portions of cold water to remove any residual acid.[6]

  • Recrystallization: Purify the crude this compound by recrystallization from a minimal amount of hot ethanol.[6]

  • Drying: Allow the purified crystals to air dry completely before weighing and storage.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety.

Operational Workflow Diagram:

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handling_weigh Weigh Solid Chemical prep_materials->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction handling_monitor Monitor Temperature and Reaction handling_reaction->handling_monitor disposal_liquid Liquid Waste (Reaction Mixture, Solvents) handling_reaction->disposal_liquid cleanup_decontaminate Decontaminate Glassware handling_monitor->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_solid Solid Waste (Contaminated PPE, etc.) cleanup_ppe->disposal_solid disposal_container Hazardous Waste Container disposal_solid->disposal_container disposal_liquid->disposal_container

Caption: Logical workflow for the safe handling of this compound.

Spill Response:

  • Evacuate: Immediately evacuate the area in case of a spill.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully sweep up the solid material and place it in a designated hazardous waste container.[2] Avoid generating dust.[1] For larger spills, contact your institution's environmental health and safety department.[5]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan:

  • Hazardous Waste: All waste containing this compound, including contaminated PPE and glassware, must be treated as hazardous waste.[3][5]

  • Containers: Store waste in clearly labeled, sealed containers.[5]

  • Procedure: Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[3] High-temperature incineration is a recommended disposal method.[7] Do not dispose of it down the drain.[1][3]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Dinitrobenzene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.